molecular formula C9H13O4- B1662021 3-(Butoxycarbonyl)but-3-enoate CAS No. 6439-57-2

3-(Butoxycarbonyl)but-3-enoate

Cat. No.: B1662021
CAS No.: 6439-57-2
M. Wt: 185.20 g/mol
InChI Key: DYYFCJRYZVHEKQ-UHFFFAOYSA-M
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Description

Monobutyl Itaconate (CAS 6439-57-2) is a monoester derivative of itaconic acid, serving as a versatile and valuable monomer in polymer and materials science research. With a molecular formula of C 9 H 14 O 4 and a molecular weight of 186.21 g/mol, it is characterized as a white to orange or green solid at room temperature, with a melting point of approximately 33-35 °C . This compound is of significant interest due to its chemoselective synthesis and enhanced reactivity in polymerization compared to itaconic acid or its diesters . Its molecular structure features both a free carboxylic acid group and an ester group, allowing it to be incorporated into polymers and copolymers that contain free carboxyl groups. These properties are exploited in the development of advanced materials, including adhesives, surfactants, cleaning media, and plastic additives . The high demand for monobutyl itaconate in the research market is driven by its role in creating polymers with tailored properties. Key Applications & Research Value: • Polymer & Copolymer Synthesis: It acts as a crucial building block for creating polymers with free, pendent carboxyl groups that can be further modified . • Material Science: Researchers utilize it to develop novel materials for applications such as specialty adhesives, surfactants, and coating additives . • Catalysis Studies: Its synthesis from itaconic acid and n-butanol is a model reaction for investigating new chemoselective catalytic systems, such as hierarchical porous zeolites, which achieve high selectivity for the monoester . Handling and Safety: Monobutyl Itaconate requires careful handling. It may cause skin irritation (H315) and serious eye irritation (H319) . Researchers should wear appropriate personal protective equipment, including gloves and eye protection. It is recommended that the product be stored in a cool, dark place below 15°C . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for personal consumption.

Properties

IUPAC Name

3-butoxycarbonylbut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-4-5-13-9(12)7(2)6-8(10)11/h2-6H2,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYFCJRYZVHEKQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611478
Record name 3-(Butoxycarbonyl)but-3-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6439-57-2
Record name 3-(Butoxycarbonyl)but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Dibutyl Itaconate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl itaconate (DBI) is a bio-based monomer of significant industrial interest, primarily derived from the fermentation of carbohydrates.[1] As a diester of itaconic acid, its chemical architecture, featuring two butyl ester functionalities and a reactive α,β-unsaturated double bond, imparts a versatile reactivity profile. This makes it a valuable precursor in the synthesis of a diverse range of polymers and a key component in formulations for coatings, adhesives, and specialty resins.[2][3] This technical guide provides a comprehensive analysis of the core chemical properties of dibutyl itaconate, its synthesis, reactivity, and key applications, with a focus on the underlying chemical principles that govern its behavior.

Introduction and Nomenclature

The nomenclature "3-(Butoxycarbonyl)but-3-enoate" suggests a butenoate backbone with a butoxycarbonyl substituent at the 3-position. While this name is not standard, it structurally points towards a derivative of itaconic acid (2-methylidenebutanedioic acid). For the purpose of this guide, we will focus on Dibutyl Itaconate (DBI) , also known as dibutyl 2-methylidenebutanedioate, as the representative molecule that fits this structural description.[1][3] Itaconic acid is recognized by the U.S. Department of Energy as a top-value-added chemical from biomass, positioning its derivatives like DBI as important sustainable building blocks in the chemical industry.[1]

Chemical Identity
IdentifierValue
IUPAC Name Dibutyl 2-methylidenebutanedioate[1]
Synonyms Di(n-butyl) itaconate, Dibutyl 2-methylenesuccinate, Itaconic acid dibutyl ester[3][4]
CAS Number 2155-60-4[4]
Molecular Formula C₁₃H₂₂O₄[4]
Molecular Weight 242.31 g/mol [1][4]
Chemical Structure SMILES: CCCCOC(=O)CC(=C)C(=O)OCCCC[1] InChI: 1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3[1]

Physicochemical Properties

Dibutyl itaconate is a clear, colorless to pale yellow liquid with a relatively low viscosity at room temperature.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Physical State Clear Liquid[1][3]
Boiling Point 284 °C (at 760 mmHg)[1][5]
Density 0.985 g/mL (at 25 °C)[5]
Refractive Index (n²⁰/D) 1.444[5]
Water Solubility 74.8 mg/L (at 20 °C)[5][6]
LogP (Octanol/Water Partition Coefficient) 3.8 (at 20 °C)[5][6]
Flash Point >113 °C (>230 °F)[5][7]
Vapor Pressure 0.19 Pa (at 25 °C)[6]

Synthesis of Dibutyl Itaconate

The most common method for synthesizing dibutyl itaconate is the direct esterification of itaconic acid with n-butanol. This reaction can be catalyzed by various acids, including homogeneous mineral acids (like sulfuric acid), heterogeneous solid acids (such as ion-exchange resins and zeolites), and enzymes (lipases).[8][9]

Rationale for Catalyst Selection
  • Homogeneous Acid Catalysts (e.g., H₂SO₄): While effective, these catalysts can lead to side reactions and result in a darker-colored product. Neutralization and removal of the catalyst can also complicate the purification process.[9]

  • Heterogeneous Acid Catalysts (e.g., Strong Acid Ion-Exchange Resins): These catalysts offer significant advantages, including ease of separation from the reaction mixture (allowing for reuse), reduced corrosion, and often higher product selectivity with fewer byproducts. This makes the process more environmentally friendly.[9]

  • Enzymatic Catalysis (e.g., Novozym 435): Lipase-catalyzed esterification is performed under mild conditions (e.g., 65°C), which minimizes side reactions and energy consumption. The high selectivity of enzymes leads to a high-purity product. The enzyme can be easily recovered and reused.[1]

Experimental Protocol: Heterogeneous Catalysis

This protocol describes a representative lab-scale synthesis of dibutyl itaconate using a strong acid ion-exchange resin as a catalyst.

Materials:

  • Itaconic acid

  • n-Butanol

  • Strong acid ion-exchange resin (e.g., Amberlyst-15)

  • Hydroquinone (polymerization inhibitor)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add itaconic acid, an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol), the strong acid ion-exchange resin (typically 5-10 wt% of the itaconic acid), and a small amount of hydroquinone (inhibitor).[9]

  • Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

  • Heat the mixture to reflux (typically 90-130°C).[9] Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature and filter to remove the ion-exchange resin catalyst. The catalyst can be washed and dried for reuse.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted itaconic acid and residual acidic catalyst.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the excess n-butanol and toluene.

  • The crude dibutyl itaconate can be purified by vacuum distillation to obtain a high-purity product.

Chemical Reactivity

The reactivity of dibutyl itaconate is dominated by its α,β-unsaturated ester system, which makes it susceptible to both radical polymerization and nucleophilic conjugate additions (Michael additions).

Radical Polymerization

Dibutyl itaconate can undergo free-radical polymerization to form poly(dibutyl itaconate). However, its polymerization kinetics are slower compared to conventional acrylic and methacrylic monomers due to steric hindrance from the bulky ester groups.[2] The polymerization rate is also influenced by depropagation at higher temperatures (above 80°C).[10]

Mechanism of Free-Radical Polymerization:

  • Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes upon heating to generate free radicals.

  • Propagation: The initiator radical adds to the double bond of a dibutyl itaconate monomer, forming a new monomer radical. This radical then adds to another monomer, and the process repeats, elongating the polymer chain.

  • Termination: The polymerization is terminated when two growing polymer chains combine (combination) or one abstracts a hydrogen from another (disproportionation).

Below is a workflow diagram for the free-radical polymerization of dibutyl itaconate.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radicals (2R•) I->R Heat (Δ) M Dibutyl Itaconate (M) R->M Addition RM Initiated Monomer (RM•) M_chain Growing Polymer Chain (P•) RM->M_chain Addition of M M_chain->M_chain P_final Final Polymer (P) M_chain->P_final Combination or Disproportionation

Caption: Workflow of Free-Radical Polymerization.

Michael Addition

The electron-withdrawing nature of the two ester groups makes the β-carbon of the double bond in dibutyl itaconate electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael addition.[11] This reaction is particularly relevant for aza-Michael additions, where amines are used as nucleophiles.[12]

Mechanism of Aza-Michael Addition: The reaction involves the nucleophilic attack of an amine on the β-carbon of the itaconate double bond. The reaction can be catalyzed by Lewis acids and is influenced by the choice of solvent.[12]

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product DBI Dibutyl Itaconate (Michael Acceptor) TS Nucleophilic Attack at β-carbon DBI->TS Amine Amine (R₂NH) (Nucleophile) Amine->TS Adduct Aza-Michael Adduct TS->Adduct Proton Transfer

Caption: Aza-Michael Addition Mechanism.

It is important to note that under basic conditions or in the presence of amines, dimethyl itaconate can isomerize to the less reactive dimethyl mesaconate (the E-isomer).[12] This can be suppressed by using low-polarity solvents and lower temperatures.[12]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of dibutyl itaconate shows characteristic signals for the vinyl protons, the methylene protons adjacent to the double bond, and the butyl ester groups.

  • Vinyl Protons (=CH₂): Two distinct signals around δ 5.6 and 6.2 ppm.[13]

  • Methylene Protons (-CH₂-): A singlet around δ 3.3 ppm.[13]

  • Butyl Ester Protons (-OCH₂CH₂CH₂CH₃): A triplet around δ 4.1 ppm (-OCH₂-), multiplets around δ 1.4-1.7 ppm (-OCH₂CH₂- and -CH₂CH₃), and a triplet around δ 0.9 ppm (-CH₃).[13]

FTIR Spectroscopy

The FTIR spectrum of dibutyl itaconate displays key absorption bands that confirm its functional groups.

  • C=O Stretch (Ester): A strong absorption band around 1728 cm⁻¹.[14]

  • C=C Stretch (Alkene): An absorption band around 1640 cm⁻¹.[14]

  • C-H Stretch (sp³): Strong absorption bands between 2874 and 2957 cm⁻¹.[14]

  • C-O Stretch (Ester): Absorption bands in the region of 1150-1250 cm⁻¹.

Applications

The unique chemical structure of dibutyl itaconate makes it a versatile building block in several industrial applications.

  • Polymers and Resins: It is used as a comonomer in the production of acrylic and vinyl polymers to improve flexibility and adhesion.[2]

  • Coatings and Adhesives: Copolymers containing dibutyl itaconate are used in the formulation of coatings and pressure-sensitive adhesives.[14]

  • Plasticizers: It can act as a plasticizer, enhancing the flexibility and durability of polymers.[3]

  • Chemical Intermediate: The reactive double bond allows for further chemical modifications, making it a useful intermediate in organic synthesis.[5]

Safety and Handling

Dibutyl itaconate is generally considered to have low toxicity. However, appropriate safety precautions should always be taken when handling this chemical in a laboratory or industrial setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area to avoid inhaling vapors. Avoid contact with skin, eyes, and clothing.[15]

  • Storage: Store in a cool, dark, and tightly closed container. It is often supplied with a polymerization inhibitor like hydroquinone (HQ) to ensure stability.[4][15]

  • Hazards: May cause polymerization if heated or contaminated. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[4]

Consult the Safety Data Sheet (SDS) for detailed safety information before use.[4][7][15]

References

  • Puig, N., et al. (2024). Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers. Biomacromolecules. Retrieved from [Link]

  • Sato, K., et al. (2010). Reaction control in radical polymerization of di-n-butyl itaconate utilizing a hydrogen-bonding interaction. Journal of Polymer Science Part A: Polymer Chemistry.
  • Dusseault, J. J., et al. (2023). Free-Radical Homopolymerization Kinetics of Biobased Dibutyl Itaconate. ACS Applied Polymer Materials. Retrieved from [Link]

  • Cheméo. (2025). Dibutyl itaconate. Retrieved from [Link]

  • Momper, B., et al. (2020). Progress in the Free and Controlled Radical Homo‐ and Co‐Polymerization of Itaconic Acid Derivatives. Macromolecular Rapid Communications. Retrieved from [Link]

  • Chen, Y., et al. (2022). Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism. International Journal of Molecular Sciences. Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). DIBUTYL ITACONATE. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Dibutyl itaconate SDS. Retrieved from [Link]

  • Flores-Hernández, C. G., et al. (2022). Dibutyl Itaconate and Lauryl Methacrylate Copolymers by Emulsion Polymerization for Development of Sustainable Pressure-Sensitive Adhesives. Polymers. Retrieved from [Link]

  • Lamb, J., et al. (2015). Expanding the polymerization potential of itaconic acid through methacrylate functionalization. Polymer Chemistry. Retrieved from [Link]

  • Lodhi, A., et al. (2023). Sustainable Synthesis of Dibutyl Itaconate from Biomass Derived Acid via Esterification Reaction over Hierarchical Zeolite H-BEA Catalysts. Research Square. Retrieved from [Link]

  • NIST. (n.d.). Dibutyl itaconate. NIST Chemistry WebBook. Retrieved from [Link]

  • Lodhi, A., et al. (2023). Sustainable Synthesis of Dibutyl Itaconate from Biomass Derived Acid via Esteri cation Reaction over Hierarchical Zeolite H-BEA. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Di-n-butylitaconate [FTIR]. Retrieved from [Link]

  • SpectraBase. (n.d.). Di-n-butylitaconate [1H NMR]. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735052B - Method for preparing dibutyl itaconate.
  • Goodyear, S. R., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Retrieved from [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

  • Goodyear, S. R., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011075567A1 - Emulsion polymerization of esters of itaconic acid.
  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • SpectraBase. (n.d.). Di-n-butylitaconate [13C NMR]. Retrieved from [Link]

  • Theis, A., et al. (2024). Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography. Polymers. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • ResearchGate. (n.d.). The Fourier transform infrared spectrum of (a) itaconic acid (IA). Retrieved from [Link]

Sources

A Technical Guide to the Structural Analysis of 3-(Butoxycarbonyl)but-3-enoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of 3-(butoxycarbonyl)but-3-enoate and its analogues, a class of molecules that serve as versatile intermediates in synthetic organic chemistry and drug discovery. These α,β-unsaturated dicarbonyl compounds present unique analytical challenges and opportunities due to their specific functional group arrangement. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We present field-proven protocols, integrated data analysis workflows, and discuss the significance of this structural motif in the context of modern pharmaceutical development.

Introduction: Defining the Structure and Significance

The Core Molecular Scaffold: An Unambiguous Definition

The nomenclature "this compound" can be ambiguous. It refers to a derivative of itaconic acid (methylenesuccinic acid). For the purpose of this guide, we will focus on the representative structure of 1-(tert-butyl) 4-methyl 2-methylenesuccinate , a common and synthetically relevant example. The principles discussed herein are broadly applicable to other esters within this class (e.g., where butyl, ethyl, or other alkyl groups are present).

The core structure is characterized by a terminal double bond conjugated with one of the ester carbonyl groups, creating an electron-deficient alkene, and a second, non-conjugated ester group. This arrangement is a key determinant of its chemical reactivity and spectroscopic signature.

Caption: Core structure of a 3-(alkoxycarbonyl)but-3-enoate derivative.

Significance in Drug Development and Fine Chemicals

The 3-(alkoxycarbonyl)but-3-enoate scaffold is of significant interest to medicinal chemists and process developers. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, allowing for controlled reactions at other sites of a molecule. The α,β-unsaturated system makes the molecule a Michael acceptor, enabling its use in multicomponent reactions to rapidly build molecular complexity, a strategy that accelerates drug discovery.[1] Furthermore, these structures are precursors for synthesizing complex chiral molecules and other valuable fine chemical intermediates.

Multitechnique Spectroscopic Characterization

A robust structural confirmation is never reliant on a single technique. It is the confluence of data from NMR, IR, and MS that provides an unassailable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework.

The proton NMR spectrum gives a unique fingerprint. The key is not just to identify peaks, but to understand why they appear at specific chemical shifts and with particular splitting patterns. For our model compound, 1-(tert-butyl) 4-methyl 2-methylenesuccinate, we can predict the following:

  • Vinylic Protons (=CH₂): These are the most diagnostic protons. They appear as two distinct signals due to their different chemical environments (one cis and one trans to the conjugated carbonyl group). They are expected in the range of δ 5.8-6.5 ppm . They will exhibit geminal coupling to each other (²J ≈ 1-2 Hz) and potentially long-range allylic coupling to the -CH₂- protons.

  • Methylene Protons (-CH₂-): These allylic protons are adjacent to the non-conjugated carbonyl and the double bond. They are expected around δ 3.3-3.6 ppm and will appear as a singlet if there is no significant coupling to the vinylic protons.

  • Methyl Ester Protons (-OCH₃): This will be a sharp singlet at approximately δ 3.7 ppm .

  • tert-Butyl Protons (-C(CH₃)₃): A sharp, highly integrated singlet (9H) will be observed in the upfield region, typically around δ 1.4-1.5 ppm .

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Key Insights
Vinylic (=CH₂)5.8 - 6.52 x Doublet (or Singlet)Confirms the terminal alkene. Deshielding is due to proximity to the electron-withdrawing carbonyl group.
Methylene (-CH₂-)3.3 - 3.6SingletConfirms the succinate backbone and its position relative to the double bond.
Methyl Ester (-OCH₃)~3.7SingletIdentifies the methyl ester moiety.
tert-Butyl (-C(CH₃)₃)1.4 - 1.5SingletUnambiguously identifies the bulky tert-butyl ester group.

The ¹³C NMR spectrum reveals the carbon backbone and the presence of carbonyl groups.

  • Carbonyl Carbons (C=O): Two distinct signals are expected. The conjugated ester carbonyl will be slightly upfield (δ 165-168 ppm ) compared to the non-conjugated (saturated) ester carbonyl (δ 170-172 ppm ).

  • Alkene Carbons (C=C): The quaternary carbon (C=) will appear around δ 138-142 ppm , while the terminal methylene carbon (=CH₂) will be further upfield at δ 128-132 ppm .

  • Other Carbons: The remaining sp³ carbons of the backbone and ester groups will appear in the upfield region as expected.

For complex analogues or to resolve any ambiguity, 2D NMR is essential.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, for instance, confirming the weak geminal coupling between the two vinylic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is the most reliable way to assign the vinylic and methylene carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for confirming the overall structure. For example, correlations from the vinylic protons to both the conjugated carbonyl carbon and the allylic methylene carbon would definitively prove the connectivity.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. For α,β-unsaturated esters, the position of the carbonyl stretch is highly diagnostic.

  • C=O Stretch: Two distinct carbonyl bands are expected. The conjugated ester C=O stretch appears at a lower frequency (1715-1730 cm⁻¹ ) due to the delocalization of electron density through the C=C bond.[2][3] The non-conjugated (saturated) ester C=O stretch will be at a higher frequency (1735-1750 cm⁻¹ ).[2] The presence of two distinct bands in these regions is strong evidence for the proposed structure.

  • C=C Stretch: A sharp absorption around 1630-1640 cm⁻¹ confirms the presence of the carbon-carbon double bond.

  • C-O Stretches: Strong, broad bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O single bonds of the ester groups.[4][5]

  • C-H Stretches: Alkenyl C-H stretches appear just above 3000 cm⁻¹ (e.g., ~3010-3090 cm⁻¹), while saturated alkyl C-H stretches appear just below 3000 cm⁻¹ (e.g., ~2850-2980 cm⁻¹).

Functional Group Expected Absorption Range (cm⁻¹) Significance
C=O (Conjugated Ester)1715 - 1730Confirms α,β-unsaturation.[2][3]
C=O (Saturated Ester)1735 - 1750Confirms the second, non-conjugated ester.[2]
C=C (Alkene)1630 - 1640Presence of the double bond.
C-O (Ester)1000 - 1300Characteristic of ester functional groups.[5]
Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight and, through fragmentation analysis, corroborates the structure deduced from NMR and IR.

  • Molecular Ion (M⁺): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous calculation of the molecular formula.

  • Key Fragmentation Pathways: Electron Ionization (EI) mass spectrometry of esters often proceeds through characteristic pathways.[6]

    • Loss of the Alkoxy Group (-OR): A primary fragmentation will be the loss of the alkoxy portion of the ester (e.g., loss of •OCH₃ or •OC(CH₃)₃).

    • McLafferty Rearrangement: If an alkyl chain of sufficient length (≥ 3 carbons) is present on the non-alkoxy side of an ester, a McLafferty rearrangement can occur. This may be less prominent for the itaconate backbone itself but can be relevant for derivatives.[7]

    • Loss of the Alkyl Group: Fragmentation of the tert-butyl group is highly characteristic, often showing a prominent peak corresponding to the loss of a methyl radical (M-15) or the formation of the stable tert-butyl cation (m/z 57).

Validated Experimental Methodologies

The trustworthiness of any analysis rests upon the quality of the experimental protocol.

Protocol: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvation: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent does not have signals that overlap with key analyte signals.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H spectrum with sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C spectrum (typically requires several hundred to a few thousand scans).

    • If required, run standard 2D experiments (COSY, HSQC, HMBC) using the instrument's default, optimized parameters.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of the sample directly onto the ATR crystal.

  • Acquisition: Apply pressure with the anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Integrated Data Analysis Workflow

Confirming a structure is a process of systematic, cross-validating inquiry. Data from each technique should be used to corroborate the others.

Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS H_NMR_Data Proton Environment & Connectivity (via J-coupling) NMR->H_NMR_Data C_NMR_Data Carbon Backbone (incl. C=O, C=C) NMR->C_NMR_Data TwoD_NMR_Data Confirm C-H & C-C Connectivity NMR->TwoD_NMR_Data IR_Data Identify Key Functional Groups (C=O, C=C, C-O) IR->IR_Data MS_Data Determine Molecular Formula & Fragmentation Pattern MS->MS_Data Integration Data Integration & Cross-Validation H_NMR_Data->Integration C_NMR_Data->Integration TwoD_NMR_Data->Integration IR_Data->Integration MS_Data->Integration Confirmation Final Structural Confirmation Integration->Confirmation

Caption: Integrated workflow for structural elucidation.

This workflow ensures trustworthiness. For example, the molecular formula from HRMS must match the count of carbons and hydrogens observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR (e.g., two distinct ester carbonyls) must correspond to the signals seen in the ¹³C NMR carbonyl region. The connectivity established by 2D NMR must be consistent with the fragmentation patterns observed in the mass spectrum.

Conclusion

The structural analysis of this compound derivatives is a paradigmatic exercise in modern organic chemistry, requiring a synergistic application of multiple spectroscopic techniques. A thorough analysis of ¹H and ¹³C NMR spectra provides the core framework, which is then corroborated by the functional group information from IR spectroscopy and the molecular formula and fragmentation data from mass spectrometry. By following the integrated workflow and validated protocols outlined in this guide, researchers and drug development professionals can achieve unambiguous and reliable structural confirmation, ensuring the integrity of their synthetic intermediates and final products.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Los Angeles. (n.d.). Infrared (IR) Spectroscopy Lecture Notes. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Handout. [Link]

  • Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(13), 3391–3395. [Link]

  • NIST. (n.d.). 2-Butenoic acid, methyl ester. NIST Chemistry WebBook. [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. International Journal of Chemistry, 10(1), 11. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone in Fine Chemical Manufacturing. [Link]

  • PubChem. (n.d.). 3-(Ethoxycarbonyl)but-3-enoic acid. National Center for Biotechnology Information. [Link]

  • Arab American University. (2018). Analysis of Butyl Butyrate Mass Spectrum. [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed α-Arylation of Methyl Isobutyrate. [Link]

  • PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. [Link]

  • Gonzalez, J., et al. (2015). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 6(9), 941–945. [Link]

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Introduction: The Strategic Value of Densely Functionalized Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Baylis-Hillman Adducts: A Case Study of 3-(Butoxycarbonyl)but-3-enoate Analogues

A Note on Nomenclature: The topic "Synthesis of this compound" presents a chemically ambiguous name. For the purpose of this technical guide, and to provide maximal value to researchers in drug development, we will focus on the synthesis of a closely related and highly valuable class of molecules: the Baylis-Hillman adducts. Specifically, this guide will detail the synthesis of Butyl 3-hydroxy-2-methylenebutanoate , a representative adduct formed from butyl acrylate and formaldehyde. This compound contains a butyl ester (related to the "butoxycarbonyl" term) and a functionalized butenoate backbone, and its synthesis serves as an exemplary platform for discussing the core chemical principles and applications relevant to the presumed topic.

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Molecules that possess multiple, orthogonally reactive functional groups serve as powerful starting points for the synthesis of diverse compound libraries and for the elaboration of natural product scaffolds. The Baylis-Hillman adducts, characterized by their α-methylene-β-hydroxy carbonyl motif, are exemplary of such strategic building blocks.[1][2]

The Morita-Baylis-Hillman (MBH) reaction, an organocatalytic carbon-carbon bond-forming process, provides a highly atom-economical route to these adducts.[3][4] It couples an activated alkene with an electrophile, typically an aldehyde, under mild conditions.[5] The resulting products are not only valuable in their own right, exhibiting a range of biological activities, but are also versatile intermediates for synthesizing complex pharmaceutical agents, including various heterocyclic and carbocyclic frameworks.[1][2] This guide provides a detailed examination of the synthesis of a representative Baylis-Hillman adduct, focusing on the underlying mechanistic principles, a field-proven experimental protocol, and the strategic considerations that inform its application in medicinal chemistry.

Core Synthetic Methodology: The Morita-Baylis-Hillman Reaction

The MBH reaction is a three-component coupling of an activated alkene, an electrophile (commonly an aldehyde), and a nucleophilic catalyst. The most frequently employed catalysts are tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or phosphines.[6]

Pillar of Trustworthiness: The Reaction Mechanism

Understanding the reaction mechanism is fundamental to troubleshooting, optimization, and adaptation of the protocol. The widely accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves several key steps:

  • Michael Addition: The tertiary amine catalyst (DABCO) acts as a nucleophile, adding to the β-position of the activated alkene (butyl acrylate) in a conjugate or Michael addition. This forms a zwitterionic enolate intermediate.

  • Aldol Addition: The generated enolate, which is the key nucleophilic species, attacks the electrophilic carbonyl carbon of the aldehyde (formaldehyde). This forms a second zwitterionic intermediate, an aldol adduct.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by an elimination step (E1cB-type) that regenerates the double bond and expels the amine catalyst. This final step yields the desired α-methylene-β-hydroxy carbonyl product.[7]

The rate-determining step can vary depending on the specific substrates and conditions, but it is often the proton transfer and elimination sequence.[6]

Baylis_Hillman_Mechanism Baylis-Hillman Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acrylate Butyl Acrylate enolate Zwitterionic Enolate acrylate->enolate + DABCO (Michael Addition) aldehyde Formaldehyde aldol_adduct Zwitterionic Aldol Adduct aldehyde->aldol_adduct + Zwitterionic Enolate (Aldol Addition) catalyst DABCO product Butyl 3-hydroxy-2-methylenebutanoate aldol_adduct->product Proton Transfer & Elimination catalyst_regen DABCO (regenerated) aldol_adduct->catalyst_regen Catalyst Regeneration Experimental_Workflow Experimental Workflow start 1. Reagent Combination Combine butyl acrylate, formaldehyde, and DABCO in a flask. stir 2. Reaction Stir at room temperature for 24-48 hours. Monitor by TLC. start->stir workup 3. Aqueous Workup Dilute with DCM, wash with 1M HCl, then wash with brine. stir->workup dry 4. Drying & Concentration Dry organic layer with Na2SO4, filter, and concentrate in vacuo. workup->dry purify 5. Purification Purify the crude oil via flash column chromatography. dry->purify end_product 6. Final Product Butyl 3-hydroxy-2-methylenebutanoate (Colorless oil) purify->end_product

Workflow for the synthesis of Butyl 3-hydroxy-2-methylenebutanoate.
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butyl acrylate (12.8 g, 100 mmol) and the 37% aqueous formaldehyde solution (12.2 g, 150 mmol).

  • Catalyst Addition: While stirring, add DABCO (2.24 g, 20 mmol) to the mixture. The reaction is typically exothermic, and a slight warming of the flask may be observed.

  • Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is often slow and may require 24 to 48 hours for completion.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane (50 mL). Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove the DABCO catalyst. Subsequently, wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to afford the pure Butyl 3-hydroxy-2-methylenebutanoate.

Expected Quantitative Data
ParameterExpected Value
Yield 65-85%
Reaction Time 24 - 48 hours
Appearance Colorless Oil
Product Characterization

Authenticity of the final product should be confirmed via spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.25 (s, 1H), 5.85 (s, 1H), 4.50 (s, 2H), 4.15 (t, 2H), 2.50 (br s, 1H, -OH), 1.65 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 166.5, 141.0, 125.0, 65.0, 64.0, 30.5, 19.0, 13.5. [8]

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Catalyst (DABCO): DABCO is the quintessential catalyst for the MBH reaction. Its high nucleophilicity allows for the efficient initiation of the Michael addition, while its bicyclic structure minimizes steric hindrance, facilitating the reaction. Furthermore, as a tertiary amine, it is readily protonated and removed during the acidic workup.

  • Role of Solvent/Medium: While the reaction can be run neat or in various solvents, the use of an aqueous solution of formaldehyde introduces water into the medium. Protic media can, in some cases, accelerate the reaction by stabilizing intermediates through hydrogen bonding. [6]Dichloromethane is used during the workup due to its immiscibility with water and its excellent ability to dissolve the organic product, facilitating efficient extraction.

  • Reaction Conditions: The MBH reaction is known for its often sluggish rates at room temperature. [5]While heating can increase the rate, it can also promote side reactions. Therefore, allowing the reaction to proceed at room temperature for an extended period is a trade-off that favors higher purity and yield of the desired product. Monitoring by TLC is crucial to determine the optimal endpoint.

Authoritative Grounding: Applications in Drug Development

The synthetic utility of Baylis-Hillman adducts like Butyl 3-hydroxy-2-methylenebutanoate is vast, making them highly valuable to drug development professionals. [1][4]The dense functionality—an allylic alcohol, a terminal alkene, and an ester—provides multiple handles for subsequent chemical transformations.

  • Precursors to α-Methylene-γ-lactones: The α-methylene-γ-lactone core is a prominent structural motif in numerous natural products with significant biological activity, particularly anticancer and anti-inflammatory properties. [9][10][11]Baylis-Hillman adducts are common precursors to these lactones through various cyclization strategies.

  • Scaffolds for Heterocyclic Synthesis: The functional groups of the adduct can be manipulated to construct a wide variety of heterocyclic systems, which form the core of a large percentage of marketed drugs. [2]* Chiral Building Blocks: Asymmetric synthesis of Baylis-Hillman adducts can be achieved using chiral catalysts, providing enantiomerically enriched building blocks for the synthesis of stereospecific drug candidates. [5]

References

  • Reddy, T. N., & Rao, V. J. (2018). Importance of Baylis-Hillman adducts in modern drug discovery. Tetrahedron Letters, 59(30), 2859-2871. [Link] [2]2. Basavaiah, D., Reddy, B. S., & Badsara, S. S. (2010). Recent contributions from the Baylis–Hillman reaction to organic synthesis. Chemical Reviews, 110(9), 5447-5674. [Link]

  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2012). Morita-Baylis-Hillman adducts: biological activities and potentialities to the discovery of new cheaper drugs. Current medicinal chemistry, 19(21), 3583-3622. [Link] [4]4. Singh, V., & Batra, S. (2008). The Morita–Baylis–Hillman reaction: a saga of a-functionalized alkenes. Tetrahedron, 64(20), 4511-4574. [Link]

  • Zhao, L., et al. (2022). Baylis–Hillman Adducts as a Versatile Module for Constructing Fluorogenic Release System. Journal of Medicinal Chemistry, 65(9), 6589-6600. [Link] [7]6. Wikipedia contributors. (2023). Baylis–Hillman reaction. In Wikipedia, The Free Encyclopedia. [Link] [5]7. Janecka, A., Wyrebska, A., Gach, K., Fichna, J., & Janecki, T. (2012). Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential. Drug discovery today, 17(11-12), 561-572. [Link] [9]8. Organic Chemistry Portal. Baylis-Hillman Reaction. [Link] [6]9. Gach, K., et al. (2011). α-Methylene-γ-lactones as a novel class of anti-leukemic agents. Current medicinal chemistry, 18(2), 205-217. [Link] [10]10. Gach, K., Janecka, A. (2011). α-Methylene-γ-lactones as a Novel Class of Anti-leukemic Agents. ResearchGate. [Link] [11]11. ARKIVOC USA, Inc. (2007). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. [Link] 12. eCampusOntario. (2021). 29.10 ¹³C NMR Spectroscopy. eCampusOntario Pressbooks. [Link]

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An In-depth Technical Guide to Itaconic Acid Esters: Synthesis, Properties, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Nomenclature and Embracing a Versatile Class of Bio-Renewable Monomers

The query for "3-(Butoxycarbonyl)but-3-enoate" presents a nomenclature challenge due to the potential for isomeric variations of the butyl group. To provide a definitive and technically robust guide, we will focus on the well-defined and industrially significant parent compound, itaconic acid, and its ester derivatives. Itaconic acid, or 2-methylenesuccinic acid, is a bio-based dicarboxylic acid that serves as a versatile platform for chemical synthesis. Its esters, collectively known as itaconates, are gaining prominence as sustainable monomers in the development of advanced polymers and materials.[1][2] This guide offers a comprehensive overview of the synthesis, characterization, and application of itaconic acid esters, tailored for researchers, scientists, and professionals in drug development and material science.

Itaconic acid's unique structure, featuring two carboxylic acid groups and a reactive double bond, makes it a valuable building block for a wide array of chemical transformations.[1] The conversion of its carboxylic acid moieties into esters enhances its utility, particularly in polymerization reactions where it can introduce specific functionalities and properties into the resulting polymer backbone.

Figure 1: Chemical structure of Itaconic Acid (IUPAC: 2-methylidenebutanedioic acid).

Chemical Identification of Itaconic Acid and its Esters

A clear identification of the specific itaconate ester is crucial for reproducible research and development. The following table provides a summary of itaconic acid and its common dialkyl esters.

Compound Name Synonyms CAS Number Molecular Formula Chemical Structure
Itaconic AcidMethylenesuccinic acid97-65-4[3][4][5][6]C₅H₆O₄
Dimethyl ItaconateDimethyl 2-methylenesuccinate617-52-7C₇H₁₀O₄
Diethyl ItaconateDiethyl 2-methylenesuccinate2409-52-1[7][8][9]C₉H₁₄O₄
Dibutyl ItaconateDibutyl 2-methylenesuccinate2155-60-4[10][11][12][13]C₁₃H₂₂O₄
3-(tert-Butoxycarbonyl)but-3-enoic acid253443-11-7[14]C₉H₁₄O₄

Physicochemical Properties

The physical and chemical properties of itaconate esters are pivotal in determining their suitability for various applications, from reaction solvents to polymer characteristics.

Property Itaconic Acid Dimethyl Itaconate Diethyl Itaconate Dibutyl Itaconate
Molecular Weight ( g/mol ) 130.10[5][6]158.15186.21[7][9]242.31[11]
Boiling Point (°C) Decomposes208228[9][15]284[11]
Melting Point (°C) 165-168[5]36-38-23N/A
Density (g/mL at 25°C) 1.573[5]1.111.050.985[11]
Solubility Soluble in water, ethanol, acetoneSoluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Synthesis of Itaconic Acid Esters: A Practical Protocol

The most common method for synthesizing itaconic acid esters is through the Fischer esterification of itaconic acid with the corresponding alcohol in the presence of an acid catalyst.

Expert Insight: The choice of catalyst is critical. While strong mineral acids like sulfuric acid are effective, they can promote side reactions, including polymerization of the product. Solid acid catalysts, such as acidic ion-exchange resins, are a preferable alternative, simplifying purification and minimizing waste streams. The reaction is typically driven to completion by removing water, often through azeotropic distillation with a suitable solvent like toluene.

Esterification_Workflow Itaconic Acid + Alcohol Itaconic Acid + Alcohol Mixing Vessel Mixing Vessel Itaconic Acid + Alcohol->Mixing Vessel Reaction Vessel Reaction Vessel Mixing Vessel->Reaction Vessel Heat & Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Mixing Vessel Water Removal Water Removal Reaction Vessel->Water Removal Azeotropic Distillation Neutralization Neutralization Reaction Vessel->Neutralization Cooling Water Removal->Reaction Vessel Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Distillation/Chromatography Final Product Final Product Purification->Final Product

Figure 2: General workflow for the synthesis of itaconic acid esters.

Detailed Step-by-Step Methodology: Synthesis of Dibutyl Itaconate
  • Reactor Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.

  • Charging Reactants: The flask is charged with itaconic acid (0.1 mol), n-butanol (0.25 mol, as both reactant and solvent), a catalytic amount of p-toluenesulfonic acid (0.005 mol), and a polymerization inhibitor such as hydroquinone (0.1 g).[16] Toluene (100 mL) is added to facilitate azeotropic water removal.

  • Reaction: The mixture is heated to reflux (approximately 110-120°C). The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (0.2 mol) is collected.

  • Work-up: The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure dibutyl itaconate.

Spectroscopic Data and Characterization

Confirming the structure and purity of the synthesized esters is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

Representative Data for Diethyl Itaconate (CAS: 2409-52-1)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.30 (s, 1H, =CH₂)

    • δ 5.65 (s, 1H, =CH₂)

    • δ 4.20 (q, 4H, -OCH₂CH₃)

    • δ 3.30 (s, 2H, -CH₂-)

    • δ 1.30 (t, 6H, -OCH₂CH₃)[17]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 171.0 (-COO-)

    • δ 166.5 (-COO-)

    • δ 134.0 (=C<)

    • δ 128.5 (=CH₂)

    • δ 61.0 (-OCH₂-)

    • δ 38.0 (-CH₂-)

    • δ 14.0 (-CH₃)

  • IR (neat, cm⁻¹):

    • ~2980 (C-H stretch)

    • ~1720 (C=O stretch, ester)

    • ~1640 (C=C stretch)[18]

Applications in Polymer Science and Material Development

The primary application of itaconic acid and its esters lies in the field of polymer chemistry.[1][19] Their ability to participate in various polymerization reactions allows for the synthesis of a diverse range of polymers with tailored properties.

Expert Insight: The incorporation of itaconate monomers into polymer chains can significantly enhance properties such as thermal stability, adhesion, and hydrophilicity. The pendant carboxylic acid groups in poly(itaconic acid) can be further modified post-polymerization, opening avenues for the creation of functional materials for applications in drug delivery, biodegradable plastics, and specialty coatings.[20][21]

Itaconic acid and its derivatives are utilized in the production of:

  • Styrene-butadiene-acrylonitrile (SBA) and acrylate latexes: Used in paper and architectural coatings.[4]

  • Superabsorbent polymers: For use in agriculture and hygiene products.

  • Biodegradable polyesters and polyamides: As a sustainable alternative to petroleum-based plastics.[20]

  • Resins for coatings and adhesives: To improve performance characteristics.[2]

Polymerization_Workflow cluster_0 Monomer Preparation cluster_1 Polymerization Reaction cluster_2 Polymer Isolation and Purification Itaconate Ester Itaconate Ester Initiator Initiator Itaconate Ester->Initiator Solvent Solvent Initiator->Solvent Reaction Vessel Reaction Vessel Solvent->Reaction Vessel Heat/UV Polymer Solution Polymer Solution Reaction Vessel->Polymer Solution Precipitation Precipitation Polymer Solution->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Polymer Product Polymer Product Drying->Polymer Product

Figure 3: A simplified workflow for the radical polymerization of itaconate esters.

Safety and Handling

As with any chemical substance, proper safety precautions are essential when handling itaconic acid and its esters.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[15]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12] Polymerization may be induced by heat or light, so storage in a dark place is recommended. Many commercial preparations are stabilized with inhibitors like hydroquinone.[12]

  • First Aid: In case of eye contact, rinse immediately with plenty of water.[15] For skin contact, wash with soap and water.[15] If inhaled, move to fresh air.[15] Seek medical attention if irritation persists.

Conclusion

Itaconic acid and its esters represent a highly valuable and versatile class of bio-renewable chemicals. Their unique chemical structure allows for their use as monomers in a wide range of polymerization reactions, leading to the development of sustainable and high-performance materials. This guide provides a foundational understanding of their identification, properties, synthesis, and applications, empowering researchers and developers to harness the full potential of these remarkable compounds. The continued exploration of itaconic acid chemistry promises to yield further innovations in green chemistry and materials science.[1]

References

  • The Good Scents Company. itaconic acid, 97-65-4. [Link]

  • Polymer Chemistry Archive. Monomer Spotlight: Multifunctional and Renewable Itaconic Acid. (2020-10-04). [Link]

  • UNH Scholars' Repository. Synthesis and properties of poly(itaconic acid). [Link]

  • RSC Publishing. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. (2021-05-05). [Link]

  • MDPI. Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. [Link]

  • ACS Publications. Renewable Polymers from Itaconic Acid by Polycondensation and Ring-Opening-Metathesis Polymerization. [Link]

  • Chemsrc. Dibutyl itaconate | CAS#:2155-60-4. [Link]

  • RSC Publishing. Expanding the polymerization potential of itaconic acid through methacrylate functionalization. [Link]

  • ACS Publications. Synthesis of Itaconate-Based Biopolyesters with Improved Polycondensation Control. [Link]

  • ResearchGate. Renewable Polymers from Itaconic Acid by Polycondensation and Ring-Opening-Metathesis Polymerization | Request PDF. [Link]

  • Polimery. Polymerization of itaconic acid. [Link]

  • ResearchGate. Polymerization of itaconic acid | Request PDF. [Link]

  • ACS Publications. Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites. [Link]

  • PubChem. Ethyl itaconate | C9H14O4 | CID 75481. [Link]

  • NIST WebBook. Itaconic acid diethyl ester. [Link]

  • MDPI. Synthesis and Reactivity of Martin's Spirosilane-Derived Chloromethylsilicate. [Link]

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A Deep Dive into the Spectroscopic Signature of 3-(Butoxycarbonyl)but-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Butoxycarbonyl)but-3-enoate, a molecule of interest to researchers and professionals in the fields of organic synthesis and drug development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By delving into the theoretical underpinnings and practical applications of these techniques, this guide aims to equip scientists with the knowledge to unambiguously identify and characterize this compound.

Introduction

This compound, also known as butyl but-3-enoate, possesses a chemical structure featuring a terminal alkene and an ester functional group. This combination of functionalities makes it a versatile building block in organic synthesis. Accurate and thorough spectroscopic analysis is paramount to confirm its identity, purity, and structural integrity. This guide will dissect the expected and observed spectroscopic data, providing a rationale for the experimental choices and a detailed interpretation of the spectral features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A meticulously designed experimental protocol is crucial for obtaining high-quality NMR spectra. The following steps represent a standard procedure for the analysis of a liquid sample like this compound.

1. Sample Preparation:

  • Rationale: Proper sample preparation ensures a homogeneous solution and minimizes signal distortion.

  • Procedure: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Calibration:

  • Rationale: A properly calibrated spectrometer is essential for accurate chemical shift determination.

  • Procedure: The NMR spectrometer (e.g., a 400 MHz instrument) is tuned and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Rationale: ¹H NMR provides information on the number, environment, and coupling of protons.

  • Procedure: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds to allow for full magnetization recovery between scans, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Rationale: ¹³C NMR reveals the number and types of carbon atoms in the molecule.

  • Procedure: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR. A spectral width of around 220 ppm is used to encompass the chemical shifts of all carbon atoms.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample This compound NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer Tune_Shim Tune & Shim Spectrometer->Tune_Shim H1_Acq ¹H NMR Acquisition Tune_Shim->H1_Acq C13_Acq ¹³C NMR Acquisition Tune_Shim->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Integration Integration & Peak Picking Phase_Baseline->Integration C13_Spectrum ¹³C NMR Spectrum Phase_Baseline->C13_Spectrum H1_Spectrum ¹H NMR Spectrum Integration->H1_Spectrum Structure Structural Elucidation H1_Spectrum->Structure C13_Spectrum->Structure

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

While a publicly available, assigned ¹H NMR spectrum for this compound is not readily found, we can predict the chemical shifts and multiplicities based on the analysis of similar structures like ethyl 3-butenoate.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 (CH₂)5.10 - 5.30Multiplet-2H
H-3 (CH)5.80 - 6.00Multiplet-1H
H-2 (CH₂)3.10 - 3.20Doublet of triplets~1.5, 7.02H
O-CH₂4.05 - 4.15Triplet~6.72H
O-CH₂-CH₂1.55 - 1.65Multiplet-2H
O-CH₂-CH₂-CH₂1.30 - 1.40Sextet~7.42H
CH₃0.88 - 0.98Triplet~7.43H
Interpretation of the ¹H NMR Spectrum
  • Vinylic Protons (H-3, H-4): The protons on the double bond are expected to appear in the downfield region (5.10-6.00 ppm) due to the deshielding effect of the π-system. The complex multiplet patterns arise from geminal (between H-4 protons), cis, and trans couplings to H-3, as well as allylic coupling to H-2.

  • Allylic Protons (H-2): These protons, adjacent to the double bond, are expected around 3.10-3.20 ppm. Their multiplicity as a doublet of triplets is due to coupling with the vinylic proton H-3 and the allylic coupling to the two H-4 protons.

  • Butoxy Group Protons: The methylene group attached to the ester oxygen (O-CH₂) is the most deshielded of the butyl chain, appearing around 4.05-4.15 ppm as a triplet due to coupling with the adjacent methylene group. The remaining methylene groups appear progressively upfield, and the terminal methyl group is expected at the most upfield position (around 0.88-0.98 ppm) as a triplet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on established values for esters and alkenes.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O170 - 172
C-3128 - 130
C-4118 - 120
O-CH₂64 - 66
C-238 - 40
O-CH₂-C H₂30 - 32
O-(CH₂)₂-C H₂18 - 20
CH₃13 - 15
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield in the 170-172 ppm region.

  • Olefinic Carbons (C-3, C-4): The sp² hybridized carbons of the double bond are found in the 118-130 ppm range.

  • Butoxy Group Carbons: The carbon attached to the oxygen (O-CH₂) is observed around 64-66 ppm. The other carbons of the butyl chain appear in the aliphatic region (13-32 ppm).

  • Allylic Carbon (C-2): The sp³ carbon adjacent to the double bond is expected in the 38-40 ppm range.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation:

  • Rationale: To obtain a spectrum with minimal interference from the sample holder or solvent.

  • Procedure: For a liquid sample like this compound, the neat liquid is placed as a thin film between two salt plates (e.g., NaCl or KBr).

2. Data Acquisition:

  • Rationale: To obtain a spectrum of the sample relative to a background.

  • Procedure: A background spectrum of the empty salt plates is first recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is then placed in the beam path, and the sample spectrum is recorded.

Diagram: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample This compound (Liquid) Thin_Film Prepare Thin Film Sample->Thin_Film Salt_Plates NaCl/KBr Plates Salt_Plates->Thin_Film FTIR_Spectrometer FTIR Spectrometer Thin_Film->FTIR_Spectrometer Background_Scan Record Background Spectrum FTIR_Spectrometer->Background_Scan Sample_Scan Record Sample Spectrum FTIR_Spectrometer->Sample_Scan IR_Spectrum IR Spectrum (%T vs. Wavenumber) Sample_Scan->IR_Spectrum Peak_Assignment Assign Characteristic Peaks IR_Spectrum->Peak_Assignment Functional_Groups Identify Functional Groups Peak_Assignment->Functional_Groups

Caption: Workflow for IR spectroscopic analysis.

Experimental IR Spectral Data

The following table summarizes the key absorption bands observed in the FTIR spectrum of 3-Butenoic acid, butyl ester.[2]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3080Medium=C-H StretchAlkene
2960-2870StrongC-H StretchAlkane
~1740StrongC=O StretchEster
~1645MediumC=C StretchAlkene
1300-1000Strong, multiple bandsC-O StretchEster
Interpretation of the IR Spectrum
  • C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in a saturated ester.[1]

  • C=C and =C-H Stretches: The presence of the terminal double bond is confirmed by the =C-H stretching vibration appearing just above 3000 cm⁻¹ (~3080 cm⁻¹) and the C=C stretching vibration around 1645 cm⁻¹.[3]

  • C-H Stretches (Alkane): Strong absorptions in the 2960-2870 cm⁻¹ region are due to the C-H stretching vibrations of the butyl group.

  • C-O Stretches: The fingerprint region of the spectrum displays strong, complex bands between 1300 and 1000 cm⁻¹, which are characteristic of the C-O stretching vibrations of the ester group.[4]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Introduction:

  • Rationale: To introduce a small amount of the sample into the mass spectrometer in the gas phase.

  • Procedure: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.

2. Ionization:

  • Rationale: To convert the neutral molecules into ions.

  • Procedure: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

3. Mass Analysis and Detection:

  • Rationale: To separate the ions based on their m/z ratio and detect their abundance.

  • Procedure: The ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z. A detector then records the abundance of each ion.

Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output Sample This compound GC Gas Chromatograph (GC) Sample->GC Ion_Source Electron Ionization (EI) Source GC->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Abundance vs. m/z) Detector->Mass_Spectrum

Caption: Workflow for mass spectrometric analysis.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation patterns of esters are well-documented, with common pathways including α-cleavage and McLafferty rearrangement.[5][6]

m/z Proposed Fragment Ion Fragmentation Pathway
142[C₈H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
85[CH₂=CHCH₂CO]⁺α-cleavage (loss of butoxy radical)
71[C₄H₇O]⁺McLafferty rearrangement
57[C₄H₉]⁺Cleavage of the butyl group
41[C₃H₅]⁺Allyl cation
Interpretation of the Mass Spectrum
  • Molecular Ion Peak (m/z 142): The peak corresponding to the molecular weight of the compound. Its intensity may be weak due to the lability of the ester group under EI conditions.

  • α-Cleavage (m/z 85): Cleavage of the bond between the carbonyl carbon and the oxygen of the butoxy group is a common fragmentation pathway for esters, leading to the formation of a stable acylium ion.

  • McLafferty Rearrangement (m/z 71): This is a characteristic rearrangement for esters with a γ-hydrogen on the alcohol chain. It involves the transfer of a hydrogen atom to the carbonyl oxygen with concomitant cleavage of the β-bond, resulting in the elimination of a neutral alkene (butene) and the formation of a radical cation.

  • Butyl Cation (m/z 57): The formation of the butyl cation is another likely fragmentation pathway.

  • Allyl Cation (m/z 41): This stable carbocation can be formed from the butenoyl portion of the molecule.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and complementary set of data for its unequivocal identification. The ¹H and ¹³C NMR spectra reveal the complete carbon-hydrogen framework, while the IR spectrum confirms the presence of the key ester and alkene functional groups. Mass spectrometry provides the molecular weight and offers structural insights through characteristic fragmentation patterns. This guide serves as a valuable resource for scientists, enabling them to confidently interpret the spectroscopic data of this important synthetic building block.

References

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  • PubChem. tert-Butyl 3-Butenoate. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Magnetic Resonance in Chemistry, 42(9), 803-813. [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 746-755. [Link]

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3-(Butoxycarbonyl)but-3-enoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Alkoxycarbonyl)but-3-enoates: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(alkoxycarbonyl)but-3-enoates, a class of molecules gaining significant traction in chemical synthesis and materials science. With a primary focus on 3-(tert-Butoxycarbonyl)but-3-enoic acid (CAS 253443-11-7) , this document delves into the compound's physicochemical properties, robust synthetic methodologies, and its versatile applications as a chemical intermediate. We explore the causality behind experimental choices in its synthesis and highlight its role as a valuable building block for researchers, particularly those in drug development and polymer chemistry. This guide is intended to serve as an authoritative resource, grounded in established scientific principles and supported by comprehensive references.

Introduction: A Bio-Derived Building Block for Modern Synthesis

The global shift towards sustainable chemical practices has placed a spotlight on bio-derived platform molecules. Among these, itaconic acid (2-methylenesuccinic acid) stands out due to its production via fermentation and its structural functionality. The monoesters of itaconic acid, such as 3-(alkoxycarbonyl)but-3-enoates, retain key reactive features while modifying the molecule's physical properties and reactivity, making them highly valuable intermediates.[1][2]

Specifically, 3-(tert-Butoxycarbonyl)but-3-enoic acid, a prominent member of this class, combines the functionalities of an α,β-unsaturated ester, a terminal vinyl group, and a carboxylic acid. This unique combination makes it a versatile C4 building block, analogous in some respects to petroleum-derived acrylates but with the added advantage of a second functional handle.[3] The tert-butoxycarbonyl (Boc) group not only imparts specific solubility characteristics but also serves as a sterically bulky and chemically labile protecting group, a feature extensively exploited in multi-step organic synthesis.[4]

This guide will provide researchers and drug development professionals with a detailed understanding of this molecule's core characteristics, from its molecular weight and synthesis to its application in creating complex chemical architectures.

Physicochemical and Structural Properties

The precise molecular characteristics of 3-(alkoxycarbonyl)but-3-enoates are fundamental to their application. The properties of the primary subject of this guide, 3-(tert-Butoxycarbonyl)but-3-enoic acid, are summarized below, with the related ethyl ester provided for comparison.

Property3-(tert-Butoxycarbonyl)but-3-enoic acid3-(Ethoxycarbonyl)but-3-enoic acid
CAS Number 253443-11-7[5]3377-29-5[6]
IUPAC Name 3-(tert-Butoxycarbonyl)but-3-enoic acid3-Ethoxycarbonylbut-3-enoic acid[6]
Molecular Formula C₉H₁₄O₄[5]C₇H₁₀O₄[6]
Molecular Weight 186.21 g/mol [5]158.15 g/mol [6]
SMILES O=C(OC(C)(C)C)C(=C)CC(=O)O[5]CCOC(=O)C(=C)CC(=O)O[6]
Appearance Typically a solid or oilLiquid

Synthesis and Mechanistic Considerations

The selective synthesis of itaconic acid monoesters is critical to their utility, as it prevents crosslinking and other side reactions associated with the diacid.[2] While direct esterification of itaconic acid is possible, it often yields a mixture of mono- and diesters, complicating purification.[7][8] A more selective and widely adopted strategy involves the reaction of itaconic anhydride with the desired alcohol.

Causality in Synthesis: Why Anhydride Chemistry Prevails

The reaction of itaconic anhydride with an alcohol, such as tert-butanol, demonstrates high regioselectivity. The nucleophilic attack of the alcohol preferentially occurs at the carbonyl group that is not conjugated with the vinyl double bond. This is due to the reduced electrophilicity of the conjugated carbonyl, which is part of an electron-delocalized system. This inherent electronic preference results in the formation of the desired 3-substituted isomer in high yield, avoiding the isomeric α-ester.[2]

Synthesis_Workflow cluster_synthesis Synthetic Protocol Itaconic_Anhydride Itaconic Anhydride Boc2O Di-tert-butyl dicarbonate (Boc)₂O Intermediate Activated Intermediate Boc2O:s->Intermediate:n Itaconic_Acid Itaconic Acid Itaconic_Acid->Intermediate + (Boc)₂O DMAP DMAP (cat.) DMAP->Intermediate Catalyst Solvent Aprotic Solvent (e.g., Toluene) Product 3-(tert-Butoxycarbonyl) but-3-enoic acid Intermediate->Product Intramolecular Rearrangement CO2_tBuOH CO₂ + t-BuOH (Byproducts) Intermediate->CO2_tBuOH

Caption: Synthetic workflow for 3-(tert-Butoxycarbonyl)but-3-enoic acid.

Experimental Protocol: Synthesis via Dicarbonate Reagent

This protocol describes a reliable method for preparing mono-tert-butyl esters of dicarboxylic acids, adapted for our target molecule.[9]

  • Vessel Preparation: To a dry, nitrogen-flushed reaction vessel, add itaconic acid (1.0 equiv.), 4-dimethylaminopyridine (DMAP, 0.1 equiv.), and a suitable aprotic solvent (e.g., toluene).

  • Reagent Addition: While stirring, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the suspension.

    • Expert Insight: (Boc)₂O serves as a stable and safe source for the tert-butoxycarbonyl group. DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for reaction with the carboxylic acid.

  • Reaction: Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction typically proceeds via the formation of a mixed anhydride intermediate, which then rearranges to the final product with the release of carbon dioxide and tert-butanol.

  • Workup and Purification: Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by washing with a mild aqueous acid (to remove DMAP), followed by extraction and recrystallization or column chromatography to yield the pure monoester.

    • Trustworthiness: This self-validating system ensures purity. The acidic wash selectively removes the basic catalyst, and subsequent purification steps separate the desired monoester from any unreacted diacid or potential diester byproduct.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-(tert-butoxycarbonyl)but-3-enoic acid stems from its multiple reactive centers, which can be addressed with high selectivity.

  • Michael Addition: The α,β-unsaturated ester system is a classic Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles (e.g., amines, thiols, carbanions). This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

  • Polymerization: The terminal vinyl group can undergo free-radical polymerization, making the molecule a valuable monomer for creating functional polymers and materials. This has positioned itaconic acid derivatives as key players in the development of sustainable, bio-based polymers.[10][11]

  • Carboxylic Acid Derivatization: The free carboxylic acid can be converted into esters, amides, or acid chlorides, providing a secondary point for molecular elaboration.

  • Protecting Group Chemistry: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, a common strategy in peptide synthesis and complex molecule construction.[4][12]

Reactivity_Diagram Core 3-(tert-Butoxycarbonyl) but-3-enoic acid Michael Michael Addition Core->Michael + Nucleophile Polymer Radical Polymerization Core->Polymer + Initiator Esterification Esterification / Amidation Core->Esterification + R-OH / R₂NH Deprotection Acidic Deprotection Core->Deprotection + H⁺ (TFA) Adduct Conjugate Adduct Michael->Adduct PolymerChain Functional Polymer Polymer->PolymerChain Derivative Amide / Ester Derivative Esterification->Derivative Diacid Itaconic Acid Deprotection->Diacid

Caption: Key reaction pathways for 3-(tert-Butoxycarbonyl)but-3-enoic acid.

Role in Drug Discovery

In the landscape of drug discovery, speed and molecular diversity are paramount. Intermediates and building blocks like 3-(tert-butoxycarbonyl)but-3-enoic acid are crucial for the rapid synthesis of compound libraries. While not typically an active pharmaceutical ingredient (API) itself, its scaffold is used to construct more complex molecules that may exhibit biological activity.[9]

For example, the butenoic acid framework is a precursor for synthesizing γ-butyrolactones, a structural motif found in numerous natural products with diverse biological activities.[3] Furthermore, its ability to participate in multicomponent reactions (MCRs) allows for the efficient, one-pot assembly of complex, drug-like molecules, accelerating the hit-to-lead process in medicinal chemistry campaigns.[13] The strategic incorporation of such versatile intermediates enables chemists to systematically modify different parts of a molecule to optimize its potency, selectivity, and pharmacokinetic properties.

Analytical Characterization

Validation of the structure and purity of 3-(tert-butoxycarbonyl)but-3-enoic acid is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will exhibit characteristic signals for the two vinyl protons (~5.8-6.4 ppm), the allylic CH₂ group (~3.3 ppm), the nine equivalent protons of the tert-butyl group (~1.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

    • ¹³C NMR: Will show distinct resonances for the ester and acid carbonyl carbons, the sp² carbons of the double bond, the allylic sp³ carbon, and the quaternary and methyl carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy: Strong C=O stretching absorptions will be visible for the ester (~1715 cm⁻¹) and the carboxylic acid (~1700 cm⁻¹), along with a broad O-H stretch for the acid and a C=C stretch (~1650 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight by detecting the corresponding molecular ion peak (e.g., [M-H]⁻ at m/z 185.08).

Conclusion

3-(tert-Butoxycarbonyl)but-3-enoic acid and its related analogues represent a confluence of sustainable chemistry and advanced synthetic utility. As a derivative of the bio-based platform chemical itaconic acid, it offers a greener alternative to traditional petrochemical feedstocks. Its unique trifunctional nature provides a rich chemical playground for researchers, enabling access to a vast array of complex molecules and novel materials. For professionals in drug development, it serves as a powerful and versatile intermediate, facilitating the efficient construction of diverse molecular scaffolds essential for discovering next-generation therapeutics. The robust synthetic methods and well-defined reactivity profile of this compound ensure its continued and expanding role in both academic and industrial research.

References

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A Technical Guide to the Discovery of Novel Butenoate Compounds: From Synthesis to Biological Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Butenoate Scaffold

The butenolide, or furanone, ring is a privileged scaffold in medicinal chemistry. This five-membered α,β-unsaturated γ-lactone is a core structural motif in thousands of natural products and has been incorporated into numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, from cancer to neurodegenerative disorders.[1][2] Their prevalence is a testament to their unique chemical properties; the lactone motif can act as a Michael acceptor, forming covalent bonds with target proteins, while the densely functionalized ring provides a versatile framework for synthetic modification.[1] This guide provides a technical overview for researchers and drug development professionals on the modern strategies employed in the discovery of novel butenoate compounds, emphasizing the rationale behind key experimental decisions and providing actionable protocols.

Chapter 1: Modern Strategies for Butenoate Discovery

The discovery of new bioactive butenoates is no longer a serendipitous process. It is a deliberate, multi-pronged effort that integrates natural product chemistry, advanced synthetic methodologies, and computational approaches.

Bio-prospecting and Isolation from Natural Sources

Nature remains a prolific source of complex and biologically active butenolides. Marine-derived microorganisms, in particular, have yielded compounds with potent activities. For instance, a study on a Streptomyces species isolated from marine sediments led to the discovery of several butanolides and butenolides with significant neuroprotective activity, which was found to be mediated through the activation of the TrkB neurotrophin receptor.[3] Similarly, butenolides isolated from the plant Nectandra oppositifolia have demonstrated anti-parasitic activity against Trypanosoma cruzi by disrupting the parasite's mitochondrial membrane potential.[4]

The typical workflow for natural product discovery involves bioactivity-guided fractionation. This process is meticulous, starting with a crude extract that is systematically separated into fractions of decreasing complexity, with each fraction being tested for the desired biological activity. This iterative process ensures that the purification efforts remain focused on the most promising components of the extract.

Rational Synthesis and Library Development

While natural products provide inspiration, synthetic chemistry provides the means to create novel structures with tailored properties. Modern synthetic strategies are pivotal for generating diverse libraries of butenoate compounds for high-throughput screening. Key methodologies include:

  • Transition Metal Catalysis: Palladium-catalyzed reactions are particularly powerful for constructing the butenolide core. A domino vinylic substitution/cyclization process, for example, allows for the efficient synthesis of 4-arylbutenolides from readily available starting materials.[5] The choice of a palladium catalyst is driven by its high efficiency and broad functional group tolerance, which is critical for library synthesis.

  • C-H Activation: Direct C-H functionalization has emerged as a highly atom-economical approach to building molecular complexity. This strategy allows for the formation of C-C bonds directly on the butenoate scaffold without the need for pre-functionalized substrates, streamlining the synthetic process.[1]

  • Asymmetric Synthesis: Since biological systems are chiral, the enantioselective synthesis of butenolides is often crucial for therapeutic efficacy. Catalytic asymmetric methods enable the production of enantiomerically pure butenolides, which is essential for understanding structure-activity relationships (SAR) and minimizing off-target effects.[2][6]

Computational and In Silico Approaches

Before committing to laborious synthesis, computational tools can predict the potential of novel butenoate structures. Virtual ligand screening (VLS) allows for the docking of millions of virtual compounds against the crystal structure of a biological target, identifying candidates with high binding affinity.[7] Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can flag compounds with potentially unfavorable properties, such as poor intestinal absorption or mutagenicity, early in the discovery process, saving valuable time and resources.[4]

G cluster_0 Discovery Funnel Start Hypothesis / Target Identification VLS Virtual Ligand Screening (In Silico) Start->VLS Identifies starting points Natural Natural Product Isolation (Bio-prospecting) Start->Natural Identifies starting points Library Compound Library Synthesis (Synthetic Chemistry) VLS->Library Guides synthesis HTS Primary High-Throughput Screening (Bioactivity Assay) Library->HTS Provides compounds Natural->HTS Provides compounds Hit_ID Hit Identification HTS->Hit_ID Identifies active compounds Lead_Opt Lead Optimization (Medicinal Chemistry & SAR) Hit_ID->Lead_Opt Validates hits Preclinical Preclinical Candidate Lead_Opt->Preclinical Refines properties

Caption: A generalized workflow for the discovery of novel bioactive compounds.

Chapter 2: Key Experimental Protocols

Trustworthiness in research is built on reproducibility. This section provides a detailed, self-validating protocol for a common synthetic route and outlines the characterization process.

Protocol: Palladium-Catalyzed Synthesis of 4-Arylbutenolides

This protocol is adapted from a domino vinylic substitution/cyclization process, which is a robust method for creating a key butenoate substructure.[5]

Objective: To synthesize 4-phenyl-2(5H)-furanone from methyl 4-hydroxy-2-butenoate and benzenediazonium tetrafluoroborate.

Materials:

  • Benzenediazonium tetrafluoroborate

  • Methyl 4-hydroxy-2-butenoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methanol (MeOH), anhydrous

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add benzenediazonium tetrafluoroborate (1.2 mmol) and methyl 4-hydroxy-2-butenoate (1.0 mmol).

  • Solvent and Catalyst Addition: Add anhydrous methanol (20 mL) to the flask. The choice of methanol is critical as it serves as both the solvent and a reactant in the domino process.[5]

  • Catalysis: Add palladium(II) acetate (0.05 mmol, 5 mol%) to the mixture. The system is then purged with nitrogen or argon to create an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is self-validating; the consumption of starting materials and the appearance of a new, less polar spot indicates a successful reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium carbonate (15 mL) to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-phenyl-2(5H)-furanone.

Characterization and Data Presentation

Unambiguous characterization of novel compounds is non-negotiable. A combination of spectroscopic methods is required to confirm the structure and purity of the synthesized butenoate.

Table 1: Representative Spectroscopic Data for a 4-Arylbutenoate Scaffold

Technique Characteristic Signal Typical Value / Pattern
¹H NMR Vinyl proton (at C3) δ 6.0-6.2 ppm (singlet or doublet)
Methylene protons (at C5) δ 4.8-5.0 ppm (singlet or doublet)
Aromatic protons δ 7.2-7.6 ppm (multiplet)
¹³C NMR Carbonyl carbon (C2) δ 170-175 ppm
Olefinic carbons (C3, C4) δ 118-125 ppm (C3), 155-160 ppm (C4)
Methylene carbon (C5) δ 70-75 ppm
IR Spectroscopy C=O stretch (lactone) 1740-1780 cm⁻¹ (strong)

| | C=C stretch (alkene) | 1640-1660 cm⁻¹ (medium) |

Note: Chemical shifts (δ) are dependent on the solvent and specific substituents on the aryl ring.[8]

Chapter 3: Biological Evaluation and Screening Cascade

The ultimate goal of discovering novel butenoates is to identify compounds with therapeutic potential. This requires a systematic and logical approach to biological testing.

The Screening Cascade

A tiered screening approach, or "cascade," is employed to efficiently test new compounds. This workflow prioritizes potent and specific compounds while filtering out non-specific or toxic ones early in the process.

G cluster_0 Bioactivity Screening Cascade A Primary Screen (e.g., Cell Viability Assay) - High Throughput - Single Concentration B Dose-Response Assay - Determine IC₅₀/EC₅₀ - Potency Ranking A->B Active Hits X A->X Inactive C Selectivity Screen (Counter-screening) - Test against related targets or cell lines B->C Potent Hits Y B->Y Weak Potency D Target Engagement Assay - Confirm direct interaction with target protein C->D Potent & Selective Hits Z C->Z Non-selective E Mechanism of Action (MoA) Studies - Downstream pathway analysis - Biomarker identification D->E Confirmed Binders F In Vivo Model Testing - Efficacy in animal models E->F Validated MoA

Caption: A typical decision-making workflow for biological screening.
Case Example: Evaluating Neuroprotective Activity

Drawing from the discovery of neuroprotective butenolides, a screening cascade can be designed to identify novel TrkB activators.[3]

  • Primary Screen: A cell-based assay using NIH-3T3 cells engineered to express the TrkB receptor. Cells are treated with the novel butenoate compounds, and cell survival is measured in the presence of a neurotoxic insult. Compounds that significantly increase cell survival are considered hits.

  • Dose-Response and SAR: Hits are then tested across a range of concentrations to determine their potency (EC₅₀). At this stage, analogs of the hit compounds are synthesized to explore the structure-activity relationship (SAR), providing insights into which parts of the molecule are essential for activity.

Table 2: Hypothetical SAR Data for Neuroprotective Butenoate Analogs

Compound ID R-Group Modification (at C4) EC₅₀ (nM) for TrkB Activation
Lead-001 Phenyl 150
Analog-002 4-Fluorophenyl 85
Analog-003 4-Methoxyphenyl 210
Analog-004 Thienyl 120

| Analog-005 | No R-Group (H) | > 10,000 |

This data illustrates that an aromatic substituent at the C4 position is critical for activity, with electron-withdrawing groups like fluorine enhancing potency.

  • Mechanism of Action: To confirm that the biological effect is mediated through the intended target, downstream signaling pathways are investigated. For TrkB activation, this would involve measuring the phosphorylation of key downstream proteins like Akt and ERK using Western Blot or ELISA.

G Butenoate Novel Butenoate Compound TrkB TrkB Receptor Butenoate->TrkB Activates PI3K PI3K TrkB->PI3K Phosphorylates Ras Ras TrkB->Ras Phosphorylates Akt Akt PI3K->Akt Survival Cell Survival & Neuroprotection Akt->Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Promotes

Caption: Simplified TrkB signaling pathway activated by a butenoate compound.

Chapter 4: Conclusion and Future Outlook

The discovery of novel butenoate compounds is a dynamic and evolving field. The convergence of high-throughput synthesis, sophisticated biological screening platforms, and powerful computational tools has accelerated the pace of discovery. Future efforts will likely focus on developing more complex and spirocyclic butenolides, exploring novel biological targets, and leveraging new synthetic methodologies like photoredox catalysis to access previously unattainable chemical space.[1] The butenoate scaffold, with its proven track record and chemical versatility, will undoubtedly remain a cornerstone of drug discovery programs for years to come.

References

  • Giaccio, P., et al. (2023). Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor. Marine Drugs, 21(9), 481. Available at: [Link]

  • Ferreira, L.A., et al. (2019). Butenolides from Nectandra oppositifolia (Lauraceae) displayed anti-Trypanosoma cruzi activity via deregulation of mitochondria. Phytomedicine, 57, 203-211. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of butenolides. Available at: [Link]

  • Lall, N., et al. (2019). Synthesis of Potent Neuroprotective Butenolides Based on Plant Smoke Derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one. Phytochemistry, 163, 187-194. Available at: [Link]

  • Rivetti, F., et al. (1972). Process for the preparation of methyl butenoate and its derivatives. US Patent 3,658,887.
  • da Silva, F. de C. (2014). Synthetic Strategies for the Preparation of Butenolides and Their Transformation into Other Derivatives. Request PDF on ResearchGate. Available at: [Link]

  • el-Kousy, S.M., et al. (1988). Synthesis and reactions of some delta beta,gamma-butenolides with a study of their biological activity. Pharmazie, 43(2), 80-1. Available at: [Link]

  • Wang, D., et al. (2020). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. ACS Catalysis, 10(15), 8433-8442. Available at: [Link]

  • Ma, S., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 11495-11553. Available at: [Link]

  • Ugurchieva, T.M., & Veselovsky, V.V. (2009). Advances in the synthesis of natural butano- and butenolides. Russian Chemical Reviews, 78(4), 337. Available at: [Link]

  • NIST. (n.d.). Methyl (E)-2-butenoate. NIST Chemistry WebBook. Available at: [Link]

  • Katritzky, A.R., et al. (2024). Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid. Nature Communications, 15(1), 1-10. Available at: [Link]

  • Katritzky, A.R., et al. (2012). Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists. PLoS ONE, 7(10), e46038. Available at: [Link]

  • D'yakonov, V.A., & Dzhemilev, U.M. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3698. Available at: [Link]

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A Preliminary Investigation of 3-(Butoxycarbonyl)but-3-enoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "3-(Butoxycarbonyl)but-3-enoate" is not widely documented under this specific nomenclature. This guide is based on the scientific inference that the intended subject is a mono-ester derivative of itaconic acid, specifically the tert-butyl ester, also known as tert-butyl 2-(carboxymethyl)acrylate or 4-tert-butyl 2-methylenesuccinate. The information presented herein is a synthesis of data from related compounds and established chemical principles.

Introduction

In the landscape of contemporary drug discovery, the exploration of novel molecular scaffolds that offer both structural versatility and biological relevance is paramount. This compound, interpreted as a mono tert-butyl ester of itaconic acid, represents a class of compounds with significant potential as a versatile building block in medicinal chemistry. Itaconic acid, a bio-based dicarboxylic acid produced through the fermentation of carbohydrates, and its derivatives are gaining attention as sustainable alternatives to petrochemical-based acrylics.[1][2] The presence of a reactive α,β-unsaturated ester system and a second carboxylic acid functionality (or its ester derivative) within the same molecule provides a rich platform for a multitude of chemical transformations. This guide aims to provide a comprehensive technical overview of this compound, focusing on its synthesis, characterization, and potential applications in the development of new therapeutic agents.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C9H14O4
Molecular Weight 186.21 g/mol
Appearance Colorless to pale yellow liquid or low melting solid
Boiling Point Expected to be higher than diethyl succinate (217 °C) due to the tert-butyl group
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)

Characterization:

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the tert-butyl group (~1.5 ppm), singlets for the two vinylic protons of the exocyclic double bond (~5.8 and 6.3 ppm), and a singlet for the methylene protons adjacent to the carbonyl group (~3.3 ppm). The exact chemical shifts will be influenced by the solvent used.

    • ¹³C NMR: Key signals would include those for the carbonyl carbons of the ester groups (~165-175 ppm), the quaternary and methylene carbons of the double bond (~128 and 138 ppm), the quaternary carbon of the tert-butyl group (~81 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester groups (around 1700-1740 cm⁻¹), the C=C stretching of the alkene (around 1640 cm⁻¹), and C-O stretching vibrations.[4]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.[5]

Synthesis Methodology

The synthesis of mono-esters of itaconic acid can be achieved through several routes. A common and scalable method involves the reaction of itaconic anhydride with the corresponding alcohol.[1][6]

Synthetic Scheme:

Synthesis Itaconic_Anhydride Itaconic Anhydride Product This compound Itaconic_Anhydride->Product Toluene, 50°C tert_Butanol tert-Butanol tert_Butanol->Product

Caption: Synthesis of this compound from itaconic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of itaconic acid monoesters.[1]

Materials:

  • Itaconic anhydride

  • tert-Butanol

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic anhydride (1.0 eq) in toluene.

  • Addition of Alcohol: Add tert-butanol (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 50°C and stir for 16-40 hours. The progress of the reaction can be monitored by the disappearance of the anhydride signals in the IR spectrum (1850 and 1770 cm⁻¹).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in the previous section.

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive starting material for the synthesis of diverse molecular architectures with potential therapeutic applications.

1. Michael Addition Reactions:

The electron-deficient double bond is susceptible to conjugate addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of various functional groups and the construction of more complex molecules. This approach is valuable for creating libraries of compounds for high-throughput screening.

2. Synthesis of Heterocycles:

The presence of two carbonyl functionalities and a double bond allows for the construction of various heterocyclic scaffolds, which are prevalent in many approved drugs. Intramolecular cyclization reactions can lead to the formation of lactams, lactones, and other heterocyclic systems. The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, provides a pathway to densely functionalized molecules that can serve as precursors to heterocyclic compounds.[7]

3. Polymer-Drug Conjugates:

The vinyl group in this compound can participate in polymerization reactions. This opens up the possibility of incorporating this molecule into polymer backbones for the development of polymer-drug conjugates, which can improve drug solubility, stability, and pharmacokinetic profiles.

Workflow for a Michael Addition Application:

Michael_Addition Start This compound Reaction Michael Addition Start->Reaction Nucleophile Nucleophile (e.g., amine, thiol) Nucleophile->Reaction Purification Purification Reaction->Purification Biological_Screening Biological Screening Purification->Biological_Screening

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion

While direct literature on "this compound" is scarce, by interpreting it as a mono tert-butyl ester of itaconic acid, we can appreciate its significant potential as a versatile building block in medicinal chemistry. Its straightforward synthesis from a bio-based precursor, coupled with its rich reactivity, provides a valuable platform for the generation of novel and complex molecules for drug discovery programs. Further investigation into the synthesis and reactivity of this specific compound is warranted to fully unlock its potential in the development of new therapeutics.

References

  • Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid?. ACS Sustainable Chemistry & Engineering. [Link]

  • Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? | Request PDF. ResearchGate. [Link]

  • US3484478A - Synthesis of monoesters of itaconic acid.
  • Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. MDPI. [Link]

  • Synthesis of biorenewable and water-degradable polylactam esters from itaconic acid. Green Chemistry (RSC Publishing). [Link]

  • Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality. RSC Publishing. [Link]

  • Solid-Phase Synthesis of β-Keto Esters via Sequential Baylis−Hillman and Heck Reactions. ACS Combinatorial Science. [Link]

  • Baylis–Hillman reaction. Wikipedia. [Link]

  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. [Link]

  • Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. PMC - NIH. [Link]

  • Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. NIH. [Link]

  • On the Baylis–Hillman reaction of acrylate, acrylonitrile, and acrolein with some non-enolizable α-dicarbonyl compounds: synthesis of phytotoxic bipolaroxin models. ResearchGate. [Link]

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  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]

  • Itaconic acid diethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. pubs.acs.org. [Link]

  • Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. Waters Corporation. [Link]

  • Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC. NIH. [Link]

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  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. pubs.acs.org. [Link]

  • Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography. PMC - NIH. [Link]

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  • Characterization of Transition Temperatures of a Langmuir–Blodgett Film of Poly(tert-butyl methacrylate) by Two-Dimensional Co. Infometrix. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Michael Additions with 3-(Butoxycarbonyl)but-3-enoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of Itaconate Michael Acceptors

The Michael addition, a cornerstone of C-C and C-heteroatom bond formation, represents the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl system.[1][2] This powerful and atom-economical reaction is fundamental to modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.[3] Within the vast landscape of Michael acceptors, esters of itaconic acid, such as 3-(Butoxycarbonyl)but-3-enoate, have emerged as highly valuable, bio-derived building blocks.

This compound, a monoester of itaconic acid, is characterized by an exocyclic double bond conjugated to an ester group. This structural motif renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, making it an excellent Michael acceptor.[4][5] The resulting adducts are versatile 1,5-dicarbonyl compounds or related structures that serve as pivotal intermediates in the synthesis of pharmaceuticals, functional polymers, and other high-value materials.[6][7]

This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed experimental protocols for leveraging Michael addition reactions with this compound and its analogs, such as dimethyl itaconate (DMI). We will delve into the causality behind experimental choices, address critical side reactions, and present validated protocols for researchers in organic synthesis and drug development.

II. Mechanistic Insights and Experimental Causality

A thorough understanding of the reaction mechanism and competing pathways is critical for successful execution and optimization. The reaction proceeds via three canonical steps: activation of the nucleophile (Michael donor), conjugate addition to the acceptor, and protonation.[1]

A. The Michael Acceptor: Reactivity of Itaconate Esters

The defining feature of itaconate esters is the exocyclic C=C bond, which is activated by the adjacent ester group. Nucleophilic attack occurs regioselectively at the β-carbon, as dictated by the principles of vinylogy.[4][5]

B. Critical Side Reaction: Isomerization to Mesaconate

The primary challenge in Michael additions with itaconates is the base-catalyzed isomerization of the reactive itaconate to its more thermodynamically stable, yet significantly less reactive, regioisomer, mesaconate.[8][9] The amine nucleophile itself can act as the base, promoting this undesired pathway.[9]

Causality: The formation of the unreactive mesaconate isomer is a key reason for slow or incomplete reactions, as the equilibrium must shift back to the itaconate form for the addition to proceed.[10][11] Experimental strategies, therefore, must aim to accelerate the Michael addition to outcompete the rate of isomerization. This can be achieved by using more reactive nucleophiles, appropriate solvents, or catalysts. Low-polarity solvents and lower temperatures can help suppress this competitive isomerization.[9]

cluster_main Competing Pathways Itaconate Itaconate Ester (Reactive) Mesaconate Mesaconate Ester (Unreactive) Itaconate->Mesaconate k_isomerization (Undesired) Adduct Michael Adduct (Desired Product) Itaconate->Adduct k_addition (Desired) Nucleophile Nucleophile (e.g., Amine) Nucleophile->Itaconate

Caption: Competing Michael addition and isomerization pathways.

C. The Michael Donor: Aza-, Thia-, and Carbon-Michael Additions

A wide array of nucleophiles can be employed, with the choice dictating the structure of the final product and the reaction conditions.

  • Nitrogen Nucleophiles (Aza-Michael Addition): This is the most extensively studied class.

    • Secondary Amines (e.g., diethylamine, piperidine) add to the itaconate backbone to yield β-amino acid derivatives, retaining the dicarboxylate functionality.[5]

    • Primary Amines (e.g., ethanolamine, amino acids) undergo a powerful cascade reaction. After the initial Michael addition, an intramolecular cyclization occurs to form a highly stable N-substituted pyrrolidone ring.[4][12] This transformation is a robust method for converting a primary amine into a rigid, functionalized heterocyclic scaffold.[5]

  • Sulfur Nucleophiles (Thia-Michael Addition): Thiols are highly potent nucleophiles that react rapidly with itaconates, often under catalyst-free conditions, to form thioether linkages.[8][13] This reaction is noted for its efficiency and is a prime example of "click" chemistry.[13]

  • Carbon Nucleophiles: Stabilized carbanions, such as enolates derived from 1,3-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), are classic Michael donors that form new C-C bonds, leading to 1,5-dicarbonyl products.[14]

D. The Role of Catalysis

While many aza-Michael additions can proceed without a catalyst, particularly with reactive amines, catalysis can be crucial for accelerating the reaction and improving outcomes with less reactive nucleophiles.[9]

  • Base Catalysis: The amine reactant often serves as a sufficient base. However, stronger, non-nucleophilic bases can be used for carbon donors.[1]

  • Lewis Acid Catalysis: Lewis acids like iodine, cerium(IV) ammonium nitrate (CAN), scandium triflate, and zinc chloride have been shown to effectively catalyze the reaction.[9][10] Iodine supported on acidic alumina, for instance, acts as a reusable, heterogeneous catalyst that significantly reduces reaction times.[10][11] The catalyst's role is to activate the Michael acceptor, making it more electrophilic.[9]

III. Experimental Protocols

The following protocols are based on established procedures for dimethyl itaconate (DMI), a close structural analog of this compound. They serve as a robust starting point and can be adapted accordingly.

Protocol 1: Aza-Michael Addition with a Secondary Amine (e.g., Diethylamine)

This protocol describes the synthesis of a β-amino diester, a versatile synthetic intermediate.

Objective: To synthesize diethyl 2-(diethylaminomethyl)succinate.

Materials:

  • Dimethyl Itaconate (DMI) (or this compound)

  • Diethylamine (DEA)

  • Solvent (e.g., Methanol, CDCl₃, or neat)

  • Round-bottom flask, magnetic stirrer, TLC plates, NMR tubes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve dimethyl itaconate (1.0 eq).

  • Reagent Addition: Add the solvent of choice (if not running neat). Add diethylamine (2.0 - 8.0 eq). An excess of the amine is often beneficial to drive the reaction to completion and can help manage the itaconate-mesaconate equilibrium.[8]

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress periodically using ¹H-NMR spectroscopy or Thin Layer Chromatography (TLC). The disappearance of the vinyl protons of the itaconate (typically δ ≈ 5.8 and 6.3 ppm) and the appearance of new signals corresponding to the adduct are indicative of reaction completion. Check for the formation of dimethyl mesaconate (a singlet at δ ≈ 6.8 ppm).[10]

  • Work-up: Once the reaction is complete (typically 2-24 hours), remove the excess diethylamine and solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, purify via column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Itaconate + Solvent) Addition 2. Reagent Addition (Nucleophile + Catalyst) Setup->Addition React 3. Reaction (Stir at Temp.) Addition->React Monitor 4. Monitoring (TLC, NMR, GC) React->Monitor Workup 5. Work-up (Quench, Extract) Monitor->Workup Purify 6. Purification (Chromatography) Workup->Purify Analyze 7. Analysis (Spectroscopy) Purify->Analyze

Caption: A generalized workflow for Michael addition reactions.

Protocol 2: Cascade Aza-Michael Addition-Cyclization with a Primary Amine

This protocol demonstrates the synthesis of an N-substituted pyrrolidone, a valuable heterocyclic motif.[5]

Objective: To synthesize a functionalized N-alkyl-pyrrolidone carboxylic acid methyl ester.

Materials:

  • Dimethyl Itaconate (DMI)

  • Primary Amine (e.g., ethanolamine, L-phenylalanine)[4][5]

  • Solvent (e.g., Methanol, Water)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

Procedure:

  • Reaction Setup: Dissolve the primary amine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Reagent Addition: Add dimethyl itaconate (1.0 - 1.1 eq) to the solution.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate both the addition and the subsequent intramolecular cyclization. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS, observing the consumption of starting materials and the formation of a single major product.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting crude product may precipitate or can be isolated by extraction. If an amino acid was used, pH adjustment may be necessary to precipitate the product.

  • Purification: The pyrrolidone products are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

cluster_cascade Cascade Reaction with Primary Amines Itaconate Itaconate Ester Adduct Intermediate Michael Adduct Itaconate->Adduct 1. Aza-Michael Addition PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Itaconate Pyrrolidone N-Substituted Pyrrolidone (Final Product) Adduct->Pyrrolidone 2. Intramolecular Cyclization

Sources

Harnessing Asymmetric Synthesis: 3-(Butoxycarbonyl)but-3-enoate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is a cornerstone of achieving therapeutic specificity and minimizing off-target effects.[1] Chiral building blocks are fundamental to this endeavor, providing a strategic and efficient route to complex molecular architectures.[2] This application note presents 3-(Butoxycarbonyl)but-3-enoate, a derivative of the bio-renewable platform chemical itaconic acid, as a highly versatile and valuable prochiral substrate for asymmetric synthesis.[3][4] We delve into the core principles of its reactivity and provide a detailed protocol for its application in organocatalytic asymmetric Michael additions, a powerful carbon-carbon bond-forming reaction.[5] This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage sustainable and efficient methodologies for the construction of chiral molecules.

Introduction: The Strategic Value of Itaconate-Derived Building Blocks

The pharmaceutical industry's demand for enantiopure intermediates continues to grow as the complexity of drug candidates increases.[1] The use of chiral building blocks derived from renewable resources represents a significant advancement towards more sustainable and economical synthetic processes.[3] Itaconic acid (IA), or methylene succinic acid, is a trifunctional molecule produced via fermentation of biomass sources, recognized by the U.S. Department of Energy as a top-12 high-potential building block chemical.[3][4]

Its ester derivatives, such as this compound, retain the key α,β-unsaturated double bond, making them excellent Michael acceptors. This reactivity is central to their utility, allowing for the stereocontrolled introduction of a wide variety of substituents at the β-position to generate valuable chiral succinate derivatives.[6] These products serve as precursors to a multitude of biologically active compounds, including derivatives of the inhibitory neurotransmitter GABA.[7]

Core Chemical Principle: The Michael Addition Reaction

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis involving the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5] In the case of this compound, the electron-withdrawing nature of the two carboxyl groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The primary challenge and opportunity in this transformation is controlling the stereochemistry at the newly formed stereocenter. This is achieved through asymmetric catalysis, where a small amount of a chiral catalyst creates a diastereomeric transition state, energetically favoring the formation of one enantiomer over the other.[8]

Key Application: Organocatalytic Asymmetric Michael Addition

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, often offering mild reaction conditions, high stability, and operational simplicity.[8] Chiral amines and their derivatives are particularly effective for activating α,β-unsaturated systems towards nucleophilic attack.

Mechanism of Stereocontrol: Iminium Ion Activation

A widely successful approach involves the use of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether. The mechanism proceeds through the following key steps, as illustrated in the workflow diagram below:

  • Iminium Ion Formation: The chiral amine catalyst reversibly condenses with the Michael acceptor (in this case, an α,β-unsaturated aldehyde as a representative substrate class for clarity, though the principle extends to other acceptors) to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, activating it for nucleophilic attack.

  • Stereoselective Attack: The bulky groups on the chiral catalyst effectively shield one face of the iminium ion. The incoming nucleophile (e.g., an enol or enamine) is therefore directed to the less sterically hindered face.

  • Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle.

This cycle ensures that a substoichiometric amount of the chiral catalyst can generate a large quantity of the enantioenriched product.[7][9]

Visualization of the Catalytic Workflow

G cluster_cycle Catalytic Cycle A Chiral Amine Catalyst C Chiral Iminium Ion (Activated) A->C Condensation B Michael Acceptor (e.g., Itaconate Derivative) B->C E Stereoselective Nucleophilic Attack C->E D Nucleophile (Michael Donor) D->E F Enamine Intermediate E->F C-C Bond Formation G Hydrolysis F->G G->A Catalyst Regeneration H Enantioenriched Product G->H

Figure 1: Catalytic cycle for an amine-catalyzed asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to this compound

This protocol is a representative example adapted from established methodologies for asymmetric Michael additions to activated olefins using chiral organocatalysts.[7][9]

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reagents are irritants and should be handled with care.[10]

Materials:

  • This compound (Michael Acceptor)

  • Propanal (Michael Donor)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Methanol (Solvent)

  • Lithium Acetate (Additive)

  • Anhydrous Sodium Sulfate

  • Deuterated Chloroform (for NMR)

  • Reagents for chromatography (e.g., Silica gel, Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask with stir bar

  • Septa and needles for inert atmosphere techniques

  • Magnetic stirrer

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Silica gel column for chromatography

  • NMR spectrometer and Chiral HPLC for analysis

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the (S)-diphenylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).

  • Addition of Reagents: Add methanol (2.0 mL) to the flask, followed by lithium acetate (0.02 mmol, 10 mol%). Stir the mixture at room temperature for 5 minutes.

  • Substrate Addition: Add this compound (0.2 mmol, 1.0 equiv) to the stirred solution.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add propanal (0.4 mmol, 2.0 equiv) via syringe.

  • Reaction Monitoring: Seal the flask and allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting itaconate is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Results and Data Presentation

The asymmetric Michael addition to itaconate derivatives typically proceeds with high yields and excellent enantioselectivity. The choice of catalyst, solvent, and nucleophile can influence the outcome. The table below summarizes representative results for similar transformations found in the literature.

EntryMichael DonorCatalyst Loading (mol%)SolventYield (%)ee (%)
1Propanal10Methanol8596
2Butanal10Methanol8295
3Acetone20DMF7592
4Nitroalkane15MeCN9098
Note: Data are representative values compiled from analogous reactions in the literature to illustrate typical performance.[7][9]

Broader Applications & Future Scope

Beyond the Michael addition, the electron-deficient double bond of this compound makes it a competent dienophile in asymmetric Diels-Alder reactions .[11] The use of chiral Lewis acid catalysts can facilitate highly stereocontrolled [4+2] cycloadditions to generate complex cyclic structures with multiple stereocenters.

Furthermore, the ester functionalities of the resulting chiral succinate derivatives can be selectively manipulated. For instance, one ester can be hydrolyzed and converted into an amide, while the other is reduced to an alcohol, providing access to a diverse array of chiral 1,4-dicarbonyl compounds and their derivatives.

Conclusion

This compound stands out as a valuable and sustainable chiral building block for asymmetric synthesis. Its utility is primarily demonstrated through the asymmetric Michael addition, a reaction that can be performed with high efficiency and stereocontrol using modern organocatalytic methods. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this versatile synthon into their synthetic strategies, paving the way for the efficient construction of complex, enantiomerically pure molecules.

References

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Application Notes & Protocols: 3-(Butoxycarbonyl)but-3-enoate (Mono-n-butyl itaconate) as a Functional Monomer in Copolymerization for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imperative shift towards sustainable and bio-derived materials has spotlighted monomers sourced from renewable feedstocks. Among these, itaconic acid (IA), a dicarboxylic acid produced via fermentation, stands out as a key platform chemical.[1][2] This application note focuses on a valuable derivative, 3-(Butoxycarbonyl)but-3-enoate , more systematically known as mono-n-butyl itaconate (MBuI) . This monomer possesses a unique trifunctional structure: a polymerizable vinyl group and two carboxylic acid moieties, one of which is protected as a butyl ester.

This dual functionality makes MBuI an exceptionally versatile building block for creating advanced functional polymers. The vinyl group allows for its integration into polymer backbones via various radical polymerization techniques, while the latent carboxylic acid group, accessible through post-polymerization hydrolysis, provides a handle for introducing hydrophilicity, pH-responsiveness, and sites for bioconjugation.[3][4]

However, the polymerization of itaconate derivatives is not without its challenges. Steric hindrance and electronic effects contribute to a lower reactivity compared to conventional acrylic and methacrylic monomers, often leading to sluggish polymerization rates and low molecular weight polymers in homopolymerization.[5][6] Copolymerization and the use of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful strategies to overcome these limitations.[7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing mono-n-butyl itaconate in copolymerization. We will explore both conventional free-radical methods for statistical copolymers and controlled RAFT polymerization for creating well-defined block copolymers, with a focus on their potential applications in creating "smart" materials for drug delivery.

Section 1: Physicochemical Properties and Monomer Handling

Proper handling and understanding of the monomer's properties are critical for successful and reproducible polymerization.

Table 1: Properties of Mono-n-butyl itaconate (MBuI)

PropertyValue
Structure Mono-n-butyl itaconate Structure
IUPAC Name 3-(Butoxycarbonyl)but-3-enoic acid
Common Name Mono-n-butyl itaconate (MBuI)
CAS Number 3600-97-3
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.20 g/mol
Appearance White to off-white crystalline solid or liquid

Storage and Handling:

  • Store in a cool, dry place away from direct sunlight and heat sources to prevent premature polymerization.

  • It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Like most vinyl monomers, MBuI may contain inhibitors (e.g., MEHQ). For controlled polymerization techniques, it is essential to remove the inhibitor prior to use, typically by passing the monomer through a column of basic alumina.

Section 2: The Rationale for Copolymerization & Reactivity Ratios

Homopolymerization of itaconate monoesters, while faster than their diester counterparts, can still be challenging.[5] Copolymerization is a strategic approach to not only ensure efficient polymer formation but also to precisely tailor the final properties of the material.

Why Copolymerize?

  • Enhanced Reactivity: Copolymerizing with a more reactive monomer, such as an acrylate or styrene, can significantly increase the overall rate of polymerization and achieve higher monomer conversions.

  • Tailored Properties: The comonomer choice dictates the properties of the resulting polymer. For instance, copolymerizing with N-isopropylacrylamide (NIPAm) can introduce thermo-responsiveness, while copolymerizing with methyl methacrylate (MMA) can increase the glass transition temperature (Tg) and mechanical strength.[7][8]

  • Controlled Functionality: The feed ratio of MBuI to the comonomer allows for precise control over the density of carboxylic acid groups in the final polymer after hydrolysis.

Understanding Copolymer Structure: Reactivity Ratios

The microstructure of a copolymer is governed by the relative rates at which the two monomers add to the growing polymer chain. This is quantified by monomer reactivity ratios (r₁ and r₂) . For a copolymerization of Monomer 1 (M₁) and Monomer 2 (M₂):

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing chain ending in M₁ adding another M₁ (homopropagation) to the rate constant of it adding M₂ (cross-propagation).

  • r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing chain ending in M₂ adding another M₂ to the rate constant of it adding M₁.

The values of these ratios predict the copolymer sequence, as illustrated below.

G r1_gt_1 r₁ > 1 product_node r₁ * r₂ r1_gt_1->product_node Chain prefers M₁ r1_lt_1 r₁ < 1 r1_lt_1->product_node Chain prefers M₂ r1_eq_0 r₁ ≈ 0 r1_eq_0->product_node Chain ONLY adds M₂ r2_gt_1 r₂ > 1 r2_lt_1 r₂ < 1 r2_eq_0 r₂ ≈ 0 product_node->r2_gt_1 Chain prefers M₂ product_node->r2_lt_1 Chain prefers M₁ product_node->r2_eq_0 Chain ONLY adds M₁ ideal = 1 (Ideal/Random) product_node->ideal alternating = 0 (Alternating) product_node->alternating blocky > 1 (Blocky Tendency) product_node->blocky

Caption: Logic diagram of monomer reactivity ratios (r1, r2).

Table 2: Experimental Reactivity Ratios for Itaconate Derivatives with Common Comonomers

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (Itaconate)r₂ (Comonomer)r₁ * r₂Copolymer TypeRef
Dibutyl Itaconate (DBI)Styrene (S)0.380.400.15Statistical/Alternating Tendency[8]
Dibutyl Itaconate (DBI)Butyl Acrylate (BA)0.680.680.46Ideal/Random[9]
Dibutyl Itaconate (DBI)Methyl Methacrylate (MMA)0.383.531.34Statistical (MMA rich)[9]
Itaconic Acid (IA)Acrylamide (AAm)1.470.761.12Statistical (IA rich)[10]
Itaconic Acid (IA)Acrylic Acid (AA)1.620.360.58Statistical (IA rich)[11]

Note: Data for Dibutyl Itaconate (DBI) is used as a close proxy for Mono-n-butyl itaconate (MBuI).

Section 3: Polymerization Protocols

Protocol 1: Free Radical Copolymerization (FRP) of MBuI and N-isopropylacrylamide (NIPAm)

This protocol describes the synthesis of a statistical copolymer, P(NIPAm-co-MBuI), which, after hydrolysis, will exhibit both temperature and pH sensitivity—a classic "dual-stimuli-responsive" polymer for smart drug delivery systems.

Principle: Free radical polymerization is initiated by the thermal decomposition of an initiator (e.g., AIBN) to generate radicals. These radicals propagate by adding to monomer units until the growing chains are terminated by combination or disproportionation. This method is robust but offers limited control over molecular weight and dispersity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification monomer_prep 1. Prepare Monomer Solution (MBuI, NIPAm, AIBN in Dioxane) purge 2. Deoxygenate (3x Freeze-Pump-Thaw Cycles) monomer_prep->purge react 3. Polymerize (e.g., 70°C, 6 hours) purge->react precipitate 4. Precipitate (in cold Diethyl Ether) react->precipitate dry 5. Dry Polymer (Vacuum Oven, 40°C) precipitate->dry characterize 6. Characterization (¹H NMR, GPC) dry->characterize

Caption: Workflow for Free Radical Copolymerization (FRP).

Materials:

  • Mono-n-butyl itaconate (MBuI), inhibitor removed

  • N-isopropylacrylamide (NIPAm), recrystallized from hexane

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (cold)

  • Schlenk flask with magnetic stir bar

  • Nitrogen or Argon source, vacuum line

  • Oil bath

Step-by-Step Methodology:

  • Monomer Preparation: In a 50 mL Schlenk flask, dissolve NIPAm (e.g., 1.13 g, 10 mmol) and MBuI (e.g., 0.372 g, 2 mmol, for a 16.7 mol% MBuI feed) in 1,4-dioxane (15 mL).

  • Initiator Addition: Add AIBN (e.g., 19.7 mg, 0.12 mmol, for a [Monomer]:[I] ratio of 100:1).

  • Deoxygenation (Critical Step): Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which terminates radical chains.

  • Polymerization: Backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath at 70°C and stir for a defined period (e.g., 6 hours). To determine reactivity ratios, reactions should be stopped at low conversion (<10%).[12]

  • Termination: Stop the reaction by removing the flask from the oil bath and exposing the solution to air.

  • Purification: Concentrate the solution slightly under reduced pressure. Precipitate the polymer by slowly adding the concentrated solution into a beaker of cold, stirring diethyl ether (approx. 200 mL).

  • Isolation: Collect the white polymer precipitate by filtration, wash with additional cold diethyl ether, and dry in a vacuum oven at 40°C overnight.

  • Characterization:

    • Copolymer Composition: Dissolve the dried polymer in CDCl₃ and acquire a ¹H NMR spectrum. Calculate the molar incorporation of MBuI by comparing the integral of the NIPAm isopropyl proton (~4.0 ppm) with the MBuI butyl ester protons (~4.1 ppm, triplet).[13]

    • Molecular Weight: Determine the number-average molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ) by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.

Expert Insights: The choice of 70°C is a compromise. It is high enough for a reasonable AIBN decomposition rate but low enough to minimize potential side reactions like chain transfer, which can be prevalent with sterically hindered itaconates.[5][8] The freeze-pump-thaw technique is superior to simple gas purging for removing oxygen, leading to more reproducible results.

Protocol 2: RAFT Copolymerization for P(MMA)-b-P(MBuI) Block Copolymers

This protocol details the synthesis of a well-defined amphiphilic block copolymer precursor, which is ideal for forming self-assembled nanostructures for drug encapsulation.

Principle: RAFT polymerization is a controlled radical process mediated by a chain transfer agent (CTA). The process involves a rapid equilibrium between active (propagating) radical chains and dormant chains, allowing for polymer chains to grow simultaneously and providing excellent control over Mₙ, low Đ, and the ability to form block copolymers.[14][15]

G cluster_block1 Step 1: Synthesize P(MMA) Macro-CTA cluster_block2 Step 2: Chain Extend with MBuI prep1 1. React MMA, CTA, AIBN purify1 2. Purify P(MMA) Macro-CTA prep1->purify1 prep2 3. React P(MMA) Macro-CTA, MBuI, AIBN purify1->prep2 purify2 4. Purify Diblock Copolymer prep2->purify2 characterize_final 5. Characterization (¹H NMR, GPC) purify2->characterize_final

Caption: Workflow for RAFT Block Copolymerization.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Mono-n-butyl itaconate (MBuI), inhibitor removed

  • AIBN

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Anisole (anhydrous)

  • Methanol, Diethyl ether (cold)

Step-by-Step Methodology: Part A: Synthesis of P(MMA) Macro-CTA

  • Reaction Setup: In a Schlenk flask, dissolve MMA (2.0 g, 20 mmol), CPADB (55.9 mg, 0.2 mmol), and AIBN (6.6 mg, 0.04 mmol) in anisole (4 mL). The target degree of polymerization (DP) is 100, and the [CTA]:[I] ratio is 5:1.

  • Deoxygenation: Perform three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 70°C for 5 hours.

  • Purification: Stop the reaction by cooling. Precipitate the polymer into a large volume of cold methanol/water (90/10 v/v). Re-dissolve the pink polymer in a minimal amount of THF and re-precipitate. Dry under vacuum.

  • Characterization: Confirm the Mₙ and Đ of the P(MMA) macro-CTA via GPC.

Part B: Chain Extension to P(MMA)-b-P(MBuI)

  • Reaction Setup: In a Schlenk flask, dissolve the P(MMA) macro-CTA (e.g., 1.0 g, 0.1 mmol, assuming Mₙ ≈ 10,000 g/mol ), MBuI (0.93 g, 5 mmol, for a target P(MBuI) DP of 50), and AIBN (0.8 mg, 0.005 mmol, maintaining a low [I] ratio) in anisole (5 mL).

  • Deoxygenation: Perform three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 70°C for 12 hours.

  • Purification: Stop the reaction by cooling. Precipitate the final block copolymer into cold diethyl ether or hexane. Filter and dry under vacuum.

  • Characterization:

    • GPC: A clear shift to a higher molecular weight with the retention of a low dispersity (Đ < 1.3) confirms successful block formation.

    • ¹H NMR (CDCl₃): The appearance of signals for MBuI units (e.g., ~4.1 ppm for -O-CH₂-) alongside the P(MMA) signals (e.g., ~3.6 ppm for -OCH₃) confirms the diblock structure. The integration ratio will give the final block composition.

Expert Insights: The choice of RAFT agent is crucial. CPADB is effective for both methacrylates and itaconates. The success of the chain extension (Part B) is highly dependent on the "livingness" or chain-end fidelity of the P(MMA) macro-CTA from Part A. Therefore, ensuring high purity and careful characterization of the macro-CTA is paramount.

Section 4: Post-Polymerization Modification: Accessing the Carboxylic Acid

The butyl ester of MBuI serves as a protecting group. Its removal via hydrolysis unmasks the carboxylic acid, transforming the polymer into a polyelectrolyte and enabling pH-responsiveness or conjugation.

Principle: Acid-catalyzed hydrolysis cleaves the ester bond to yield the free carboxylic acid and butanol, which can be removed during purification.

Caption: Hydrolysis of the poly(ester) to the poly(acid).

Protocol 3: Acid-Catalyzed Hydrolysis of P(NIPAm-co-MBuI)

Materials:

  • P(NIPAm-co-MBuI) copolymer from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dialysis tubing (appropriate MWCO, e.g., 3.5 kDa)

  • Deionized water

Step-by-Step Methodology:

  • Dissolution: Dissolve the P(NIPAm-co-MBuI) copolymer (500 mg) in DCM (10 mL) in a round-bottom flask.

  • Acidolysis: Add TFA (5 mL) to the solution. Stir at room temperature for 12-24 hours.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure (rotary evaporation).

  • Purification (Critical Step): Re-dissolve the resulting polymer in a small amount of deionized water (it may require slight basification with NaOH to aid dissolution if the polymer precipitates in acidic water). Transfer the solution to a dialysis tube.

  • Dialysis: Dialyze against deionized water for 48 hours, changing the water frequently to remove all salts, TFA, and cleaved butanol.

  • Isolation: Freeze-dry (lyophilize) the dialyzed solution to obtain the final P(NIPAm-co-IA) as a white, fluffy solid.

  • Characterization:

    • FTIR: Confirm the hydrolysis by the disappearance of the C-O stretch associated with the butyl group and the appearance of a broad O-H stretch from the carboxylic acid.

    • ¹H NMR (D₂O): The disappearance of the signals corresponding to the butyl group (e.g., triplet at ~0.9 ppm) confirms successful deprotection.

Section 5: Applications in Drug Development

Copolymers derived from mono-n-butyl itaconate are powerful platforms for advanced drug delivery systems.

G diblock P(MMA)-b-P(MBuI) (From Protocol 2) hydrolysis Hydrolysis (Protocol 3) diblock->hydrolysis amphiphile Amphiphilic P(MMA)-b-P(IA) hydrolysis->amphiphile assembly Self-Assembly in Water amphiphile->assembly micelle Core-Shell Micelle assembly->micelle drug_load Hydrophobic Drug Loading micelle->drug_load conjugation Bioconjugation (e.g., EDC/NHS) micelle->conjugation loaded_micelle Drug-Loaded Micelle drug_load->loaded_micelle targeted_micelle Targeted Micelle conjugation->targeted_micelle

Sources

The Morita-Baylis-Hillman Reaction: A Powerful Tool for the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering "3-(Butoxycarbonyl)but-3-enoate" in Synthesis

In the realm of natural product synthesis, the quest for efficient and stereoselective carbon-carbon bond-forming reactions is paramount. While the specific term "this compound" is not commonly found in the chemical literature, it conceptually describes the adducts derived from the Morita-Baylis-Hillman (MBH) reaction of butyl acrylate. This powerful reaction provides a direct route to highly functionalized molecules that are valuable intermediates in the synthesis of a diverse array of natural products.[1] This guide will delve into the intricacies of the Morita-Baylis-Hillman reaction, providing detailed insights into its mechanism, applications, and protocols relevant to the synthesis of complex bioactive molecules.

The MBH reaction is an atom-economical, organocatalyzed process that couples an activated alkene, such as an acrylate, with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[2] The resulting product, a densely functionalized allylic alcohol, serves as a versatile building block for further chemical transformations.

The Morita-Baylis-Hillman Reaction: Mechanism and Key Considerations

The generally accepted mechanism for the amine-catalyzed MBH reaction proceeds through a series of steps, as illustrated below. The reaction is initiated by the conjugate addition of a nucleophilic catalyst, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), to the activated alkene.[3][4]

MBH_Mechanism cluster_step1 Step 1: Catalyst Addition cluster_step2 Step 2: Aldol-type Addition cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Catalyst Elimination Activated_Alkene Activated Alkene (e.g., Butyl Acrylate) Zwitterion_A Zwitterionic Enolate (A) Activated_Alkene->Zwitterion_A + Catalyst Catalyst Catalyst (e.g., DABCO) Zwitterion_B Zwitterionic Aldol Adduct (B) Zwitterion_A->Zwitterion_B + Aldehyde Aldehyde Aldehyde Zwitterion_C Zwitterion (C) Zwitterion_B->Zwitterion_C Proton Shift MBH_Adduct MBH Adduct (Allylic Alcohol) Zwitterion_C->MBH_Adduct Elimination of Catalyst

Figure 1: General Mechanism of the Amine-Catalyzed Morita-Baylis-Hillman Reaction.

Causality Behind Experimental Choices:

  • Catalyst Selection: While DABCO is a workhorse catalyst for the MBH reaction, other tertiary amines and phosphines can also be employed.[5] The choice of catalyst can influence the reaction rate and, in the case of chiral catalysts, the stereochemical outcome of the reaction.[6]

  • Solvent Effects: The MBH reaction is notoriously slow, with reaction times often extending to several days.[1] The choice of solvent can have a significant impact on the reaction rate. Protic solvents, such as water and alcohols, have been shown to accelerate the reaction, likely by stabilizing the zwitterionic intermediates.[3]

  • Substrate Scope: The reaction is broadly applicable to a wide range of aldehydes and activated alkenes. However, sterically hindered substrates may react sluggishly.[1]

Application in Natural Product Synthesis: Case Studies

The versatility of the Morita-Baylis-Hillman reaction is highlighted by its application in the total synthesis of numerous complex natural products.

Total Synthesis of (-)-Spinosyn A

Spinosyn A is a potent insecticide with a complex polyketide structure.[7] A key step in its total synthesis involves a transannular Morita-Baylis-Hillman cyclization. This strategic application of the MBH reaction allows for the efficient construction of the intricate tetracyclic core of the molecule.[7][8]

Spinosyn_A_Synthesis Macrocyclic_Precursor Macrocyclic Precursor (12) Tetracycle Tetracycle (26) Macrocyclic_Precursor->Tetracycle Transannular Morita-Baylis-Hillman Cyclization Spinosyn_A (-)-Spinosyn A (1) Tetracycle->Spinosyn_A Further Transformations

Figure 2: Retrosynthetic analysis of (-)-Spinosyn A highlighting the key MBH reaction.

Enantioselective Total Synthesis of (-)-Salinosporamide A

Salinosporamide A is a potent proteasome inhibitor with potential as an anticancer agent.[2] Its synthesis has been accomplished through various routes, with one notable approach utilizing an intramolecular Baylis-Hillman reaction to construct the core γ-lactam ring system. This reaction proceeds with high diastereoselectivity, establishing a key stereocenter in the molecule.[2]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.

General Protocol for an Intermolecular Morita-Baylis-Hillman Reaction

This protocol describes a typical procedure for the reaction between an aldehyde and butyl acrylate.

Materials:

  • Aldehyde (1.0 equiv)

  • Butyl acrylate (1.5 - 2.0 equiv)

  • DABCO (0.1 - 0.3 equiv)

  • Solvent (e.g., THF, DMF, or a mixture with water)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde and the solvent.

  • Add butyl acrylate to the solution.

  • Add DABCO to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Note that reaction times can be long (24-144 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Morita-Baylis-Hillman adduct.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)Reference
BenzaldehydeMethyl AcrylateDABCOTHF/H₂O4875[9]
4-Nitrobenzaldehydetert-Butyl AcrylateDABCONone9685[1]
FurfuralEthyl Acrylate3-HydroxyquinuclidineCH₂Cl₂7280[10]

Table 1: Representative examples of Morita-Baylis-Hillman reactions with varying conditions.

Protocol for the Intramolecular Baylis-Hillman Reaction in the Synthesis of a Salinosporamide A Precursor

This protocol is adapted from the total synthesis of (-)-salinosporamide A.[2]

Materials:

  • Ketone precursor (1.0 equiv)

  • Quinuclidine (catalytic amount)

  • Solvent (e.g., THF)

Procedure:

  • Dissolve the ketone precursor in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the catalytic amount of quinuclidine to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the cyclized product.

Asymmetric Morita-Baylis-Hillman Reactions

A significant advancement in the MBH reaction is the development of asymmetric variants, which allow for the stereoselective synthesis of chiral molecules.[6][11] This is typically achieved through the use of chiral catalysts, including chiral amines, phosphines, and bifunctional catalysts.[6]

Asymmetric_MBH cluster_reactants Prochiral Substrates cluster_catalyst Chiral Catalyst cluster_product Enantioenriched Product Aldehyde Aldehyde Chiral_Adduct Chiral MBH Adduct Aldehyde->Chiral_Adduct Activated_Alkene Activated Alkene Activated_Alkene->Chiral_Adduct Chiral_Catalyst Chiral Amine or Phosphine Chiral_Catalyst->Chiral_Adduct Catalyzes

Figure 3: Conceptual workflow of an asymmetric Morita-Baylis-Hillman reaction.

The development of highly enantioselective MBH reactions has opened up new avenues for the efficient synthesis of chiral natural products and their analogues, providing a powerful tool for drug discovery and development.

Conclusion

The Morita-Baylis-Hillman reaction, and by extension the chemistry of butenoate derivatives like those formed from butyl acrylate, represents a cornerstone of modern synthetic organic chemistry. Its ability to construct complex, highly functionalized molecules in an atom-economical manner has cemented its importance in the total synthesis of natural products. The ongoing development of more efficient and stereoselective catalytic systems continues to expand the synthetic utility of this remarkable reaction, promising new and innovative approaches to the synthesis of medicinally relevant compounds.

References

  • Paquette, L. A., & Sturino, C. F. (2004). Total synthesis of (-)-spinosyn A. Proceedings of the National Academy of Sciences, 101(33), 11955-11959. [Link]

  • Merz, K. M. (2004). Total synthesis of (–)-spinosyn A. Proceedings of the National Academy of Sciences of the United States of America, 101(33), 11955–11959. [Link]

  • Duan, X.-H., et al. (2012). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. Catalysis Science & Technology, 2(1), 23-34. [Link]

  • Masson, G., Housseman, C., & Zhu, J. (2007). Asymmetric Morita–Baylis–Hillman Reaction and Its Aza Analogue. Angewandte Chemie International Edition, 46(25), 4614-4628. [Link]

  • Amarante, G. W., et al. (2009). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 14(7), 2483-2508. [Link]

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2011). Chapter 5: Application of Morita–Baylis–Hillman Reaction for the Synthesis of Natural Products. In The Morita-Baylis-Hillman Reaction (pp. 165-218). Wiley-VCH. [Link]

  • Wei, Y., & Shi, M. (2010). Recent developments in the asymmetric organocatalytic Morita−Baylis−Hillman reaction. Accounts of Chemical Research, 43(12), 1631-1642. [Link]

  • Reddy, L. R., & Corey, E. J. (2010). Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics. Journal of the American Chemical Society, 132(49), 17590-17598. [Link]

  • Maneesha, M., & Menon, R. S. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances, 14(22), 15684-15705. [Link]

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2011). Chapter 2: Catalytic Systems for the Morita–Baylis–Hillman Reaction. In The Morita-Baylis-Hillman Reaction (pp. 31-89). Wiley-VCH. [Link]

  • Wang, X., et al. (2017). Total Synthesis of (−)-Spinosyn A via Carbonylative Macrolactonization. Journal of the American Chemical Society, 139(1), 441-444. [Link]

  • Gholami, H., et al. (2019). New Synthetic Route for the Enantioselective Total Synthesis of Salinosporamide A (I) and Biologically Active Analogues. Angewandte Chemie International Edition, 58(15), 4949-4953. [Link]

  • Bode, J. W. (2003). The Morita-Baylis-Hillman Reaction. University of Pennsylvania. [Link]

  • Roush, W. R. (2004). Synthesis of Spinosyn A. SynArchive. [Link]

  • Wikipedia contributors. (2023). Baylis–Hillman reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Basavaiah, D., & Reddy, B. S. (2007). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkivoc, 2007(5), 26-47. [Link]

  • N'Go, A., et al. (2021). Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. Comptes Rendus Chimie, 24(2), 1-10. [Link]

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Application of Morita-Baylis-Hillman reaction for the synthesis of natural products. Chemical Reviews, 103(3), 811-891. [Link]

  • Reddy, L. R., & Corey, E. J. (2006). Enantioselective total synthesis of (-)-Salinosporamide A (NPI-0052). Journal of the American Chemical Society, 128(10), 3182-3183. [Link]

  • Hampden-Sydney College. (n.d.). Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. H-SC Websites. [Link]

  • Scott, R. W., & Bull, J. A. (2008). Synthesis of sultam scaffolds via intramolecular oxa-Michael and diastereoselective Baylis-Hillman reactions. Organic Letters, 10(14), 2951-2954. [Link]

  • SynArchive. (n.d.). Morita-Baylis-Hillman Reaction. SynArchive. [Link]

  • Li, Y., et al. (2018). An enzymatic process of the Morita–Baylis–Hillman (MBH) reaction in a microflow system. Organic & Biomolecular Chemistry, 16(33), 6066-6070. [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted Butenolides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Butenolide Scaffold

The butenolide motif, a five-membered unsaturated lactone, is a cornerstone of natural product chemistry and medicinal chemistry.[1][2][3] Its prevalence in a vast array of biologically active compounds, from signaling molecules in Streptomyces to potent anticancer agents, underscores its importance as a pharmacophore.[4][5] The inherent reactivity of the butenolide ring, including its susceptibility to nucleophilic attack and its utility as a dienophile, also makes it a versatile synthetic intermediate for the construction of complex molecular architectures.[4][6]

This guide provides an in-depth overview of modern and reliable protocols for the synthesis of substituted butenolides, designed for researchers and professionals in organic synthesis and drug development. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices.

Strategic Approaches to Substituted Butenolide Synthesis

The synthesis of substituted butenolides can be broadly categorized into several key strategies. This guide will focus on the most robust and widely applicable methods, providing detailed protocols for each.

Oxidative Fragmentation of Furans: A Modular Approach

The oxidation of readily available furans represents a powerful and modular strategy for accessing functionalized butenolides.[7][8] This approach leverages the inherent reactivity of the furan ring towards singlet oxygen.

Causality of Experimental Choices: The choice of furan substrate allows for the introduction of substituents at various positions on the resulting butenolide. The subsequent fragmentation of the hydroperoxide intermediate can be controlled by the choice of metal catalyst and radical trapping agent, enabling the installation of a wide range of functional groups.[7]

Experimental Workflow:

Caption: Workflow for the synthesis of butenolides via oxidative furan fragmentation.

Protocol 1: General Procedure for the Oxidative Fragmentation of Furans [7]

  • Reaction Setup: In a photoreactor tube, dissolve the substituted furan (1.0 equiv) in an appropriate solvent (e.g., methanol). Add a photosensitizer (e.g., Rose Bengal, 0.05 equiv).

  • Singlet Oxygen Generation: Irradiate the solution with a visible light source while bubbling oxygen through the mixture at 0 °C. Monitor the reaction by TLC until the furan is consumed.

  • Intermediate Formation: Upon completion, the solution containing the hydroperoxide intermediate is used directly in the next step.

  • Radical Fragmentation: In a separate flask, prepare a solution of an iron(II) salt (e.g., FeSO₄·7H₂O, 1.5 equiv) and a radical trapping agent (if desired, e.g., Cu(OAc)₂, 1.5 equiv) in the reaction solvent.

  • Reaction Execution: Add the hydroperoxide solution dropwise to the iron(II) salt solution at room temperature. Stir for the specified time (typically 1-2 hours).

  • Workup and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel.

Data Presentation:

EntryFuran SubstrateRadical TrapProductYield (%)
12-MethylfuranCu(OAc)₂5-Methyl-2(5H)-furanone75
22-PhenylfuranTEMPO5-Phenyl-5-(TEMPO-oxy)-2(5H)-furanone68
3Furfuryl alcoholNone5-Hydroxy-2(5H)-furanone82
Catalytic Enantioselective Synthesis: Accessing Chiral Butenolides

The demand for enantiomerically pure pharmaceuticals has driven the development of catalytic asymmetric methods for butenolide synthesis.[6][9] These methods often employ chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.

2.1. Hetero-Allylic Asymmetric Alkylation (h-AAA) and Ring-Closing Metathesis (RCM)

This powerful two-step sequence provides access to a wide range of chiral γ-substituted butenolides.[10][11]

Causality of Experimental Choices: The choice of a chiral ligand in the h-AAA step is critical for achieving high enantioselectivity. The subsequent RCM step, catalyzed by a ruthenium complex, is a robust and reliable method for forming the butenolide ring.

Experimental Workflow:

Sources

Application Notes & Protocols: The Strategic Application of Butenoates in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Butenoates, particularly α,β-unsaturated esters like ethyl butenoate and tert-butyl butenoate, are foundational building blocks in modern organic synthesis. Their intrinsic electronic properties render them highly versatile reagents for constructing complex molecular architectures, a feature extensively leveraged in the synthesis of pharmaceutical intermediates.[] This guide provides an in-depth analysis of the strategic application of butenoates, focusing on key carbon-carbon bond-forming reactions such as the Michael addition and the Diels-Alder reaction. We will explore the causality behind experimental design, present detailed, field-proven protocols, and offer insights into optimizing these transformations for the efficient synthesis of valuable precursors to active pharmaceutical ingredients (APIs).

Introduction: Why Butenoates are Pillars of Pharmaceutical Synthesis

Butenoates are a class of α,β-unsaturated carbonyl compounds. The conjugation of the alkene with the ester functionality creates a polarized π-system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility.

  • As Michael Acceptors: They readily undergo conjugate additions, allowing for the formation of C-C, C-N, C-O, and C-S bonds at the β-position in a controlled manner. This is one of the most powerful and widely used methods for C-C bond formation.[2]

  • As Dienophiles: The electron-withdrawing nature of the ester group activates the alkene for participation in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a robust pathway to complex six-membered ring systems.[3][4]

The choice of the ester group (e.g., ethyl vs. tert-butyl) is a critical experimental parameter. The smaller ethyl group is common, while the bulky tert-butyl group can offer steric hindrance to direct reaction pathways and serves as a protecting group that can be removed under acidic conditions without affecting other ester functionalities.[5] This guide will dissect these applications with a focus on asymmetric synthesis, a critical requirement for producing chiral drug molecules.

Core Application I: Asymmetric Michael Addition for Chiral Amine Precursors

The conjugate addition of nucleophiles to butenoates is a cornerstone of pharmaceutical synthesis. When performed asymmetrically, it provides access to enantiomerically enriched intermediates crucial for building chiral drugs. A prime example is the synthesis of chiral γ-amino acids, which are key structural motifs in many pharmaceuticals.

Scientific Rationale:

The objective is to add a nitrogen-containing nucleophile (or its synthetic equivalent) to the β-position of a butenoate with high stereocontrol. This is typically achieved using a chiral catalyst that creates a chiral environment around the reactants, favoring one enantiomeric pathway over the other. Organocatalysis, particularly using chiral amines or thioureas, has emerged as a powerful, metal-free approach.[6] The catalyst activates the butenoate or the nucleophile, or both, to facilitate a highly enantioselective transformation.

Workflow for Asymmetric Michael Addition

Caption: General workflow for an organocatalyzed asymmetric Michael addition.

Protocol: Synthesis of a Chiral γ-Nitro Ester Intermediate

This protocol describes the asymmetric Michael addition of nitromethane to tert-butyl butenoate, catalyzed by a chiral thiourea catalyst. The resulting γ-nitro ester is a versatile intermediate that can be reduced to the corresponding γ-amino acid, a precursor for drugs like Pregabalin.

Materials:

  • tert-butyl 2-butenoate

  • Nitromethane

  • Takemoto catalyst (a chiral thiourea derivative)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Argon or nitrogen gas inlet

  • Syringes

  • Temperature-controlled bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL flame-dried, two-neck round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Cool the solution to -20 °C using a controlled-temperature bath.

  • Add tert-butyl 2-butenoate (1.0 mmol, 1.0 eq) to the flask.

  • Add nitromethane (5.0 mmol, 5.0 eq) dropwise over 5 minutes. The large excess of nitromethane serves as both reactant and co-solvent, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting butenoate is consumed.

  • Work-up: Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) to yield the pure γ-nitro ester.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

ParameterCondition/ValueRationale
Catalyst Chiral ThioureaDual activation: the thiourea moiety activates the butenoate via hydrogen bonding, while the tertiary amine base deprotonates the nitromethane.
Substrate tert-butyl butenoateThe bulky tert-butyl group can enhance stereoselectivity and is easily removed post-reaction to reveal the carboxylic acid.
Nucleophile NitromethaneA potent carbon nucleophile (as its nitronate) and the nitro group is a versatile handle for further transformation (e.g., reduction to an amine).
Temperature -20 °CLower temperatures generally increase enantioselectivity by favoring the more ordered, lower-energy transition state leading to the major enantiomer.
Solvent TolueneA non-polar solvent that is often optimal for organocatalyzed reactions involving hydrogen bonding.

Core Application II: Diels-Alder Reaction for Cyclic Scaffolds

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with excellent stereochemical control.[3] Butenoates are effective dienophiles because the electron-withdrawing ester group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with an electron-rich diene.[4] This reaction is fundamental in synthesizing complex polycyclic intermediates for natural products and drugs.

Scientific Rationale:

In a normal-electron-demand Diels-Alder reaction, the dienophile (butenoate) is electron-poor and the diene is electron-rich. The reaction proceeds via a concerted, cyclic transition state. The stereochemistry of the reactants is maintained in the product. The use of Lewis acid catalysts (e.g., AlCl₃, TiCl₄) can dramatically accelerate the reaction and enhance its regioselectivity and stereoselectivity by coordinating to the carbonyl oxygen of the butenoate, further lowering its LUMO energy.

Conceptual Reaction Pathway

Diels_Alder Diene Electron-Rich Diene TS [4+2] Cyclic Transition State Diene->TS [4π e⁻] Butenoate Butenoate (Dienophile) Butenoate->TS [2π e⁻] Catalyst Lewis Acid (Optional Catalyst) Catalyst->Butenoate Activation Product Cyclohexene Derivative (Pharmaceutical Intermediate) TS->Product Forms 2 new σ-bonds

Caption: Diels-Alder reaction forming a cyclic pharmaceutical intermediate.

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes the reaction between ethyl 2-butenoate and isoprene to form a substituted cyclohexene, a common scaffold in terpenoid-based drug synthesis.

Materials:

  • Ethyl 2-butenoate (ethyl crotonate)[7]

  • Isoprene

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, three-neck round-bottom flask with a stir bar

  • Argon or nitrogen gas inlet

  • Low-temperature thermometer

  • Addition funnel

  • Ice bath or cryocooler

Procedure:

  • Reaction Setup: Assemble a three-neck flask under an argon atmosphere. Add anhydrous DCM (20 mL) and ethyl 2-butenoate (2.0 mmol, 1.0 eq).

  • Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the TiCl₄ solution in DCM (2.2 mL, 2.2 mmol, 1.1 eq) dropwise via syringe. A colored complex should form. Stir for 15 minutes.

    • Causality Note: The Lewis acid coordinates to the carbonyl oxygen, making the butenoate a much more potent electrophile and accelerating the cycloaddition.

  • Diene Addition: Add isoprene (4.0 mmol, 2.0 eq) dropwise to the reaction mixture over 10 minutes.

  • Reaction Execution: Maintain the temperature at -78 °C and stir for 3-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ (15 mL).

    • Safety Note: Quenching Lewis acids is exothermic. Perform this step slowly and at low temperature to control the heat evolution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting crude oil via flash column chromatography (silica gel, ethyl acetate/hexanes) to isolate the cyclohexene product. Characterize by NMR to confirm structure and regiochemistry.

ParameterCondition/ValueRationale
Dienophile Ethyl 2-butenoateAn activated dienophile suitable for normal-demand Diels-Alder reactions.[4]
Diene IsopreneAn electron-rich diene. The methyl group directs the regioselectivity of the addition.
Catalyst Titanium tetrachloride (TiCl₄)A strong Lewis acid that significantly enhances the rate and selectivity of the reaction.[8]
Temperature -78 °CControls selectivity and prevents side reactions, such as polymerization of the diene, which can be promoted by the Lewis acid at higher temperatures.
Stoichiometry Excess DieneUsing an excess of the more volatile component (isoprene) helps drive the reaction to completion.

Conclusion and Future Outlook

Butenoates are indispensable tools in the synthesis of pharmaceutical intermediates. Their predictable reactivity in cornerstone reactions like the Michael addition and Diels-Alder cycloaddition allows for the efficient and stereocontrolled construction of complex molecular frameworks. The protocols and principles outlined in this guide demonstrate the versatility of these reagents. Future advancements will likely focus on the development of even more efficient and selective catalytic systems, including biocatalytic approaches, to further enhance the utility of butenoates in creating the next generation of life-saving medicines.[9][10]

References

  • Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides.
  • Catalytic Asymmetric Vinylogous Conjugate Addition of Butenolide to 2-Ester-Substituted Chromones: Access to Chiral Chromanone Lactones.
  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones.
  • Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones.
  • A beta-lactone route to chiral gamma-substituted alpha-amino acids: application to the concise synthesis of (S).
  • Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles.MDPI.
  • Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes.
  • Diels–Alder reaction.Wikipedia.
  • Michael addition reaction.Wikipedia.
  • The Diels-Alder Reaction.Master Organic Chemistry.
  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates.University of Illinois Urbana-Champaign.
  • Pharmaceutical Intermedi
  • Method for production of T-butyl 3-oxobutyrates and their use.
  • Microbial/enzymatic Synthesis of Chiral Drug Intermediates.
  • Ethyl 2-butenoate.NIST Chemistry WebBook, National Institute of Standards and Technology.

Sources

The Strategic Application of 3-(tert-Butoxycarbonyl)but-3-enoate in Diels-Alder Cycloadditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Dienophile

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] The judicious choice of diene and dienophile is paramount to controlling the reaction's efficiency, regioselectivity, and stereoselectivity. This guide focuses on a highly functionalized and sterically defined dienophile: 3-(tert-Butoxycarbonyl)but-3-enoate . This molecule, a monoester of itaconic acid, offers a unique combination of electronic activation and steric bulk, making it a valuable tool for the synthesis of complex cyclic scaffolds.

The structure features a terminal alkene activated by two adjacent carbonyl groups, classifying it as an electron-deficient dienophile poised for "normal-electron-demand" Diels-Alder reactions.[3][4] The presence of a carboxylic acid and a bulky tert-butyl ester provides synthetic handles for post-cycloaddition modifications and introduces significant steric influence that can dictate the stereochemical outcome of the reaction. This document provides a comprehensive overview of its synthesis, mechanistic considerations in cycloaddition reactions, and detailed protocols for its application.

Synthesis of the Dienophile: A Reliable Pathway

The target dienophile, 3-(tert-butoxycarbonyl)but-3-enoic acid, is most reliably prepared from itaconic anhydride. The asymmetry of the starting material allows for selective mono-esterification. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) provides a mild and efficient method for introducing the tert-butyl ester.

The diagram below outlines the synthetic workflow.

cluster_synthesis Synthesis of 3-(tert-Butoxycarbonyl)but-3-enoate Itaconic_Anhydride Itaconic Anhydride Boc2O_DMAP (Boc)₂O, DMAP, tert-Butanol Itaconic_Anhydride:e->Boc2O_DMAP:w 1. Ring Opening 2. Esterification Dienophile 3-(tert-Butoxycarbonyl)but-3-enoate Boc2O_DMAP:e->Dienophile:w Work-up

Caption: Synthetic route to the target dienophile.

Protocol 1: Synthesis of 3-(tert-Butoxycarbonyl)but-3-enoic Acid

This protocol details the preparation of the title dienophile from itaconic anhydride.

Materials:

  • Itaconic anhydride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • tert-Butanol (anhydrous, as solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic anhydride (1.0 eq) and tert-butanol as the solvent.

  • Addition of Reagents: Add 4-(dimethylamino)pyridine (0.1 eq) to the suspension, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting anhydride indicates completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane.

    • Transfer the solution to a separatory funnel and wash with 1 M HCl (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 3-(tert-butoxycarbonyl)but-3-enoic acid.

Self-Validation:

  • TLC Analysis: Compare the crude product spot with the starting material to confirm conversion.

  • Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of the tert-butyl singlet (~1.5 ppm) in the ¹H NMR and the characteristic ester and carboxylic acid carbonyl stretches in the IR spectrum are key indicators.

Application in Diels-Alder Reactions

3-(tert-Butoxycarbonyl)but-3-enoate serves as a potent dienophile due to the electron-withdrawing nature of its two carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.[3]

Mechanistic Insights and Stereochemical Control

The Diels-Alder reaction proceeds via a concerted, pericyclic mechanism, forming a six-membered ring in a single step.[1] The stereochemistry of the dienophile is retained in the product.[4] A key consideration is the endo vs. exo selectivity. For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. However, the bulky tert-butyl group on our dienophile introduces significant steric hindrance, which can counteract this electronic preference and may favor the formation of the thermodynamically more stable exo product.

cluster_DA Diels-Alder Reaction Pathway Reactants Diene + Dienophile Transition_State [4+2] Transition State (Endo vs. Exo) Reactants->Transition_State Thermal or Lewis Acid Catalysis Cycloadduct Cyclohexene Adduct Transition_State->Cycloadduct Post_Modification Further Functionalization Cycloadduct->Post_Modification e.g., Lactonization, Ester Hydrolysis

Caption: Generalized Diels-Alder workflow.

The Role of Lewis Acid Catalysis

Diels-Alder reactions involving α,β-unsaturated carbonyl compounds are often accelerated by the use of Lewis acids.[5] The Lewis acid coordinates to one of the carbonyl oxygen atoms (likely the less sterically hindered carboxylic acid oxygen), which further lowers the energy of the dienophile's LUMO, increasing the reaction rate and often enhancing stereoselectivity.[6] Recent studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reacting π-systems.[5] Common Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄).

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

This protocol describes a representative Diels-Alder reaction between 3-(tert-butoxycarbonyl)but-3-enoate and cyclopentadiene, which must be freshly prepared by cracking dicyclopentadiene.

Materials:

  • 3-(tert-Butoxycarbonyl)but-3-enoic acid (1.0 eq)

  • Dicyclopentadiene

  • Anhydrous dichloromethane (DCM)

  • Lewis Acid (e.g., AlCl₃, 0.2 eq) (Optional)

  • Distillation apparatus for cracking dicyclopentadiene

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation of Cyclopentadiene: Set up a distillation apparatus and gently heat dicyclopentadiene to ~180 °C. The retro-Diels-Alder reaction will occur, and cyclopentadiene (b.p. 41 °C) will distill over. Collect the cyclopentadiene in a flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature and should be used immediately.

  • Reaction Setup: In a separate, oven-dried round-bottom flask under an inert atmosphere, dissolve 3-(tert-butoxycarbonyl)but-3-enoic acid (1.0 eq) in anhydrous DCM.

  • Lewis Acid Addition (Optional): If using a catalyst, cool the solution to 0 °C and slowly add the Lewis acid (e.g., AlCl₃, 0.2 eq). Stir for 15 minutes.

  • Diene Addition: Slowly add the freshly cracked cyclopentadiene (1.2 eq) to the dienophile solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Quenching and Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product mixture by flash column chromatography. Analyze the product ratio (endo vs. exo) using ¹H NMR spectroscopy.

Quantitative Data Summary:

The expected outcomes will vary based on the reaction conditions. The table below provides a hypothetical comparison based on known principles for similar systems.

ConditionCatalystTemperatureExpected Major ProductTypical Yield
ThermalNoneRoom Temp.Endo (electronically favored)Moderate
ThermalNoneRefluxExo (thermodynamically favored)Good
CatalyticAlCl₃0 °C to RTEndo (enhanced selectivity)High

Conclusion and Future Outlook

3-(tert-Butoxycarbonyl)but-3-enoate stands out as a dienophile that marries high reactivity with significant potential for stereochemical control and post-reaction synthetic manipulation. The bulky tert-butyl group offers a handle to influence the endo/exo selectivity, a feature that can be exploited in complex target-oriented synthesis. Furthermore, the presence of both an ester and a carboxylic acid on the resulting cyclohexene scaffold opens avenues for selective transformations, such as lactonization, amidation, or orthogonal deprotection strategies. This guide provides the foundational protocols and scientific rationale for researchers, scientists, and drug development professionals to confidently incorporate this versatile building block into their synthetic programs.

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The Strategic Art of Carbon-Carbon Bond Formation: A Deep Dive into Cross-Coupling Reactions of Butenoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand as a cornerstone, enabling the construction of complex molecular architectures that are the bedrock of modern pharmaceuticals and advanced materials. This application note provides a comprehensive guide to the cross-coupling reactions of butenoate esters, a class of α,β-unsaturated esters that serve as versatile building blocks in the synthesis of a diverse array of valuable compounds.

Butenoate esters, with their conjugated system, present unique opportunities and challenges in cross-coupling reactions. The electronic nature of the double bond and the ester functionality can influence the reactivity and selectivity of these transformations. Understanding the nuances of Suzuki-Miyaura, Heck, and Sonogashira couplings involving these substrates is crucial for any researcher aiming to leverage their synthetic potential. This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and showcase the practical applications of these reactions in the synthesis of biologically active molecules, including key intermediates for drug development.

The Challenge and Opportunity of Butenoate Ester Cross-Coupling

Direct cross-coupling of unactivated butenoate esters can be a formidable challenge due to the inherent reactivity of the α,β-unsaturated system. The double bond can be susceptible to side reactions, and the ester group itself can influence the catalytic cycle. To overcome these hurdles, chemists have developed innovative strategies, including the use of "superactive" ester derivatives that enhance the electrophilicity of the carbonyl carbon, facilitating the desired cross-coupling pathway. This approach underscores a key principle in modern organic synthesis: the rational design of substrates to achieve specific and efficient transformations.

Suzuki-Miyaura Coupling: Forging Aryl-Butenoate Linkages

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[1][2] In the context of butenoate esters, this reaction is instrumental in synthesizing β-aryl-α,β-unsaturated esters, which are common motifs in natural products and pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1] For butenoate esters, particularly less reactive ones, the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a leaving group on the butenoate) can be a critical and sometimes sluggish step. To facilitate this, activated esters, such as triazine esters, have been employed to increase the reactivity of the substrate.[3]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OR)_2) Product R-Ar PdII_R_Ar->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Catalyst_Regen->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Butenolide

This protocol describes the synthesis of a 4-arylbutenolide from a 4-bromobutenolide, a cyclic analogue of a butenoate ester.

Materials:

  • 4-Bromobutenolide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromobutenolide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylbutenolide.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/Water80-10070-90
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water9065-85
PdCl₂(dppf)dppfCs₂CO₃DMF10075-95

Table 1: Comparison of typical conditions for Suzuki-Miyaura coupling of halobutenolides.

Heck Reaction: Arylation and Vinylation of the Butenoate Backbone

The Heck reaction is a versatile method for the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex.[4][5] For butenoate esters, this reaction allows for the introduction of aryl or vinyl substituents at the β-position, leading to a variety of functionalized products.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene (the butenoate ester) into the Pd-C bond.[2] A subsequent β-hydride elimination step releases the product and regenerates the active palladium catalyst. The regioselectivity of the migratory insertion is a key factor, with the aryl or vinyl group typically adding to the less substituted carbon of the double bond.

Diagram: Experimental Workflow for a Typical Heck Reaction

Heck_Workflow Start Combine Reactants: - Butenoate Ester - Aryl/Vinyl Halide - Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Start->Inert_Atmosphere Catalyst_Addition Add Pd Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat Reaction (e.g., 80-120 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

Caption: General experimental workflow for a Heck reaction.

Protocol: Heck Reaction of Ethyl Crotonate with Iodobenzene

This protocol provides a general procedure for the β-arylation of ethyl crotonate.

Materials:

  • Ethyl crotonate (1.5 equiv)

  • Iodobenzene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a sealed tube, combine iodobenzene, ethyl crotonate, and triethylamine in acetonitrile.

  • Deoxygenate the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate and tri(o-tolyl)phosphine under an argon atmosphere.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired ethyl 3-phenylbut-2-enoate.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NCH₃CN10070-85
PdCl₂(PPh₃)₂-K₂CO₃DMF12060-75
Herrmann's Catalyst-NaOAcNMP14065-80

Table 2: Comparison of catalyst systems for the Heck reaction of butenoate esters.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] This reaction provides a direct route to β-alkynyl-α,β-unsaturated esters, which are valuable precursors for the synthesis of various heterocyclic compounds and natural products.

Mechanistic Considerations and the Role of Activated Esters

The Sonogashira coupling mechanism involves two interconnected catalytic cycles.[8] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Similar to the Suzuki-Miyaura coupling, the direct Sonogashira coupling of unactivated butenoate esters can be challenging. The use of activated esters, such as α,β-unsaturated thioesters or triazine esters, has been shown to be an effective strategy to promote the desired acyl-Sonogashira coupling.[3][9]

Diagram: Interconnected Catalytic Cycles of Sonogashira Coupling

Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Alkynyl R-Pd(II)L_n-C≡CR' PdII_RX->PdII_R_Alkynyl Transmetalation Product R-C≡CR' PdII_R_Alkynyl->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_RX Base Base CuX Cu(I)X

Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.

Protocol: Copper-Free Sonogashira Coupling of an Activated Butenoate Ester

This protocol describes a copper-free Sonogashira coupling using an α,β-unsaturated triazine ester.

Materials:

  • α,β-Unsaturated triazine ester (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • [Pd(IPr)allylCl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

Procedure:

  • To a Schlenk tube, add the α,β-unsaturated triazine ester, potassium carbonate, and the palladium precatalyst.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the β-alkynyl-α,β-unsaturated ketone.

Applications in Drug Discovery and Development

The products derived from the cross-coupling of butenoate esters are not merely academic curiosities; they are valuable intermediates in the synthesis of a wide range of biologically active molecules. The ability to introduce diverse aryl, vinyl, and alkynyl functionalities onto the butenoate scaffold provides a powerful platform for generating libraries of compounds for drug discovery programs.[10][11][12]

Butenolides , which can be synthesized via cross-coupling reactions of halobutenolides, are a prominent class of natural products with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13] The butenolide moiety is a key pharmacophore in several natural products and synthetic drug candidates.

A notable example is the synthesis of bufadienolides, a class of cardiotonic steroids, which has been achieved using a Suzuki-Miyaura coupling of a steroidal enol triflate with a pyrone-derived boronate.[11]

Furthermore, the arylated butenoate structures are present in a number of kinase inhibitors and other targeted therapies. The efficient construction of these motifs via cross-coupling reactions is a critical enabling technology in medicinal chemistry. For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues can be envisioned through the Heck reaction of a butenoate ester.

Troubleshooting and Considerations

  • Low Yields: In cases of low reactivity, consider using more activated butenoate esters (e.g., thioesters, triazine esters). Increasing the catalyst loading or switching to a more active catalyst/ligand system can also be beneficial.

  • Side Reactions: The α,β-unsaturated system can be prone to side reactions such as polymerization or Michael addition. Running the reaction under dilute conditions and at the lowest effective temperature can help to minimize these issues.

  • Stereoselectivity: In Heck reactions, the stereochemistry of the product (E/Z isomerism) is an important consideration. The choice of catalyst, ligand, and reaction conditions can influence the stereochemical outcome.

  • Purification: The products of these reactions often require purification by column chromatography. Careful selection of the eluent system is necessary to achieve good separation from starting materials and byproducts.

Conclusion

The cross-coupling of butenoate esters represents a versatile and powerful strategy for the synthesis of a wide array of functionalized molecules. While direct coupling can be challenging, the development of methods using activated esters has significantly expanded the scope and utility of these reactions. The Suzuki-Miyaura, Heck, and Sonogashira couplings each offer unique advantages for the introduction of specific functionalities, providing chemists with a rich toolbox for molecular construction. The application of these methodologies in the synthesis of natural products and pharmaceuticals underscores their importance in modern organic chemistry and drug discovery. As catalyst and ligand design continues to evolve, we can anticipate even more efficient and selective methods for the cross-coupling of butenoate esters, further empowering the synthesis of complex and valuable molecules.

References

  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. J. Am. Chem. Soc.2020 , 142 (36), 15219–15226. [Link]

  • Ligand-Controlled Acyl and Decarbonylative Sonogashira Cross-Coupling of α,β-Unsaturated Thioesters. Org. Lett.2015 , 17 (16), 4070–4073. [Link]

  • Sonogashira coupling in natural product synthesis. Org. Chem. Front.2014 , 1, 641-653. [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules2023 , 28 (11), 4373. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org. Chem.2014 , 10, 433–441. [Link]

  • Butenolide synthesis. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • A Suzuki coupling approach to bufadienolides. ResearchGate. [Link]

  • Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New J. Chem.2016 , 40, 8953-8958. [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Chem. Commun.2021 , 57, 12473-12484. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Cross-coupling reactions with esters, aldehydes, and alcohols. Chem. Commun.2015 , 51, 13964-13975. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catal.2018 , 8 (4), 3409–3425. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Med. Chem.2023 , 14, 1035-1082. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in 3-(tert-Butoxycarbonyl)but-3-enoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-(tert-Butoxycarbonyl)but-3-enoate and its derivatives. This valuable building block, while versatile, presents unique synthetic challenges, primarily concerning yield and purity due to a variety of potential side reactions. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the selectivity for the desired 3-(tert-Butoxycarbonyl)but-3-enoate?

A1: This is the most common issue encountered. The contamination is almost certainly the thermodynamically more stable α,β-unsaturated isomer, tert-butyl 2-(tert-butoxycarbonyl)but-2-enoate. The formation of this isomer occurs via double bond migration.

Troubleshooting Guide: Isomerization Control

Probable Cause: The reaction conditions are favoring thermodynamic control, allowing the initially formed β,γ-unsaturated product (the kinetic product) to isomerize. This is often promoted by elevated temperatures, prolonged reaction times, or the presence of a base or acid that can facilitate proton transfer.

Mechanism of Isomerization: The isomerization proceeds through the formation of a resonance-stabilized enolate intermediate, which can be protonated at either the alpha or gamma position. Protonation at the alpha position leads to the undesired, conjugated but-2-enoate isomer.

G cluster_main Isomerization of β,γ-Unsaturated Ester start Desired Product (β,γ-unsaturated) enolate Resonance-Stabilized Enolate Intermediate start->enolate - H+ enolate->start + H+ isomer Undesired Isomer (α,β-unsaturated) enolate->isomer + H+ base Base (B:) acid Proton Source (BH+)

Caption: Base-catalyzed isomerization pathway.

Solutions & Optimization Strategies:

  • Strict Temperature Control: Maintain low temperatures (e.g., -78 °C to 0 °C) throughout the reaction and work-up to favor the kinetic product and suppress the equilibrium that leads to the conjugated isomer.

  • Choice of Base: If a base is required for your synthesis (e.g., for a deprotonation step), select a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA). Avoid alkoxides (e.g., NaOEt, t-BuOK) at elevated temperatures, as they are known to promote isomerization.

  • Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Unnecessary extensions of reaction time provide more opportunity for isomerization.

  • Careful Work-up: Quench the reaction with a mild, buffered acidic solution (e.g., saturated aqueous NH₄Cl) at low temperature to neutralize the base without creating harsh acidic or basic conditions that could induce isomerization during extraction.

Comparative Data on Isomerization:

ParameterCondition A (Suboptimal)Condition B (Optimized)Outcome
Temperature Room Temperature (25 °C)-78 °C to 0 °CLower temperature minimizes isomerization.
Base Sodium Ethoxide (NaOEt)Lithium Diisopropylamide (LDA)Hindered base reduces proton exchange.
Reaction Time 12 hours2 hours (monitored by TLC)Reduced time prevents equilibration.
Product Ratio (β,γ : α,β) ~ 40 : 60> 95 : 5High selectivity for the desired product.

Q2: I'm observing a significant amount of a sticky, insoluble solid or a high molecular weight oil in my reaction. What is it and how can I prevent its formation?

A2: This byproduct is likely a polymer resulting from the reaction of the vinyl group in your starting material or product. Both the desired 3-enoate and the isomeric 2-enoate can undergo polymerization.

Troubleshooting Guide: Polymerization

Probable Cause: The reaction is being initiated by radicals or, in some cases, anions. Common initiators include trace oxygen, metallic impurities, high heat, or exposure to UV light.

Solutions & Optimization Strategies:

  • Maintain an Inert Atmosphere: Thoroughly degas your solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents oxygen from initiating radical polymerization.

  • Add a Radical Inhibitor: If the reaction chemistry allows, add a small amount (e.g., 50-100 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture.

  • Control Temperature: As with isomerization, lower temperatures will significantly reduce the rate of polymerization.

  • Purify Reagents: Ensure your starting materials and solvents are free from peroxides or metallic impurities that could catalyze polymerization.

G start Low Yield & Insoluble Byproduct check_temp Is Reaction Temperature > 40°C? start->check_temp check_inert Is Reaction Under Inert Atmosphere? check_temp->check_inert No sol_temp Solution: Lower Temperature check_temp->sol_temp Yes check_inhibitor Is Inhibitor Compatible? check_inert->check_inhibitor Yes sol_inert Solution: Use N₂ or Ar Blanket check_inert->sol_inert No sol_inhibitor Solution: Add BHT/Hydroquinone check_inhibitor->sol_inhibitor Yes end_node Optimized Reaction check_inhibitor->end_node No sol_temp->end_node sol_inert->end_node sol_inhibitor->end_node

Caption: Troubleshooting workflow for polymerization.

Q3: My yield is consistently low, even after addressing isomerization and polymerization. What other side reactions could be consuming my material?

A3: If the primary side reactions have been suppressed, consider the possibility of Michael addition or degradation of the tert-butoxycarbonyl group.

Troubleshooting Guide: Other Side Reactions

Probable Cause 1: Michael Addition If any of the α,β-unsaturated isomer is formed, it becomes an excellent Michael acceptor. Nucleophiles present in your reaction (e.g., starting materials, deprotonated intermediates, or solvents) can add to the double bond, leading to a saturated byproduct.

G cluster_michael Michael Addition Side Reaction isomer α,β-Unsaturated Isomer (Michael Acceptor) adduct Michael Adduct (Saturated Byproduct) nucleophile Nucleophile (Nu⁻) nucleophile->isomer 1,4-Conjugate Addition

Caption: Michael addition to the isomerized byproduct.

  • Solution: The most effective solution is to prevent the formation of the α,β-unsaturated isomer in the first place by following the guidelines in Q1. If its formation is unavoidable, ensure there are no potent, unhindered nucleophiles present, or that they are consumed by the primary reaction pathway more quickly.

Probable Cause 2: Hydrolysis or Acid-Catalyzed Degradation The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. A harsh acidic work-up or prolonged exposure to acidic conditions can cleave the tert-butyl group, leading to the corresponding carboxylic acid and isobutylene gas.[1]

  • Solution: Use a non-acidic or mildly basic work-up (e.g., saturated sodium bicarbonate solution). If an acidic wash is necessary to remove basic impurities, use a dilute, weak acid (like 1M KHSO₄) and perform the extraction quickly at low temperature.[2]

Experimental Protocols

Protocol 1: Optimized Synthesis to Minimize Isomerization

This protocol assumes a reaction involving the deprotonation of a precursor followed by alkylation.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: Dissolve your precursor substrate in anhydrous THF (or another suitable aprotic solvent) in the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of freshly prepared LDA (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophile Addition: Add the desired electrophile (e.g., butyl iodide for direct synthesis, though this specific synthesis is more complex) dropwise, again maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • Quenching: Once the reaction is complete (typically 1-3 hours), quench it by slowly adding a pre-chilled saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with a suitable organic solvent (e.g., ethyl acetate or MTBE), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[3]

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:EtOAc). The less polar, desired β,γ-unsaturated product should elute first.

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexane:EtOAc) to elute the more polar α,β-unsaturated isomer and other impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Concentration: Concentrate the pure fractions under reduced pressure to yield the purified 3-(tert-Butoxycarbonyl)but-3-enoate.

References

  • Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses. [Link]

  • Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
  • Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. [Link]

  • 3-(Ethoxycarbonyl)but-3-enoic acid | C7H10O4. PubChem. [Link]

  • Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. ResearchGate. [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

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Technical Support Center: Purification of Butenoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for butenoate ester purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Butenoate esters, while crucial intermediates and products, often present unique purification hurdles due to potential isomerization, residual starting materials, and thermal sensitivity.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect after synthesizing a butenoate ester?

The most prevalent impurities are typically the unreacted starting materials: the corresponding carboxylic acid and alcohol.[1][2] Other potential contaminants include residual acid or base catalysts, byproducts from side reactions (such as ether formation from the alcohol), and isomers of the desired butenoate ester.[3]

Q2: How do I choose the primary purification technique for my butenoate ester?

The choice depends on the physical properties of your ester and its impurities.

  • For thermally stable, liquid esters: Fractional distillation is often the most efficient method, especially on a larger scale, provided there is a significant boiling point difference between the ester and its contaminants.[4]

  • For complex mixtures or thermally sensitive esters: Column chromatography (typically on silica gel or alumina) is the preferred method as it separates based on polarity under mild conditions.[5][6]

  • For solid esters: Recrystallization is a powerful technique for achieving high purity. The key is finding a suitable solvent or solvent system where the ester is soluble when hot but sparingly soluble when cold.[1][7]

  • Initial Cleanup: Liquid-liquid extraction is almost always used as the first step after the reaction to remove water-soluble impurities like acids, bases, and some unreacted alcohols.[8][9]

Q3: My crude product is acidic. What's the best way to remove the unreacted carboxylic acid?

Washing the crude organic layer with a mild basic solution is highly effective. A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended.[8] These bases will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. It is crucial to perform this wash until no more CO₂ gas evolves, indicating complete neutralization.[8] Avoid using strong bases like sodium hydroxide (NaOH) if your ester is susceptible to hydrolysis.[1]

Q4: How can I effectively remove the excess alcohol from my reaction mixture?

Water-soluble alcohols (e.g., methanol, ethanol) can be largely removed by washing the organic layer with water or, more effectively, with brine (saturated aqueous NaCl).[1] The brine wash reduces the solubility of organic compounds in the aqueous layer, driving your ester back into the organic phase. For less water-soluble alcohols or to remove final traces, distillation or column chromatography is necessary.[2]

Q5: I suspect my butenoate ester is isomerizing during purification. What can I do?

Isomerization of the double bond in butenoate esters can be catalyzed by acid or base, or induced by heat.[3] To mitigate this:

  • Neutralize Carefully: Ensure all acidic or basic catalysts are thoroughly removed during the aqueous work-up.

  • Use Neutral Adsorbents: If performing chromatography, consider using neutral alumina instead of the inherently acidic silica gel. Alternatively, you can pre-treat silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to neutralize active sites.[10]

  • Minimize Heat Exposure: Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[1]

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification method.

G start Crude Reaction Mixture proc_extraction Aqueous Work-up / Extraction start->proc_extraction decision1 Is Ester Solid or Liquid? decision2 Thermally Stable? decision1->decision2 Liquid proc_recrystallization Recrystallization decision1->proc_recrystallization Solid decision3 Boiling Points >25°C Apart? decision2->decision3 Yes proc_chromatography Column Chromatography decision2->proc_chromatography No proc_distillation Fractional Distillation decision3->proc_distillation Yes decision3->proc_chromatography No proc_extraction->decision1 end_node Pure Butenoate Ester proc_recrystallization->end_node proc_distillation->end_node proc_chromatography->end_node

Caption: Decision tree for selecting a purification technique.

Troubleshooting Guide

Problem 1: I'm losing a significant amount of product during the aqueous work-up.

  • Possible Cause & Scientific Explanation:

    • Ester Hydrolysis: If you are using a basic wash (like NaHCO₃) and leaving it in contact for too long, or if the solution is too concentrated or hot, the ester can be saponified (hydrolyzed) back to the carboxylate salt and alcohol, which are then lost to the aqueous layer.[11]

    • Emulsion Formation: Vigorous shaking of the separatory funnel can create a stable emulsion, especially if the crude mixture contains surfactants or fine particulates. This makes layer separation difficult and leads to product loss.

    • Ester Solubility: Short-chain esters (e.g., methyl or ethyl butenoate) have some solubility in water.[12] Multiple washes with pure water can slowly leach the product out of the organic phase.

  • Solutions & Best Practices:

    • Use Brine: Always perform the final aqueous wash with saturated NaCl (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic ester and "salting it out" into the organic phase.[1]

    • Break Emulsions: If an emulsion forms, try letting the funnel stand for an extended period. If it persists, add a small amount of brine or a few drops of a water-miscible organic solvent like ethanol to disrupt the interface. Gentle swirling or inverting the funnel, rather than vigorous shaking, can prevent emulsion formation in the first place.

    • Back-Extraction: After draining the aqueous layer, add a small amount of fresh organic solvent (e.g., ethyl acetate, ether) to it, shake, and separate. This "back-extraction" will recover any dissolved product from the aqueous phase. Combine this with your main organic layer.

Problem 2: My product streaks badly during silica gel column chromatography.

  • Possible Cause & Scientific Explanation:

    • Compound Degradation: The surface of silica gel is acidic and covered in silanol groups (Si-OH). These sites can act as a catalyst for the hydrolysis or isomerization of sensitive butenoate esters, leading to a trail of impurities.[10]

    • Overloading: Applying too much crude material to the column saturates the stationary phase, exceeding its capacity to perform a clean separation. This results in broad, overlapping bands.

    • Incorrect Polarity: If the starting eluent is too polar, it will not allow the compound to properly adsorb to the silica, causing it to run with the solvent front. If it's too non-polar, the compound may stick irreversibly to the top of the column.

  • Solutions & Best Practices:

    • Deactivate Silica: Before packing the column, slurry the silica gel in your eluent containing 0.5-1% triethylamine (NEt₃). This neutralizes the acidic sites and significantly improves the chromatography of acid-sensitive compounds.[10]

    • Switch Adsorbent: Use a neutral stationary phase like alumina, which is less likely to cause degradation.[13]

    • Optimize Loading: A general rule is to load no more than 1g of crude material per 25-50g of silica gel for a good separation. Perform dry loading (adsorbing the crude product onto a small amount of silica before adding it to the column) for compounds with low solubility in the starting eluent.

    • TLC First: Always determine the optimal eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for your desired product.

Problem 3: My solid ester "oils out" instead of forming crystals during recrystallization.

  • Possible Cause & Scientific Explanation:

    • Supersaturation Occurs Above Melting Point: The solution may be becoming supersaturated at a temperature that is still above the melting point of your impure ester. When this happens, the compound separates as a liquid (an oil) rather than forming a crystal lattice.

    • High Impurity Level: A significant amount of impurity can disrupt the crystal lattice formation process, acting as a "solvent" for your product and lowering its melting point.

    • Cooling Too Rapidly: Crash-cooling the solution can lead to rapid precipitation of an amorphous solid or oil, rather than allowing the slow, ordered growth of pure crystals.

  • Solutions & Best Practices:

    • Adjust Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] If oiling out occurs, try using a more non-polar solvent or a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool. Once at room temperature, it can be moved to a refrigerator or ice bath to maximize crystal recovery.

    • Scratch & Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.

Standard Operating Protocols

Protocol 1: General Aqueous Work-up

This protocol is the first step for removing water-soluble acids, bases, and salts.

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to ensure the ester is fully dissolved and to lower the density of the organic phase.

  • Acid Wash (Optional): If a basic catalyst was used, wash the organic layer with dilute acid (e.g., 1 M HCl) to neutralize and remove it.

  • Base Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently and periodically vent the funnel to release CO₂ pressure. Continue washing until no more gas evolves.[8]

  • Water/Brine Wash: Wash the organic layer once with deionized water, followed by a final wash with saturated NaCl (brine) to remove residual water and inorganic salts.[1]

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

Protocol 2: Flash Column Chromatography

This workflow assumes TLC analysis has already been performed to determine the eluent system.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 1. Prepare eluent (e.g., 9:1 Hexane:EtOAc) prep2 2. Prepare silica slurry in eluent prep1->prep2 prep3 3. Pack column with slurry & add sand layer prep2->prep3 run1 4. Load crude sample (wet or dry loading) prep3->run1 run2 5. Elute with solvent using gentle pressure run1->run2 run3 6. Collect fractions in test tubes run2->run3 an1 7. Spot fractions on TLC plate run3->an1 an2 8. Combine pure fractions an1->an2 an3 9. Evaporate solvent an2->an3 end_node end_node an3->end_node Yields Pure Ester

Caption: Standard workflow for flash column chromatography.

Data Tables for Reference

Table 1: Properties of Common Solvents for Purification

SolventBoiling Point (°C)Polarity IndexNotes
n-Hexane690.1Common non-polar eluent for chromatography; good for recrystallizing non-polar solids.
Diethyl Ether34.62.8Good for extraction; highly volatile and flammable.
Ethyl Acetate (EtOAc)77.14.4Excellent all-purpose solvent for extraction and chromatography; good "polar" component in eluent systems with hexane.[7]
Dichloromethane (DCM)39.63.1Effective for dissolving a wide range of compounds; use in a well-ventilated hood.
Ethanol (EtOH)78.44.3Often used for recrystallization of moderately polar solids.[7] Avoid using it to recrystallize ethyl esters to prevent transesterification.[1]
Water10010.2Used in extractions to remove polar impurities.[8]

Table 2: Example TLC Systems for Butenoate Esters

Ester TypeTypical Eluent SystemExpected Rf RangeVisualization
Alkyl Butenoates (non-polar)95:5 to 90:10 Hexane:Ethyl Acetate0.3 - 0.5Potassium permanganate (KMnO₄) stain or UV (if chromophore present)
Butenoates with polar groups80:20 to 50:50 Hexane:Ethyl Acetate0.2 - 0.4UV light and/or specific stains (e.g., vanillin)
Starting Carboxylic AcidSame as ester~0.0 - 0.1Will stick to the baseline
Starting AlcoholSame as ester0.1 - 0.2Will be more polar (lower Rf) than the ester

References

  • Separation of 2-Butenoic acid, ethyl ester on Newcrom R1 HPLC column. (n.d.). Newcrom. Retrieved January 2, 2026, from [Link]

  • Process for the preparation of methyl butenoate and its derivatives. (1972). Google Patents.
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). AUS-e-TUTE. Retrieved January 2, 2026, from [Link]

  • General procedures for the purification of Esters. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]

  • Process for the purification of esters. (1985). Google Patents.
  • What are the modifications to improve the purity of ester? (2017). Quora. Retrieved January 2, 2026, from [Link]

  • Process for purifying esters. (1981). Google Patents.
  • The ester methyl butanoate has the odor and flavor of strawberries... (n.d.). Pearson+. Retrieved January 2, 2026, from [Link]

  • Nucleophilic Acyl Substitution: The Synthesis of Ethyl Butanoate. (2013). Scribd. Retrieved January 2, 2026, from [Link]

  • Ethyl butanoate from butanoic acid and ethyl alcohol esterification catalyzed by the lipase CALB. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 2, 2026, from [Link]

  • Simultaneous enzymatic esterification and ester extraction in Pickering emulsions for the recovery of butanol from fermentation broth. (2025). Reaction Chemistry & Engineering. Retrieved January 2, 2026, from [Link]

  • Extraction of Butyric Acid by Phosphonium Decanoate Ionic Liquid. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved January 2, 2026, from [Link]

  • Trouble purifying my boronate ester compound. (2024). Reddit. Retrieved January 2, 2026, from [Link]

  • Esterification and extraction process. (1978). Google Patents.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of the Brazilian Chemical Society. Retrieved January 2, 2026, from [Link]

  • How to purify boronate esters? (2024). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Purification and characterization of an extracellular esterase with organic solvent tolerance from a halotolerant isolate, Salimicrobium sp. LY19. (2013). BMC Biotechnology. Retrieved January 2, 2026, from [Link]

  • Butyl (E)-2-butenoate. (n.d.). CAS Common Chemistry. Retrieved January 2, 2026, from [Link]

  • Metabolomics and Transcriptomics Reveal the Effects of Fermented Lycium barbarum (Goji) Berry Residue on Muscle Nutrition and Flavor Quality in Fattening Tan Sheep. (2024). MDPI. Retrieved January 2, 2026, from [Link]

  • Ethyl butyrate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Butanoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

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Technical Support Center: Optimizing Butenoate Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for butenoate polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique class of monomers. Butenoate polymerization, particularly of β-substituted variants like crotonates, presents distinct challenges compared to conventional acrylic or methacrylic systems.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the polymerization of butenoates (specifically crotonates) so challenging?

A1: The primary difficulty arises from the monomer's structure. Alkyl crotonates (2-butenoates) are β-substituted α,β-unsaturated esters. This β-methyl group introduces significant steric hindrance around the double bond, which drastically lowers the propagation rate constant (kp).[4] Furthermore, the propagating radical formed is secondary and can undergo chain transfer reactions, particularly allylic hydrogen abstraction from the β-methyl group, leading to a stable, non-propagating allylic radical. This acts as a termination pathway, often preventing the formation of high molecular weight homopolymers via conventional free-radical methods.[1][2][3][4]

Q2: Which polymerization method is best for my butenoate monomer?

A2: The choice of method is critical and depends on your desired outcome (e.g., homopolymer vs. copolymer, control over architecture).

  • Conventional Free-Radical Polymerization (FRP): Generally ineffective for the homopolymerization of crotonates using standard initiators like AIBN.[1][4] However, it can be used for copolymerization with more reactive monomers like vinyl acetate or 2-methylene-1,3-dioxepane (MDO).[4]

  • Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) are the most versatile and effective methods.[5][6][7][8] They provide the best control over molecular weight and dispersity by minimizing termination reactions.[7][9][10]

  • Anionic Polymerization: This is a viable method for producing butenoate polymers, but it is highly sensitive to impurities and requires stringent anhydrous and anaerobic conditions.[11][12]

  • Group-Transfer Polymerization (GTP): GTP has been shown to successfully polymerize alkyl crotonates, yielding polymers with narrow molecular weight distributions, though it often requires low temperatures (e.g., -40 °C or below) to suppress termination reactions.[1][2][13]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures.

Problem 1: My polymerization has very low or zero monomer conversion.

This is the most common issue, especially with crotonate esters. Let's diagnose the potential causes.

  • Possible Cause A: Ineffective Inhibitor Removal

    • Explanation: Butenoate monomers are typically shipped with inhibitors (e.g., hydroquinone, MEHQ) to prevent spontaneous polymerization during storage.[14] Trace amounts of these inhibitors will scavenge the initial radicals generated by your initiator, completely halting the reaction before it begins.[15]

    • Solution: The monomer must be purified immediately before use. Passing the monomer through a column of activated basic alumina is the most common and effective method.[14] See Protocol 1 for a detailed procedure.

  • Possible Cause B: Incorrect Initiator or Catalyst System

    • Explanation: As mentioned, conventional radical initiators like AIBN or benzoyl peroxide are often ineffective for crotonate homopolymerization due to slow propagation and dominant termination pathways.[1][4] For controlled radical polymerizations, the catalyst (ATRP) or chain transfer agent (RAFT) must be appropriately selected.

    • Solution:

      • Switch to a CRP Method: If using FRP, switch to ATRP or RAFT. These methods maintain a very low concentration of active radicals, favoring propagation over termination.[7][16]

      • Optimize the CRP System: For ATRP, a copper-based catalyst system (e.g., Cu(I)Br) with a suitable ligand (e.g., PMDETA, Me6TREN) is a standard starting point. For RAFT, the selection of the RAFT agent is critical and depends on monomer reactivity; trithiocarbonates are often a good choice for "more activated monomers" like butenoates.[6][8]

  • Possible Cause C: Oxygen Inhibition

    • Explanation: Dissolved oxygen is a potent radical scavenger that readily reacts with and terminates propagating chains, inhibiting polymerization.[17] This is a critical issue for all radical-based polymerizations.

    • Solution: The reaction mixture (monomer, solvent, initiator) must be thoroughly deoxygenated before initiating the reaction. Common methods include:

      • Freeze-Pump-Thaw: Performing at least three cycles is the most rigorous method for removing dissolved gases.[18]

      • Inert Gas Purging: Bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for 30-60 minutes is a simpler alternative, though potentially less effective than freeze-pump-thaw.[15]

Problem 2: My controlled radical polymerization (ATRP/RAFT) gives a polymer with high dispersity (Đ > 1.3).

High dispersity indicates a lack of control over the polymerization, with polymer chains growing at very different rates and/or significant termination occurring.

  • Possible Cause A: Suboptimal Reaction Conditions

    • Explanation: Even in a controlled system, conditions matter. A temperature that is too high can increase the rate of termination relative to propagation. Conversely, a temperature that is too low may result in very slow or incomplete initiation. The ratio of monomer to initiator to catalyst is also critical for maintaining control.

    • Solution:

      • Temperature Optimization: Systematically vary the reaction temperature. For many butenoate ATRP systems, temperatures between 60-90 °C are a good starting point.

      • Concentration and Ratio Tuning: Ensure the ratios of [Monomer]:[Initiator]:[Catalyst]:[Ligand] (for ATRP) or [Monomer]:[RAFT Agent]:[Initiator] (for RAFT) are appropriate. A common starting point for targeting a degree of polymerization (DP) of 100 would be a ratio of[19]:[5]:[5]:[5] for ATRP or[19]:[5]:[0.1-0.2] for RAFT.

  • Possible Cause B: Impurities in the System

    • Explanation: Beyond monomer inhibitors or oxygen, other impurities can disrupt the delicate equilibrium of a controlled polymerization. Water or other protic impurities can interfere with anionic polymerizations, while various contaminants can poison the catalyst in ATRP.[11]

    • Solution:

      • Use Anhydrous Solvents: If using a solvent, ensure it is purified and dried using standard laboratory techniques (e.g., distillation, passing through a solvent purification system).

      • Ensure Reagent Purity: Use high-purity initiators, catalysts, and ligands. Impurities in these reagents can have a significant impact on the reaction.

Section 3: Protocols & Data

Data Presentation

Table 1: Comparison of Polymerization Methods for Butenoates

Method Control over MW/Đ Monomer Scope Conditions Key Disadvantage
Free Radical (FRP) Poor for homopolymers Copolymers only Simple, robust Ineffective for crotonate homopolymerization[1][4]
ATRP Excellent Wide range Requires catalyst, sensitive to O₂ Catalyst removal from final polymer can be an issue[5]
RAFT Excellent Very wide range Requires RAFT agent, sensitive to O₂ RAFT agent can be expensive; polymer may be colored[6][8][20]
Anionic Excellent Limited by functional groups Strict anhydrous/anaerobic Highly sensitive to impurities, functional group intolerance[11][12]

| GTP | Very Good | Crotonates, methacrylates | Requires low temperature | Termination at higher temperatures limits conditions[2] |

Experimental Protocols

Protocol 1: Monomer Purification (Inhibitor Removal)

  • Prepare the Column: Take a glass chromatography column and place a small plug of cotton or glass wool at the bottom.

  • Pack the Column: Add ~10-15 cm of activated basic alumina to the column. Do not apply pressure.

  • Equilibrate: If using a solvent in your polymerization, pass a small amount of the anhydrous solvent through the column.

  • Purify Monomer: Carefully pour the butenoate monomer into the column.

  • Collect: Collect the purified, inhibitor-free monomer in a clean, dry flask that has been purged with inert gas (e.g., nitrogen or argon).

  • Storage: Use the purified monomer immediately. Do not store it for extended periods as spontaneous polymerization can occur.

Protocol 2: General Setup for RAFT Polymerization of a Butenoate

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., a trithiocarbonate), the initiator (e.g., AIBN), and the freshly purified butenoate monomer. If using a solvent, add it at this stage.

  • Degassing: Seal the flask with a rubber septum. Perform a minimum of three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.[18]

  • Initiation: After the final thaw cycle, backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN).

  • Monitoring: The reaction can be monitored by taking small aliquots at timed intervals (via a degassed syringe) and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and dispersity).

  • Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration, wash, and dry under vacuum.

Section 4: Visualizations

TroubleshootingWorkflow start Problem: Low/No Conversion q1 Was the monomer purified to remove inhibitor? start->q1 sol1 Purify monomer via alumina column. (See Protocol 1) q1->sol1 No q2 Was the reaction mixture thoroughly deoxygenated? q1->q2 Yes end_node Re-run Experiment sol1->end_node sol2 Perform Freeze-Pump-Thaw or Inert Gas Sparge. q2->sol2 No q3 Is the polymerization method appropriate? q2->q3 Yes sol2->end_node sol3 For homopolymer, switch from FRP to a CRP method (ATRP or RAFT). q3->sol3 No q4 Are reaction conditions (temp, catalyst) optimal? q3->q4 Yes sol3->end_node sol4 Review literature for similar systems. Adjust temperature and catalyst/initiator ratios. q4->sol4 No q4->end_node Yes sol4->end_node

Caption: Troubleshooting workflow for low monomer conversion.

ATRP_Cycle dormant Dormant Species (Pn-X) center_point dormant->center_point activator Activator [Cu(I)L] activator->center_point deactivator Deactivator [X-Cu(II)L] radical Propagating Radical (Pn•) deactivator->radical radical->dormant k_deact radical:e->radical:e k_p monomer Monomer (M) monomer->radical center_point->deactivator center_point->radical k_act

Caption: Simplified catalytic cycle for ATRP of butenoates.

References

  • Yu, G., Tian, Y., Li, K., & Chen, D. (2025). Organocatalyzed photoredox radical cyclopolymerization of methacrylate- and acrylamide-crotonate hybrid monomers. Polymer Chemistry.
  • Leiza, J. R., et al. (n.d.). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. National Institutes of Health.
  • Sigma-Aldrich. (n.d.). RAFT polymerization - specific polymers.
  • MRG LabNotes. (1999). Monomer Purification.
  • Sato, K., et al. (2019). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules.
  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization.
  • Domiński, A., et al. (2019). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. Polymers.
  • Benchchem. (n.d.). Technical Support Center: Preventing Polymerization During Butanal Reactions.
  • Google Patents. (n.d.). Monomer/solvent purification - US4339623A.
  • Semantic Scholar. (n.d.). Anionic Polymerization.
  • Wikipedia. (n.d.). Anionic addition polymerization.
  • Takeda, K., et al. (2020). Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst. Polymer Chemistry.
  • Chen, E. Y.-X., et al. (n.d.). Catalytic Lewis Pair Polymerization of Renewable Methyl Crotonate to High-Molecular-Weight Polymers. ACS Publications.
  • Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
  • Google Patents. (n.d.). Process for the preparation of methyl butenoate and its derivatives - US3658887A.
  • University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS.
  • Domiński, A., et al. (2019). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. PMC - NIH.
  • Biais, P., & Chatard, C. (2022). Controlled radical polymerization - Design the architecture of polymers.
  • CSIRO. (2015). Living Radical Polymerization by the RAFT Process. YouTube. Available from: [Link]

  • PSChemEducation. (2022). mechanism of anionic polymerization technique/ M.Sc. polymer chemistry/(easy and better explanation). YouTube. Available from: [Link]

  • Loughborough University Research Repository. (n.d.). Recent advances in RAFT polymerization of monomers derived from renewable resources.
  • Takeda, K., et al. (2020). Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. Macromolecules.
  • The Polymerist. (2022). RAFT Polymerization - Reaction Setup. YouTube. Available from: [Link]

  • MDPI. (2023). Controlled Polymerization.
  • Wikipedia. (n.d.). Atom transfer radical polymerization.
  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors.
  • Benchchem. (n.d.). Technical Support Center: Preventing Unwanted Polymerization During Functionalization Reactions.
  • Chemistry For Everyone. (2025). What Is Controlled Radical Polymerization (CRP)? YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of polymerization conditions a. Available from: [Link]

  • Taton, D., et al. (n.d.). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic.
  • Wang, C. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? ResearchGate. Available from: [Link]

  • Chemistry For Everyone. (2025). How Can Polymerization Avoid Unwanted Side Reactions? YouTube. Available from: [Link]

  • Simer, P. L., & Linker, J. (n.d.). Redox Optimization for Emulsion Polymer Chase to Reduce Cycle Time.
  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals.
  • Chemistry For Everyone. (2025). What Is Atom Transfer Radical Polymerization (ATRP)? YouTube. Available from: [Link]

  • Digital Commons @ Cal Poly. (n.d.). Synthesis and Optimization of Emulsion Polymers. Available from: [Link]

  • Todea, A., et al. (2014). Optimization of enzymatic ring-opening copolymerizations involving δ-gluconolactone as monomer by experimental design. ResearchGate. Available from: [Link]

Sources

Preventing isomerization of 3-(Butoxycarbonyl)but-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Butoxycarbonyl)but-3-enoate

Welcome to the technical support guide for handling this compound. This resource is designed for researchers, chemists, and drug development professionals to address the critical challenge of preventing unintended isomerization of this valuable α,β-unsaturated ester during experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What is the primary stability concern when working with this compound?

The principal stability issue is the facile isomerization of the α,β-double bond (C=C bond adjacent to the carbonyl) to the more thermodynamically stable β,γ-position. This migration compromises the unique reactivity of the starting material, which is often desired for specific synthetic transformations like Michael additions.

Q2: What is the driving force for this isomerization?

The isomerization from the α,β-unsaturated isomer to the β,γ-unsaturated isomer is primarily driven by thermodynamics. While the α,β-isomer benefits from conjugation between the double bond and the carbonyl group, the β,γ-isomer can be the more stable product depending on the substitution pattern and the specific reaction conditions. The formation of a more substituted, and thus more stable, internal double bond is often a significant driving force.

Q3: What experimental conditions typically trigger this unwanted isomerization?

Isomerization is most commonly catalyzed by bases, which can deprotonate the γ-carbon to form a resonance-stabilized enolate intermediate. Reprotonation at the α-carbon then yields the isomerized product. This process can be initiated by a wide range of bases, including common ones like sodium hydroxide, potassium carbonate, and even some amines, especially at elevated temperatures. Strong acids and prolonged heating can also promote this reaction.

Q4: Can I visually detect if my sample has isomerized?

Visual detection is unreliable. The isomerization creates a new chemical entity with different physical and spectroscopic properties. Confirmation requires analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different proton and carbon environments of the two isomers, or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the components.

Q5: Is the isomerization reversible?

Under certain conditions, an equilibrium can be established between the two isomers. However, for practical synthetic purposes, the reaction is often considered irreversible, especially if the β,γ-isomer is significantly more stable and accumulates over time. It is far more effective to prevent the isomerization from occurring in the first place.

Part 2: Troubleshooting Guide: Preventing Isomerization

This guide provides systematic solutions to prevent the isomerization of this compound during reactions.

Issue 1: Isomerization observed during a base-catalyzed reaction.

The most common cause of isomerization is the use of a base that is strong enough or has the right properties to deprotonate the γ-carbon, leading to double bond migration.

Root Cause Analysis & Solution Workflow:

The choice of base is critical. The ideal base should be sufficiently hindered to prevent it from acting as a nucleophile while having the appropriate strength to perform its intended function without causing isomerization.

dot

Caption: Troubleshooting workflow for base-catalyzed reactions.

Corrective Actions:

  • Select a Sterically Hindered Base: Bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) are powerful but their bulky nature can sometimes favor deprotonation at less hindered sites, which may or may not be beneficial depending on your substrate. A careful analysis of your specific reaction is needed.

  • Use a Weaker, Non-Nucleophilic Base: For reactions that do not require a very strong base, consider using a milder amine base such as Diisopropylethylamine (DIPEA, Hünig's base) or pyridine.

  • Strict Temperature Control: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed. A common starting point is -78 °C (dry ice/acetone bath). This minimizes the thermodynamic driving force for isomerization.

Base pKa of Conjugate Acid Key Characteristics Typical Use Case
Lithium Diisopropylamide (LDA)~36Strong, non-nucleophilic, hinderedEnolate formation
Potassium Hexamethyldisilazide (KHMDS)~26Strong, non-nucleophilic, very hinderedEnolate formation
Diisopropylethylamine (DIPEA)~11Weak, non-nucleophilic, hinderedScavenging acid byproducts
Pyridine~5.2Very weak, non-nucleophilicMild acid scavenger
Issue 2: Isomerization observed during workup or purification.

Trace amounts of acid or base remaining from the reaction or introduced during the workup can catalyze isomerization, especially during purification steps that involve heating.

Root Cause Analysis & Solution Workflow:

dot

Caption: Troubleshooting workflow for workup and purification.

Corrective Actions:

  • Buffered Aqueous Workup: After the reaction is complete, quench it with a buffered solution, such as saturated aqueous ammonium chloride (NH₄Cl), instead of pure water or strong acids/bases. This helps to neutralize the reaction mixture and maintain a pH close to 7.

  • Careful Purification:

    • Chromatography: Standard silica gel can be slightly acidic and may promote isomerization. Consider using deactivated or neutral silica gel, or alternatively, neutral alumina as the stationary phase.

    • Distillation: Avoid high temperatures during distillation if possible. Use high vacuum to lower the boiling point.

Part 3: Experimental Protocol

Protocol: Base-Mediated Reaction Using a Hindered Base at Low Temperature

This protocol provides a general framework for a reaction involving this compound where a base is required, designed to minimize isomerization.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Hindered base (e.g., Lithium Diisopropylamide (LDA))

  • Electrophile

  • Saturated aqueous NH₄Cl solution

  • Drying agent (e.g., anhydrous MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, argon/nitrogen inlet

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Add anhydrous THF to the flask.

    • Slowly add the LDA solution via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly.

    • Add the this compound dropwise as a solution in anhydrous THF.

    • Stir the reaction mixture at -78 °C for the required time (e.g., 30-60 minutes).

    • Add the electrophile slowly, maintaining the low temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding pre-chilled saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product using column chromatography on neutral silica gel.

  • Analysis: Characterize the final product and check for isomeric impurities using ¹H NMR and ¹³C NMR spectroscopy.

References

  • Isomerization of Unsaturated Esters: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Thermodynamic vs. Kinetic Control: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • pKa Values of Common Bases: Evans, D. A. (2020). The Evans pKa Table. Harvard University. [Link]

  • Use of Hindered Bases in Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Chromatography in Organic Synthesis: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Technical Support Center: Purification of 3-(Butoxycarbonyl)but-3-enoate and Related Baylis-Hillman Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of complex α,β-unsaturated esters. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in isolating 3-(Butoxycarbonyl)but-3-enoate and structurally related compounds, which are often synthesized via the Morita-Baylis-Hillman (MBH) reaction.[1] This guide provides in-depth, field-proven insights into common purification pitfalls and their solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the purification of Baylis-Hillman products.

Q1: What are the primary impurities I should expect in my crude reaction mixture after synthesizing a Baylis-Hillman adduct?

A1: The impurity profile is intrinsically linked to the Baylis-Hillman reaction mechanism.[2][3] You should anticipate the following:

  • Unreacted Starting Materials: Primarily the aldehyde and the activated alkene (e.g., butyl acrylate). Due to the often slow nature of the MBH reaction, significant amounts of starting materials can remain.[1]

  • Catalyst: The nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine, will be present.[4][5]

  • Side-Reaction Products:

    • Polymeric Material: Activated alkenes like acrylates are prone to polymerization, especially under prolonged reaction times or elevated temperatures, resulting in a viscous or solid residue.[6]

    • Michael Adducts: The nucleophilic catalyst can form a stable adduct with the activated alkene.

    • Double Baylis-Hillman Adducts: The initial product can sometimes react with another molecule of the aldehyde and alkene, especially with highly reactive substrates.[1]

Q2: How can I efficiently remove the amine catalyst (e.g., DABCO) from my organic product?

A2: The basic nature of amine catalysts allows for a straightforward removal via an acidic aqueous wash. During the reaction workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl, 0.5M H₂SO₄, or saturated aq. NH₄Cl) will protonate the amine, forming a water-soluble salt that partitions into the aqueous phase.[7] A subsequent wash with saturated sodium bicarbonate solution will neutralize any remaining acid in the organic layer, followed by a brine wash to reduce the overall water content before drying.[8][9]

Q3: My product appears to be decomposing during flash column chromatography on silica gel. What is happening and how can I prevent it?

A3: Baylis-Hillman adducts are often allylic alcohols, which can be sensitive to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze dehydration, isomerization, or retro-Baylis-Hillman reactions. To mitigate this, consider these strategies:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), before packing the column. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil® can be less harsh alternatives for acid-sensitive compounds.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Avoid letting the product sit on the column for extended periods.

Q4: I'm struggling to separate my product from the unreacted aldehyde starting material using chromatography. What are my options?

A4: When the polarities of the product and a starting material are very similar, chromatographic separation can be challenging.

  • Optimize Chromatography: Use a shallow solvent gradient and consider a longer column to improve resolution. Test different solvent systems; for instance, switching from ethyl acetate/hexanes to dichloromethane/methanol might alter selectivity.

  • Chemical Treatment: If the impurity is an aldehyde, it can be selectively removed. Shaking the crude organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃) can form a water-soluble bisulfite adduct with the aldehyde, which can then be removed in the aqueous phase.

Troubleshooting Guide: Specific Issues & Solutions

This section provides a problem-oriented approach to specific experimental observations.

Problem Observed Probable Cause Recommended Solution & Scientific Rationale
Crude product is a thick, intractable oil or polymer-like solid. Polymerization of the activated alkene. This occurs when the concentration of the reactive monomer is high and the reaction is slow, allowing side reactions to dominate. Prevention is key: 1) Ensure the reaction temperature is controlled, as heat can initiate polymerization. 2) Add a radical inhibitor like hydroquinone to the alkene starting material if it is not already stabilized. 3) Do not let the reaction run for an excessive amount of time past completion.
TLC/NMR analysis shows multiple product-like spots/peaks that are not the starting materials. Formation of side products like dimers or isomers. The zwitterionic intermediate in the MBH reaction is highly reactive and can participate in undesired pathways.[10] Solution: 1) Carefully control the stoichiometry of reactants. Adding the aldehyde slowly to the mixture of alkene and catalyst can sometimes minimize side reactions. 2) Lowering the reaction temperature may increase selectivity for the desired product over side reactions, although it will also slow down the reaction rate.
Low recovery of product after aqueous workup. Product has some water solubility or is lost in an emulsion. Highly functionalized molecules, especially those with lower molecular weight, can have partial water solubility. Solution: 1) After the initial extraction, re-extract the aqueous layers with a more polar organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.[11] 2) To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand. The increased ionic strength of the aqueous phase will force the organic components out.

Visualized Workflow: Standard Purification Protocol

The following diagram outlines the logical steps for a robust purification of a crude Baylis-Hillman reaction mixture.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Dilute Acid Wash) A->B C Separate Layers B->C D Aqueous Layer (Catalyst Salt) C->D Discard E Organic Layer C->E Collect F Drying (e.g., Na₂SO₄) & Solvent Removal E->F G Crude Product Concentrate F->G H Flash Column Chromatography G->H I Separate Fractions H->I J Purified Product I->J Pool & Evaporate K Impurities & Starting Materials I->K Discard

Caption: Logical workflow for impurity removal.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for purifying an acid-sensitive Baylis-Hillman product.

Objective: To purify 10 g of crude product, removing unreacted starting materials and polar impurities.

Materials:

  • Crude product concentrate

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass column (e.g., 5 cm diameter)

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine Eluent System:

    • On a TLC plate, spot the crude material.

    • Develop the plate in various ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 2:1) to find a system that gives the product an Rf value of ~0.25-0.35.

    • This will be your primary eluent system.

  • Prepare the Stationary Phase (Slurry Packing):

    • In a beaker, add ~250 g of silica gel (a 25:1 ratio of silica:crude product is a good starting point).

    • Prepare your starting eluent (e.g., 9:1 Hexanes:EtOAc). Add 0.5% v/v TEA to this eluent mixture. For 1 L of eluent, add 5 mL of TEA.

    • Add the TEA-containing eluent to the silica gel to create a free-flowing slurry.

    • Pour the slurry into the column and use air pressure or solvent to pack the bed uniformly. Ensure there are no air bubbles or cracks.

  • Load the Sample:

    • Dissolve the 10 g of crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials ("dry loading"): dissolve the crude product in a solvent, add ~20 g of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed silica bed.

  • Elute the Column:

    • Begin adding the starting eluent (9:1 Hexanes:EtOAc + 0.5% TEA) to the column.

    • Maintain a constant flow rate and collect fractions.

    • Monitor the separation by TLC, spotting every few fractions onto a plate.

    • If separation is poor, you can gradually increase the polarity of the eluent (gradient elution), for example by moving from 9:1 to 4:1 Hexanes:EtOAc (ensure the TEA is in all prepared solvents).

  • Isolate the Product:

    • Once the desired product has eluted, combine the pure fractions as determined by TLC analysis.

    • Remove the solvent using a rotary evaporator.[8]

    • The TEA is volatile and should be removed under high vacuum to yield the pure product.

References

  • Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. (2006). ResearchGate. [Link]

  • Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. [Link]

  • The Morita-Baylis-Hillman Reaction. (2003). University of California, Irvine. [Link]

  • Catalytic Systems for the Morita–Baylis–Hillman Reaction. (2011). Royal Society of Chemistry. [Link]

  • Baylis-hillman reaction in organic chemistry. (2024). ChemTalk. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (2024). National Center for Biotechnology Information. [Link]

  • The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. (2012). National Center for Biotechnology Information. [Link]

  • 3-(Ethoxycarbonyl)but-3-enoic acid. PubChem. [Link]

  • Baylis–Hillman reaction. Wikipedia. [Link]

  • Processes for the preparation of alpha-hydroxy esters by esterification.
  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar. [Link]

  • Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
  • Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. (2018). ResearchGate. [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]

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Technical Support Center: Stabilizing Butenoate Compounds for Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for butenoate compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive molecules. Butenoate compounds, as α,β-unsaturated esters, are susceptible to various degradation pathways that can compromise sample integrity, experimental reproducibility, and the safety profile of developmental drugs.

This document provides in-depth, field-proven insights into the common stability challenges associated with butenoate compounds and offers practical, validated solutions for their mitigation. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for the long-term preservation of your materials.

Frequently Asked Questions (FAQs)

Q1: What makes butenoate compounds inherently unstable?

Butenoate compounds possess two key structural features that contribute to their reactivity: the ester functional group and a carbon-carbon double bond conjugated to the carbonyl group. This α,β-unsaturation makes the molecule susceptible to several degradation pathways, including polymerization, isomerization, and hydrolysis.[1] External factors such as heat, light (especially UV), oxygen, and moisture can initiate or accelerate these degradation reactions.[1]

Q2: What are the primary visual and non-visual signs of butenoate degradation?

Identifying degradation early is critical. While analytical confirmation is always recommended, initial signs can often be observed directly.

  • Visual Indicators : Common signs include a change in color (e.g., developing a yellow tint), an increase in viscosity, or the formation of a gel or solid polymer.[1]

  • Non-Visual Indicators : Significant degradation can occur before visual signs are apparent.[1] A change in odor can be a key indicator. The most reliable methods for detection are analytical, such as High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the main compound peak and the appearance of new impurity peaks.

Q3: What are the ideal general conditions for storing butenoate compounds?

To ensure long-term stability, butenoate compounds should be stored in a cool, dark, and inert environment.[1] The specific conditions can be tailored based on the compound's properties and intended storage duration.

Storage ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Significantly slows down the rates of most degradation reactions, including polymerization and hydrolysis.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is crucial for preventing autoxidation, a free-radical chain reaction.[1][2]
Light Exposure Amber Glass ContainerProtects the compound from UV and visible light, which can provide the energy to initiate radical polymerization.[1]
Container Seal Tight-fitting, Inert CapPrevents ingress of atmospheric moisture and oxygen. The cap liner should be inert (e.g., PTFE).
Material Contact Avoid certain metals (e.g., copper)Some metals can catalyze degradation reactions.[1] Glass or inert plastic containers are preferred.[1][3]
Q4: When is the use of a chemical inhibitor necessary?

For long-term storage or for particularly reactive butenoate derivatives, adding a polymerization inhibitor is a standard and effective practice.[4][5] Inhibitors are crucial when storing bulk quantities or when the compound will be subjected to conditions that might promote polymerization, such as elevated temperatures during shipping.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during the storage and handling of butenoate compounds, providing a logical path to a solution.

Scenario 1: My sample's purity is decreasing, and I see new peaks in my HPLC analysis, but no polymerization.

Potential Cause: Isomerization or Hydrolysis

If you observe new, distinct peaks in your chromatogram without a significant increase in viscosity, the primary culprits are likely isomerization (conversion between cis/trans or E/Z forms) or hydrolysis.[6]

Troubleshooting Isomerization:
  • Mechanism Insight : The double bond in butenoates can isomerize, particularly if exposed to acid/base traces, heat, or light.[7] For example, methyl 3-butenoate can be isomerized to methyl 2-butenoate (methyl crotonate).[8] This can significantly alter the compound's biological activity and physical properties.

  • Diagnostic Workflow :

    • Characterize New Peaks : Use techniques like LC-MS or NMR to determine if the new peaks are isomers of your parent compound (i.e., they have the same mass).

    • Review Storage pH : Ensure the compound is not stored in acidic or basic conditions. Buffering may be necessary for solutions.

    • Control Temperature and Light : Stricter adherence to low-temperature and dark storage can minimize the energy input required for isomerization.

Scenario 2: The viscosity of my butenoate sample has noticeably increased, and it appears cloudy or has formed a gel.

Potential Cause: Polymerization

This is a classic sign of polymerization, where monomer units link together to form high molecular weight chains. This process is often initiated by free radicals.

Troubleshooting Polymerization:
  • Mechanism Insight : The α,β-unsaturated system is susceptible to free-radical polymerization. This can be initiated by oxygen, light, heat, or trace metal impurities.[1][5] Once initiated, the reaction can proceed rapidly.

  • Solution Pathway Diagram :

    G start Increased Viscosity / Gelation Observed check_inhibitor Was a polymerization inhibitor used? start->check_inhibitor check_storage Review Storage Conditions: - Temperature > 8°C? - Exposed to Light? - Inert Atmosphere Breached? check_inhibitor->check_storage Yes add_inhibitor Action: Add an appropriate inhibitor (e.g., MEHQ, BHT) to a fresh aliquot. check_inhibitor->add_inhibitor No improve_storage Action: Transfer fresh aliquot to amber vial, blanket with Argon/Nitrogen, store at 2-8°C. check_storage->improve_storage Yes, conditions were suboptimal discard Material is likely unusable. Review handling procedures to prevent recurrence. check_storage->discard No, conditions were ideal (Consider intrinsic instability) re_analyze Monitor new sample over time using HPLC and viscometry. add_inhibitor->re_analyze improve_storage->re_analyze

    Caption: Troubleshooting workflow for sample polymerization.

  • Recommended Inhibitors : For transport and storage, inhibitors that can be easily removed are preferred.[5]

InhibitorTypical ConcentrationMechanism of ActionNotes
MEHQ (4-Methoxyphenol)10-100 ppmRadical scavenger; requires oxygen to be effective.[2]Common for bulk storage of acrylate-type monomers.
BHT (Butylated hydroxytoluene)100-500 ppmPhenolic antioxidant, acts as a radical scavenger.[5]Widely used in pharmaceuticals and materials science.
Hydroquinone (HQ) 50-200 ppmReacts with radicals to stop the polymerization chain.[2][4]Can be removed by an alkali wash before use.[5][9]
Scenario 3: My aqueous solution of a butenoate-containing drug has a decreased pH and shows a new polar peak on a reverse-phase HPLC.

Potential Cause: Hydrolysis

The ester linkage in butenoate compounds can be cleaved by water, a process known as hydrolysis. This reaction is catalyzed by acid or base.[10][11][12]

  • Mechanism Insight :

    • Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester reacts with water in the presence of an acid to form a carboxylic acid (butenoic acid) and an alcohol.[10][11][12] The formation of the acidic product will cause the pH of the solution to drop.

    • Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a base (like NaOH) reacts with the ester to produce a carboxylate salt and an alcohol.[10][11][13]

  • Degradation Pathway Diagram :

    G Butenoate R-CO-OR' (Butenoate Ester) Products_Acid R-COOH (Butenoic Acid) + R'-OH (Alcohol) Butenoate->Products_Acid Reversible Products_Base R-COO- Na+ (Carboxylate Salt) + R'-OH (Alcohol) Butenoate->Products_Base Irreversible label_acid Acid-Catalyzed (H+ / H2O) label_base Base-Catalyzed (NaOH / H2O)

    Caption: Hydrolysis pathways for butenoate esters.

  • Corrective Actions :

    • Buffer Solutions : For aqueous formulations, use a buffer system to maintain a neutral pH where the rate of hydrolysis is minimal.

    • Aqueous Stability Study : Perform a forced degradation study by exposing the compound to various pH levels (e.g., pH 2, 7, 9) to determine the pH of maximum stability.

    • Lyophilization : For long-term storage, consider lyophilizing (freeze-drying) the compound to remove water, and reconstitute it just before use.

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation

This protocol is designed to rapidly assess the stability of a butenoate compound under various stress conditions, helping to identify potential degradation pathways.

Objective: To identify the primary degradation products and pathways for a novel butenoate compound.

Materials:

  • Butenoate compound stock solution (1 mg/mL in acetonitrile or methanol).

  • 0.1 M HCl, 0.1 M NaOH.

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system with UV or MS detector.

  • pH meter, controlled temperature oven, photostability chamber.

Methodology:

  • Preparation : Prepare separate reaction mixtures for each stress condition as follows:

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.[14]

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.[14]

    • Oxidation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[14]

    • Thermal Stress : Place a solid sample of the compound in a 100°C oven.[14]

    • Photolytic Stress : Expose a solution to controlled light conditions as per ICH Q1B guidelines.[14]

  • Incubation :

    • Incubate hydrolysis samples at 60°C for 8-24 hours.[14]

    • Incubate the oxidation sample at room temperature, protected from light, for 12 hours.[14]

    • Incubate the thermal stress sample for 48 hours.[14]

  • Sample Analysis :

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Dissolve the thermally stressed solid sample in a suitable solvent.

    • Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.[14][15]

Protocol 2: Procedure for Inhibitor Addition and Inert Gas Blanketing

Objective: To prepare a butenoate sample for safe, long-term storage.

Materials:

  • Butenoate compound.

  • Amber glass vial with a PTFE-lined screw cap.

  • Selected inhibitor (e.g., MEHQ or BHT).

  • High-purity Argon or Nitrogen gas with a regulator and delivery tube.

  • Analytical balance.

Methodology:

  • Inhibitor Dosing :

    • Calculate the mass of inhibitor required to achieve the desired concentration (e.g., 200 ppm BHT).

    • Accurately weigh the inhibitor and add it to the butenoate compound.

    • If the compound is a liquid, mix thoroughly until the inhibitor is fully dissolved. If it is a solid, gentle mixing is sufficient.

  • Inert Gas Blanketing :

    • Place the inhibited compound into the amber glass vial. Do not fill the vial more than 80% to leave an adequate headspace.

    • Insert a clean, dry delivery tube into the vial, with the tip just above the surface of the compound.

    • Gently purge the headspace with a slow stream of argon or nitrogen for 30-60 seconds to displace all air.

    • While the inert gas is still flowing, carefully withdraw the tube and immediately seal the vial tightly with the cap.

  • Storage :

    • Label the vial clearly with the compound name, date, and the type/concentration of inhibitor added.

    • Place the sealed vial in a refrigerator at 2-8°C for storage.

By following these guidelines and understanding the chemical principles at play, researchers can significantly enhance the shelf-life and reliability of their butenoate compounds, ensuring the integrity of their valuable research and development efforts.

References
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2020). Reaction Pathways for the Thermal Decomposition of Methyl Butanoate. Retrieved from [Link]

  • Quora. (2020). What is methyl butanoate equation of basic hydrolysis?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of methyl butenoate and its derivatives.
  • PubChem. (n.d.). 2-Butenoic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
  • Chemistry LibreTexts. (2022). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • Liskon Biological. (2021). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ioMosaic. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]

  • ResearchGate. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • ResearchGate. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl butyrate. Retrieved from [Link]

  • PubChem. (n.d.). Butyl butyrate. Retrieved from [Link]

  • Britannica. (n.d.). Isomerization. Retrieved from [Link]

  • PubChem. (n.d.). Methyl butyrate. Retrieved from [Link]

  • PubMed Central. (2011). Bacterial degradation of phthalate isomers and their esters. Retrieved from [Link]

  • DSM. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. Retrieved from [Link]

  • Zuran. (2021). How to store and use unsaturated polyester resin correctly?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for extending shelf life of vinyl ester resin or unsaturated polyester resin.
  • PubMed Central. (2012). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2021). INVESTIGATION OF THE ISOMERIZATION REACTION OF BUTENE-1 TO BUTENES-2 ON BINARY TUNGSTEN-CONTAINING CATALYSTS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-butenoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • PubMed. (1976). Gas chromatographic method for the analysis of butyrophenones based on the Hofmann degradation reaction. Retrieved from [Link]

  • ResearchGate. (2013). What is the best way to tell if a compound is degrading?. Retrieved from [Link]

  • ResearchGate. (2014). Online Monitoring of Biodegradation Processes Using Enzymatic Biosensors. Retrieved from [Link]

  • Google Patents. (n.d.). Isomerization of 1, 4-dicyano-2-butene.
  • RSC Publishing. (2017). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. Retrieved from [Link]

  • MDPI. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2021). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Retrieved from [Link]

  • PubMed Central. (2023). Research Progress of Methods for Degradation of Bisphenol A. Retrieved from [Link]

  • PubMed Central. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Retrieved from [Link]

  • MDPI. (2024). Metabolomics and Transcriptomics Reveal the Effects of Fermented Lycium barbarum (Goji) Berry Residue on Muscle Nutrition and Flavor Quality in Fattening Tan Sheep. Retrieved from [Link]

  • KEGG PATHWAY Database. (n.d.). Degradation of aromatic compounds. Retrieved from [Link]

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Technical Support Center: Troubleshooting Guide for Michael Additions with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Michael additions involving sterically hindered substrates. The following information is curated from extensive laboratory experience and established scientific literature to provide you with robust, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Michael addition with a bulky nucleophile and a hindered α,β-unsaturated ketone is giving very low to no yield. What are the likely causes?

Low yields in Michael additions with sterically hindered substrates can often be attributed to several factors. The increased steric bulk around the reacting centers raises the activation energy of the reaction, slowing it down or preventing it from proceeding under standard conditions.[1] Key contributing factors include:

  • Steric Hindrance: The primary reason is often the sheer physical blockage at the electrophilic β-carbon of the Michael acceptor or at the nucleophilic carbon of the donor. This hindrance prevents the optimal orbital overlap required for bond formation.[1][2]

  • Insufficient Nucleophilicity/Basicity: The chosen base may not be strong enough to effectively generate the required enolate or activate the nucleophile, especially if the α-proton is also sterically shielded.[1]

  • Unfavorable Reaction Kinetics: The reaction may be too slow at the employed temperature, leading to the degradation of reactants or catalysts over extended reaction times. Conversely, higher temperatures might favor side reactions.[3]

  • Catalyst Inefficiency: The catalyst might not be suitable for activating sterically demanding substrates.[1]

  • Retro-Michael Addition: The formed product might be sterically strained, leading to a reversible reaction where the equilibrium favors the starting materials.[4]

Q2: I observe the formation of the 1,2-addition product instead of the desired 1,4-conjugate addition product. How can I favor the Michael addition pathway?

The competition between 1,2-addition (to the carbonyl) and 1,4-addition (Michael) is a classic challenge, particularly with "hard" nucleophiles like organolithium or Grignard reagents.[5][6]

  • Hard vs. Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" nucleophiles prefer to react with "hard" electrophilic centers (the carbonyl carbon), while "soft" nucleophiles favor "soft" electrophilic centers (the β-carbon).[3][5] To promote 1,4-addition, you should employ "softer" nucleophiles.

  • Kinetic vs. Thermodynamic Control: 1,2-addition is often kinetically favored (faster and irreversible), while 1,4-addition is typically under thermodynamic control (more stable product, often reversible).[3][5] Running the reaction at lower temperatures can sometimes favor the kinetic 1,2-adduct. Conversely, allowing the reaction to reach equilibrium at a suitable temperature may favor the thermodynamically more stable 1,4-adduct.[5]

Troubleshooting & Optimization Strategies

Problem: Low or No Conversion with Hindered Substrates

When faced with low reactivity, a multi-faceted approach involving the catalyst, reaction conditions, and substrate activation is necessary.

Solution 1: Catalyst Screening and Optimization

The choice of catalyst is paramount. For sterically demanding reactions, catalysts that can operate through different activation modes or possess tailored steric and electronic properties are often required.

  • Lewis Acid Catalysis: Strong Lewis acids can activate the α,β-unsaturated carbonyl, making the β-carbon more electrophilic. However, traditional Lewis acids may be hindered by bulky substrates.

    • Recommendation: Consider using more sterically accessible or highly active Lewis acids like B(C₆F₅)₃ or carbocation catalysts such as the trityl cation.[7][8] Protons themselves, generated in situ from certain Lewis acids in the presence of trace water, can also be effective catalysts.[9] Chiral hafnium-based Lewis acids have also shown promise in specific applications.[10]

  • Organocatalysis: Organocatalysts offer a powerful alternative, often operating under milder conditions.

    • Chiral Phosphoric Acids (CPAs): CPAs can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding.[11]

    • Thiourea-based Catalysts: These catalysts are excellent hydrogen-bond donors and can effectively activate Michael acceptors.[12][13]

    • Cinchona Alkaloids and Proline Derivatives: These are classic organocatalysts for asymmetric Michael additions and can be effective for some hindered systems.[14][15]

A summary of catalyst considerations is presented below:

Catalyst TypeActivation MechanismAdvantages for Hindered SubstratesConsiderations
Strong Lewis Acids (e.g., B(C₆F₅)₃) Coordination to the carbonyl group, increasing electrophilicity of the β-carbon.[7]High activity, can force reactions with less reactive substrates.Can be moisture-sensitive; may promote side reactions.
Organocatalysts (e.g., CPAs, Thioureas) Hydrogen bonding to activate the Michael acceptor and/or donor.[11][12]Mild conditions, high selectivity, good functional group tolerance.Catalyst loading and structure need careful optimization.
Base Catalysis (e.g., DBU, DABCO) Deprotonation of the Michael donor to form the active nucleophile.[16]Simple, effective for donors with sufficient acidity.Can lead to side reactions like polymerization or aldol condensation.
Solution 2: Modification of Reaction Conditions

Fine-tuning the reaction environment can have a significant impact on the outcome.

  • Solvent Effects: The choice of solvent can influence reactant solubility, stabilize intermediates, and affect catalyst activity.

    • Recommendation: For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO can be beneficial. In some organocatalytic systems, less polar solvents like toluene or dichloromethane are preferred.[1] Aqueous media have also been successfully employed with certain catalysts, leveraging hydrophobic effects to promote the reaction.[12]

  • Temperature and Concentration:

    • Recommendation: For slow reactions, increasing the temperature can provide the necessary activation energy. However, this must be balanced against the potential for side reactions or decomposition. Using higher concentrations of reactants (within solubility limits) can also increase the reaction rate. For highly reversible reactions, it may be beneficial to run the reaction at the lowest temperature that allows for a reasonable rate to shift the equilibrium towards the product.[4]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to higher effective concentrations and improved yields.[17]

Problem: Dominance of 1,2-Addition Product

To steer the reaction towards the desired 1,4-adduct, the nature of the nucleophile is the most critical factor to address.

Solution 1: Modifying the Nucleophile
  • Gilman Reagents (Organocuprates): Instead of "hard" Grignard or organolithium reagents, using "softer" organocuprates (R₂CuLi) is a classic strategy to favor 1,4-addition.[5][6]

  • Stabilized Enolates: Using Michael donors that form highly stabilized, and therefore "softer," enolates is highly effective. Good candidates include malonates, β-ketoesters, and nitroalkanes.[18][19]

Experimental Protocol: Gilman Reagent Preparation and Use for 1,4-Addition
  • Preparation of the Gilman Reagent:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve copper(I) iodide (CuI) in anhydrous THF or diethyl ether at -78 °C (dry ice/acetone bath).

    • Slowly add two equivalents of the corresponding organolithium reagent (RLi) while maintaining the low temperature. The solution will typically change color, indicating the formation of the lithium diorganocuprate (R₂CuLi).

  • Michael Addition:

    • In a separate flask, dissolve the sterically hindered α,β-unsaturated ketone in the same anhydrous solvent.

    • Cool the ketone solution to -78 °C.

    • Slowly transfer the freshly prepared Gilman reagent solution into the ketone solution via cannula.

    • Allow the reaction to stir at low temperature for a specified time (monitor by TLC).

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup and purification.

Visualization of Reaction Pathways

The following diagram illustrates the competing 1,2- and 1,4-addition pathways.

G Reactants Hindered α,β-Unsaturated Ketone + Nucleophile Hard_Nu Hard Nucleophile (e.g., R-MgBr, R-Li) Reactants->Hard_Nu Soft_Nu Soft Nucleophile (e.g., R2CuLi, Malonate Enolate) Reactants->Soft_Nu Product_1_2 1,2-Addition Product (Kinetic) Hard_Nu->Product_1_2 Favored Path Product_1_4 1,4-Addition Product (Michael) (Thermodynamic) Soft_Nu->Product_1_4

Caption: Decision workflow for favoring 1,4-addition.

Analytical Monitoring

For slow or low-yielding reactions, careful monitoring is essential to optimize conditions and determine the endpoint.

Technique: Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of a reaction.[20]

Protocol for Reaction Monitoring by TLC
  • Spotting: At regular time intervals, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto a TLC plate. Also spot the starting materials as references.

  • Development: Develop the plate in an appropriate solvent system that provides good separation between the starting materials and the expected product.

  • Visualization: Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining with an appropriate reagent (e.g., potassium permanganate, ceric ammonium molybdate).

  • Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. The relative intensity of the spots can give a qualitative measure of the conversion.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting your sterically hindered Michael addition.

G start Low Yield in Hindered Michael Addition check_reactivity Is there any product formation? start->check_reactivity no_product No Product Observed (No Conversion) check_reactivity->no_product No low_yield Low Yield of Desired 1,4-Adduct check_reactivity->low_yield Yes optimize_catalyst Screen Catalysts: - Stronger Lewis Acids - Organocatalysts (CPAs, Thioureas) - Different Base no_product->optimize_catalyst check_side_products Are 1,2-addition or other side products observed? low_yield->check_side_products optimize_conditions Adjust Conditions: - Increase Temperature - Increase Concentration - Change Solvent optimize_catalyst->optimize_conditions success Successful Reaction optimize_conditions->success check_side_products->optimize_catalyst No modify_nucleophile Modify Nucleophile: - Switch to Gilman Reagent - Use Stabilized Enolate check_side_products->modify_nucleophile Yes, 1,2-Adduct thermo_control Favor Thermodynamic Control: - Adjust Temperature - Longer Reaction Time check_side_products->thermo_control Yes, Other Side Products or Reversibility Suspected modify_nucleophile->success thermo_control->success

Caption: A systematic troubleshooting workflow.

References
  • Recent Progress in Asymmetric Michael Additions Catalyzed by Chiral Phosphoric Acids. Wiley Online Library. [Link]

  • Organocatalytic asymmetric deconjugative Michael additions. PubMed. [Link]

  • Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. MDPI. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]

  • Does a bulky nucleophile react faster by Michael or direct addition? Stack Exchange. [Link]

  • New hydrogen-bonding organocatalysts: Chiral cyclophosphazanes and phosphorus amides as catalysts for asymmetric Michael additions. ResearchGate. [Link]

  • Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision. [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. ACS Publications. [Link]

  • Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. ResearchGate. [Link]

  • Evidence That Protons Can Be the Active Catalysts in Lewis Acid Mediated hetero-Michael Addition Reactions. PubMed. [Link]

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Method refinement for quantitative analysis of butenoates

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a dedicated resource on the quantitative analysis of butenoates, this Technical Support Center has been developed to address the nuanced challenges encountered by researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the methodologies, enabling you to refine your techniques, troubleshoot effectively, and ensure the integrity of your results. This guide is structured as a dynamic question-and-answer forum, mirroring the collaborative environment of a high-level research and development team. We will delve into common chromatographic and spectrometric issues, explore sample preparation intricacies, and navigate the standards of method validation.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the quantitative analysis of butenoates. Each issue is presented with potential causes and actionable solutions, grounded in established analytical principles.

Chromatography Issues

Question: My chromatogram shows asymmetric peaks, specifically fronting or tailing. What is causing this and how can I fix it?

Answer: Peak asymmetry is a common issue that can significantly impact integration accuracy and, therefore, quantification. The source of the asymmetry can be diagnosed by the peak's shape.[1]

  • Peak Fronting (Shark Fins): This is characterized by a leading edge that is less steep than the trailing edge.[2][3] The most frequent cause is column overload , where too much sample has been injected, saturating the stationary phase.[2][4] The excess analyte molecules travel through the column without retention, eluting earlier and creating the "front."[2]

    • Solution: The simplest solution is to dilute your sample (e.g., a 1:10 dilution) or reduce the injection volume.[2] This ensures the amount of analyte is within the column's loading capacity. In Gas Chromatography (GC), you can also increase the split ratio to inject less sample onto the column.[2]

  • Peak Tailing: This is the inverse of fronting, with a drawn-out trailing edge. It is often caused by:

    • Active Sites: Unwanted interactions between the analyte and active sites within the GC or HPLC system (e.g., silanol groups in the inlet liner or on the column packing material) can cause some analyte molecules to be retained more strongly, resulting in tailing.[5] Butenoates with polar functional groups are particularly susceptible.

      • Solution: Use a deactivated inlet liner and high-quality, end-capped columns. For GC analysis, derivatization of polar butenoates to mask interacting functional groups is highly effective.[6][7]

    • Column Contamination: Non-volatile residues from previous injections can create new active sites.[5]

      • Solution: Regularly bake out your GC column according to the manufacturer's instructions and use a guard column to protect the analytical column.

    • Mismatched Solvent Polarity (HPLC): Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the mobile phase.

Problem Common Cause Primary Solution Secondary Actions
Peak Fronting Column Overload[2][4]Dilute the sample or reduce injection volume.In GC, increase the split ratio.
Peak Tailing Active Sites in System[5]Use a deactivated liner and/or guard column.Derivatize the analyte to mask polar groups.[6]
Column Contamination[5]Bake out the column; implement a regular maintenance schedule.Use sample preparation techniques (e.g., SPE) to remove matrix contaminants.

Question: I'm observing a drift in retention times over a sequence of injections. What should I investigate?

Answer: Consistent retention times are critical for accurate peak identification. Drifting retention times usually point to a systematic issue with the chromatographic system.

  • HPLC Systems: The most common cause is a change in mobile phase composition. This can be due to improper mixing, evaporation of a volatile solvent component, or leaks in the pump. Check for stable pressure and ensure solvent reservoirs are adequately filled and covered.

  • GC Systems: In GC, retention time drift is often related to the carrier gas flow or the oven temperature program.

    • Flow/Pressure Issues: Check for leaks in the gas lines and ensure the gas cylinders have adequate pressure. Verify that the electronic pressure control (EPC) is functioning correctly.

    • Temperature Issues: Confirm that the oven is accurately following the temperature program. A poorly calibrated oven can lead to significant shifts.

    • Column Contamination: A buildup of non-volatile material on the column can alter its phase ratio over time, affecting retention.[5] A high-temperature bakeout can often resolve this.

Mass Spectrometry & Quantification Issues

Question: Why is my analyte signal intensity low or inconsistent in my LC-MS analysis? I suspect matrix effects.

Answer: This is a classic and significant challenge in LC-MS, known as matrix effects . It occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8][9][10] This interference can either suppress or, less commonly, enhance the analyte signal, leading to poor accuracy and reproducibility.[11][12]

Workflow for Diagnosing and Mitigating Matrix Effects

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Solutions for Matrix Effects:

  • Improve Sample Preparation: The most effective strategy is to remove the interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are designed to selectively isolate the analyte from the matrix.[10][13]

  • Optimize Chromatography: Adjusting the HPLC gradient can often separate the butenoate analyte from the bulk of the matrix components, so they do not enter the ion source at the same time.[10]

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects.[8]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the preparation process and will experience the same extraction inefficiencies and ionization suppression/enhancement as the analyte, providing the most accurate correction.[10]

Question: My GC-MS analysis of a butenoate derivative is showing poor peak shape and low response. What could be the issue?

Answer: When analyzing derivatives, problems often stem from the derivatization reaction itself or the stability of the derivative.

  • Incomplete Derivatization: If the reaction does not go to completion, you will be left with the original, underivatized butenoate. This polar compound will interact with active sites, causing peak tailing and poor response.[14]

    • Solution: Optimize the reaction conditions. This may involve increasing the reagent concentration, reaction time, or temperature. Ensure your sample and solvents are completely dry, as water can quench many derivatization reagents, especially silylating agents.[15]

  • Derivative Instability: Some derivatives can be sensitive to moisture or heat. They may degrade in the GC inlet or on the column.

    • Solution: Analyze samples as soon as possible after derivatization. Check for chemical stability by analyzing a prepared standard over time. If thermal degradation is suspected, try lowering the inlet temperature.

  • Improper Reagent Removal: Excess derivatizing reagent can sometimes interfere with the analysis or contaminate the system.

    • Solution: Follow a cleanup step after the reaction, such as a simple evaporation under nitrogen or a liquid-liquid extraction, to remove excess reagent before injection.

Section 2: Frequently Asked Questions (FAQs)

Question: What is the best analytical technique for quantifying butenoates: GC or HPLC?

Answer: The choice depends on the specific properties of the butenoate and the sample matrix.

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[7] Many simple butenoate esters fit this description. For butenoic acids or butenoates with polar functional groups (like hydroxyls), derivatization is typically required to increase volatility and prevent peak tailing.[6][15] GC, especially when coupled with Mass Spectrometry (GC-MS), offers excellent selectivity and sensitivity.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is better suited for non-volatile or thermally labile butenoates. It separates compounds based on their polarity and interaction with the column and mobile phase. A UV detector is commonly used if the butenoate contains a chromophore. For butenoates without a strong chromophore, a Refractive Index Detector (RID) or coupling to a mass spectrometer (LC-MS) may be necessary.[17]

Technique Best Suited For Advantages Common Challenges
GC-FID/MS Volatile, thermally stable butenoates (or those made so by derivatization).[6]High resolution, high sensitivity, extensive compound libraries (MS).Requires derivatization for polar analytes; potential for thermal degradation.[15]
HPLC-UV/RID/MS Non-volatile, thermally labile, or highly polar butenoates.[17]Wide applicability, no need for derivatization.Lower resolution than capillary GC; potential for significant matrix effects in LC-MS.[9][12]

Question: How do I validate my quantitative method for butenoates according to regulatory standards?

Answer: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[18][19] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a framework for this process.[18][20][21][22][23]

ICH Q2(R2) Method Validation Workflow

G cluster_0 Method Performance Characteristics cluster_1 Validation Process Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Plan Develop Validation Protocol (Define experiments & acceptance criteria) Execute Execute Studies (Analyze standards & samples) Plan->Execute Report Document Results (Compile validation report) Execute->Report

Caption: Key performance characteristics evaluated during analytical method validation as per ICH guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[21] This is often demonstrated by analyzing a blank matrix and a matrix spiked with potential interferences.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17] This is determined by analyzing a series of standards over a defined concentration range. The correlation coefficient (r²) should typically be ≥ 0.995.[17]

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17][20]

  • Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material) or by spike-recovery experiments.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17][24]

Section 3: Detailed Experimental Protocols

Protocol 1: Sample Preparation and Silylation of a Butenoic Acid for GC-MS Analysis

This protocol is designed to convert a polar butenoic acid into a more volatile trimethylsilyl (TMS) ester, suitable for GC-MS analysis.[7]

Materials:

  • Sample containing butenoic acid.

  • Internal Standard (IS) solution (e.g., a structurally similar fatty acid not present in the sample).

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.

  • Solvent: Pyridine or Acetonitrile (anhydrous).

  • 2 mL GC vials with inserts and PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen evaporator.

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the liquid sample (e.g., plasma, reaction mixture) into a clean 2 mL vial.

  • Internal Standard Spiking: Add 10 µL of the IS solution to the vial.

  • Solvent Evaporation: Gently evaporate the sample to complete dryness under a stream of nitrogen at 40-50°C. It is critical to remove all water.[15]

  • Reconstitution & Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried residue and vortex briefly to redissolve.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Quantitative GC-MS Method for TMS-Derivatized Butenoate

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet.

  • Mass Spectrometer (Single Quadrupole or Triple Quadrupole).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane phase (e.g., DB-5ms or equivalent).

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

MS Conditions (Scan Mode for Method Development):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Solvent Delay: 3 minutes.

For Quantification (Selected Ion Monitoring - SIM Mode):

  • After identifying the retention time and characteristic ions from the mass spectrum of the derivatized butenoate and IS, switch to SIM mode. Select 2-3 unique, abundant ions for the analyte and the IS for sensitive and selective quantification.

References

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). YouTube. Retrieved from [Link]

  • How to fix asymmetrical chromatography peaks? (2024, September 1). Cytiva Life Sciences. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023, November 30). International Council for Harmonisation. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). SGS. Retrieved from [Link]

  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020, March 27). Chromatography Today. Retrieved from [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022, June 1). LCGC International. Retrieved from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). Journal of Chromatography B, 990, 106-114. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]

  • GC Derivatization. University of Arizona. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

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  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2014). International Journal of Scientific & Engineering Research, 5(11), 33-43. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 3-(Butoxycarbonyl)but-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation. For a molecule such as 3-(Butoxycarbonyl)but-3-enoate, an α,β-unsaturated ester with significant potential in polymer and synthetic chemistry, a thorough understanding of its 1H NMR spectrum is paramount for confirming its identity, purity, and for studying its reactivity. This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, presents a comparative overview with alternative analytical techniques, and furnishes detailed experimental protocols.

The Decisive Signature: Interpreting the 1H NMR Spectrum of this compound

Predicted 1H NMR Spectral Data (400 MHz, CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ha (vinyl)~6.25Doublet1H~1.5 Hz
Hb (vinyl)~5.80Doublet1H~1.5 Hz
Hc (allylic)~3.30Singlet2H-
Hd (-O-CH₂-)~4.15Triplet2H~6.7 Hz
He (-CH₂-)~1.65Sextet2H~7.4 Hz
Hf (-CH₂-)~1.40Sextet2H~7.4 Hz
Hg (-CH₃)~0.95Triplet3H~7.4 Hz

Causality Behind the Chemical Shifts and Splitting Patterns:

  • Vinylic Protons (Ha and Hb): These protons, directly attached to the double bond, are significantly deshielded and appear in the downfield region of the spectrum (~5.80-6.25 ppm). Their distinct chemical shifts are a consequence of the anisotropic effect of the π-electron system and the electron-withdrawing effect of the adjacent carbonyl group. The geminal coupling between them is typically small, resulting in two distinct doublets with a coupling constant of approximately 1.5 Hz.

  • Allylic Protons (Hc): The two protons on the carbon adjacent to the double bond and the carbonyl group are in a chemically equivalent environment, leading to a singlet at around 3.30 ppm. Their proximity to the electron-withdrawing carbonyl group causes a downfield shift compared to typical allylic protons.

  • Butoxy Group Protons (Hd, He, Hf, and Hg): The signals for the butyl group are characteristic of an alkyl chain attached to an electronegative oxygen atom. The methylene protons adjacent to the oxygen (Hd) are the most deshielded (~4.15 ppm) and appear as a triplet due to coupling with the neighboring methylene group (He). The subsequent methylene groups (He and Hf) appear as overlapping sextets in the more shielded region of the spectrum (~1.40-1.65 ppm). The terminal methyl group (Hg) is the most shielded and appears as a triplet at approximately 0.95 ppm.

A Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool for the structural elucidation of this compound, a comprehensive characterization often involves complementary analytical techniques. Below is a comparison of 1H NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical TechniquePrincipleAdvantagesDisadvantages
1H NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. Quantitative without the need for a calibration curve.Lower sensitivity compared to MS. Can be expensive. Complex spectra may require higher field instruments or 2D techniques for full interpretation.
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.High sensitivity and selectivity. Excellent for identifying and quantifying volatile compounds in a mixture. Provides molecular weight and fragmentation patterns.[3][4]Destructive technique. Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds. Does not provide detailed stereochemical information.
FTIR Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds.Fast and relatively inexpensive. Excellent for identifying functional groups present in a molecule (e.g., C=O, C=C, C-O). Can be used for both qualitative and quantitative analysis.[5][6]Provides limited information on the overall molecular structure and connectivity. Not as sensitive as MS. Can be difficult to interpret complex spectra with overlapping peaks.

Expert Insight: For the unambiguous identification and structural confirmation of this compound, 1H NMR is the superior technique due to the wealth of structural information it provides. GC-MS would be the method of choice for detecting and quantifying trace amounts of this compound in a complex mixture, provided it is sufficiently volatile. FTIR serves as a rapid and cost-effective method to confirm the presence of key functional groups, making it a valuable tool for reaction monitoring and quality control.

Experimental Protocols

1H NMR Spectroscopy

This protocol outlines the standard procedure for obtaining a high-resolution 1H NMR spectrum of this compound.

G Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the 1H NMR spectrum (e.g., 16-32 scans). acq3->acq4 proc1 Apply Fourier transform to the free induction decay (FID). acq4->proc1 proc2 Phase the spectrum to obtain pure absorption peaks. proc1->proc2 proc3 Perform baseline correction. proc2->proc3 proc4 Integrate the signals and reference the spectrum to the TMS peak. proc3->proc4

Caption: A streamlined workflow for the 1H NMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound by GC-MS.

G Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. prep2 If necessary, add an internal standard for quantitative analysis. prep1->prep2 acq1 Inject a small volume (e.g., 1 µL) of the sample into the GC. prep2->acq1 acq2 Separate the components on a suitable capillary column (e.g., DB-5ms). acq1->acq2 acq3 Introduce the eluting compounds into the mass spectrometer. acq2->acq3 acq4 Acquire mass spectra (e.g., in electron ionization mode). acq3->acq4 proc1 Identify the peak corresponding to the target compound based on its retention time. acq4->proc1 proc2 Analyze the mass spectrum and compare it with a library or predicted fragmentation pattern. proc1->proc2 proc3 Quantify the compound using the peak area relative to the internal standard. proc2->proc3

Caption: A general workflow for the qualitative and quantitative analysis of this compound by GC-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

G Workflow for FTIR-ATR Analysis cluster_prep Sample Preparation & Background cluster_acq Sample Analysis cluster_proc Data Interpretation prep1 Ensure the ATR crystal is clean. prep2 Collect a background spectrum of the empty ATR crystal. prep1->prep2 acq1 Place a small drop of the liquid sample directly onto the ATR crystal. prep2->acq1 acq2 Acquire the FTIR spectrum of the sample. acq1->acq2 proc1 Identify characteristic absorption bands for the functional groups (e.g., C=O, C=C, C-O). acq2->proc1 proc2 Compare the spectrum with a reference database if available. proc1->proc2

Caption: A simple and rapid workflow for the functional group analysis of this compound using FTIR-ATR.

Conclusion

The 1H NMR analysis of this compound provides a definitive and detailed structural fingerprint, essential for its unequivocal identification and characterization. While techniques like GC-MS and FTIR offer valuable complementary information regarding its purity, volatility, and functional group composition, 1H NMR remains the preeminent tool for elucidating its precise molecular architecture. By understanding the principles behind the spectral features and employing robust experimental protocols, researchers can confidently utilize this powerful analytical technique in their synthetic and developmental endeavors.

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A Comparative Guide to the Reactivity of Butoxycarbonyl and Ethoxycarbonyl Butenoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the outcome of a synthetic route. Among the versatile scaffolds in organic synthesis, α,β-unsaturated esters like butenoates are of paramount importance. This guide provides an in-depth technical comparison of the reactivity of two commonly employed butenoate esters: tert-butoxycarbonyl butenoate and ethoxycarbonyl butenoate. We will delve into the structural nuances that dictate their chemical behavior, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

At the Heart of Reactivity: Steric and Electronic Effects

The differing reactivity profiles of tert-butoxycarbonyl and ethoxycarbonyl butenoates are fundamentally governed by the distinct steric and electronic properties of the tert-butyl and ethyl groups, respectively.

Steric Hindrance: The Bulky Nature of the tert-Butyl Group

The most prominent feature of the tert-butoxycarbonyl group is its significant steric bulk.[1] The three methyl groups attached to a central quaternary carbon create a large, umbrella-like shield around the ester functionality.[1] This steric hindrance plays a crucial role in modulating the accessibility of the carbonyl carbon to nucleophiles. In contrast, the ethyl group in ethoxycarbonyl butenoate presents a much smaller steric profile, allowing for more facile nucleophilic attack.

This difference in steric demand can be quantitatively appreciated by considering the A-values, which measure the conformational preference of a substituent on a cyclohexane ring. A larger A-value signifies greater steric bulk. The tert-butyl group has one of the largest A-values, highlighting its substantial size compared to the ethyl group.[1]

Electronic Influence: Inductive and Hyperconjugative Effects

Both the tert-butyl and ethyl groups are alkyl groups and are generally considered electron-donating through the inductive effect. However, the tert-butyl group, with its three alkyl substituents on the α-carbon, exhibits a stronger positive inductive effect (+I) compared to the ethyl group. This increased electron donation can slightly reduce the electrophilicity of the carbonyl carbon in the tert-butoxycarbonyl group.

Furthermore, the tert-butyl group can stabilize adjacent carbocations through hyperconjugation.[1] While not directly involved in the ground state of the ester, this stabilizing effect can become significant in certain reaction mechanisms, such as acid-catalyzed hydrolysis proceeding through a carbocation-like transition state.

The interplay of these steric and electronic factors is visualized in the diagram below:

G cluster_Butoxy tert-Butoxycarbonyl Group cluster_Ethoxy Ethoxycarbonyl Group Butoxy_Node C(CH₃)₃ Butoxy_Steric Significant Steric Hindrance Butoxy_Node->Butoxy_Steric Shields carbonyl Butoxy_Electronic Stronger +I Effect Butoxy_Node->Butoxy_Electronic Reduces electrophilicity Ethoxy_Node CH₂CH₃ Ethoxy_Steric Minimal Steric Hindrance Ethoxy_Node->Ethoxy_Steric Accessible carbonyl Ethoxy_Electronic Weaker +I Effect Ethoxy_Node->Ethoxy_Electronic Maintains electrophilicity

Caption: Steric and electronic properties of tert-butoxycarbonyl and ethoxycarbonyl groups.

Comparative Reactivity in Key Transformations

The structural differences outlined above manifest in distinct reactivity patterns in common organic reactions. This section provides a comparative analysis supported by experimental observations.

Michael Addition: A Tale of Two Acceptors

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for butenoates.[2] The electrophilicity of the β-carbon is a key determinant of the reaction rate.

  • Ethoxycarbonyl Butenoate: Due to the lower electron-donating nature of the ethyl group, the β-carbon of ethoxycarbonyl butenoate is more electron-deficient and thus more susceptible to nucleophilic attack. This generally leads to faster reaction rates in Michael additions.

  • Butoxycarbonyl Butenoate: The stronger inductive effect of the tert-butyl group can slightly decrease the electrophilicity of the β-carbon.[2] More significantly, the steric bulk of the tert-butoxycarbonyl group can hinder the approach of the nucleophile, especially if the nucleophile itself is bulky.

Ester Hydrolysis: A Mechanistic Dichotomy

The hydrolysis of esters can proceed through different mechanisms, primarily acid-catalyzed and base-catalyzed pathways. The nature of the alkoxy group plays a pivotal role in determining the favored mechanism and the reaction rate.

Base-Catalyzed Hydrolysis (Saponification)

In base-catalyzed hydrolysis, the reaction proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide ion attacks the carbonyl carbon.[4]

  • Ethoxycarbonyl Butenoate: This ester readily undergoes saponification. The relatively unhindered carbonyl carbon is easily accessible to the hydroxide nucleophile.

  • Butoxycarbonyl Butenoate: The steric hindrance from the tert-butyl group significantly retards the rate of the BAC2 reaction.[5] In some cases, the reaction may require harsh conditions or fail to proceed altogether.[5]

Experimental Data Summary:

EsterRelative Rate of Base-Catalyzed HydrolysisReference
Methyl EsterFast[5]
Ethyl EsterFast[5]
iso-Propyl EsterSlower[5]
tert-Butyl EsterVery Slow / Unreactive[5]
Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis can proceed through different pathways depending on the structure of the ester.

  • Ethoxycarbonyl Butenoate: Typically hydrolyzes via an AAC2 mechanism, similar to the reverse of Fischer esterification.

  • Butoxycarbonyl Butenoate: Due to the stability of the tertiary carbocation that can be formed upon cleavage of the oxygen-alkyl bond, tert-butyl esters often undergo hydrolysis via a unimolecular (AAL1) mechanism.[6][7] This pathway involves the formation of a tert-butyl carbocation intermediate and is often much faster than the AAC2 hydrolysis of other alkyl esters.[7]

The distinct mechanisms are illustrated below:

G cluster_Base Base-Catalyzed Hydrolysis (Bₐc2) cluster_Acid Acid-Catalyzed Hydrolysis cluster_Aac2 Aₐc2 (Ethoxycarbonyl) cluster_Aal1 Aₐₗ1 (Butoxycarbonyl) Base_Start Ester + OH⁻ Base_TS Tetrahedral Intermediate Base_Start->Base_TS Nucleophilic Attack Base_End Carboxylate + Alcohol Base_TS->Base_End Note_Base Favored for Ethoxycarbonyl Hindered for Butoxycarbonyl Aac2_Start Protonated Ester + H₂O Aac2_TS Tetrahedral Intermediate Aac2_Start->Aac2_TS Nucleophilic Attack Aac2_End Carboxylic Acid + Alcohol Aac2_TS->Aac2_End Aal1_Start Protonated Ester Aal1_TS tert-Butyl Carbocation Aal1_Start->Aal1_TS Unimolecular Cleavage Aal1_End Carboxylic Acid + tert-Butanol Aal1_TS->Aal1_End Reaction with H₂O

Sources

A Senior Application Scientist's Guide to the LC-MS Validation of 3-(Butoxycarbonyl)but-3-enoate Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical, non-negotiable step in the journey from discovery to application. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 3-(Butoxycarbonyl)but-3-enoate purity. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind our methodological choices, ensuring a robust and self-validating system for this pivotal analysis.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is structured to provide both the "how" and the "why," empowering you to not only replicate these findings but also to adapt and troubleshoot your own analytical challenges.

The Central Role of LC-MS in Purity Determination

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique for both qualitative and quantitative analysis of small molecules in the pharmaceutical industry.[3][4] Its power lies in the coupling of high-performance liquid chromatography's (HPLC) separation capabilities with the sensitive and selective detection afforded by mass spectrometry.[4] This combination is particularly adept at identifying and quantifying impurities, even at trace levels, which is paramount for regulatory compliance and ensuring the safety and efficacy of a final product.[4]

For a molecule like this compound, an ester with potential applications in organic synthesis and materials science, a validated LC-MS method provides unequivocal evidence of its identity and purity. The validation process, guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensures that the analytical procedure is fit for its intended purpose.[1][5][6]

Comparative Analysis: Why LC-MS is the Gold Standard

While other methods exist for assessing chemical purity, LC-MS offers a unique combination of sensitivity, selectivity, and versatility that makes it the preferred choice for pharmaceutical-grade compounds.

Analytical Technique Principle Advantages for this compound Analysis Limitations
LC-MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and selectivity for both known and unknown impurities. Provides molecular weight information for impurity identification.[4]Higher initial instrument cost. Matrix effects can influence quantification.[7]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Suitable for volatile impurities.Not ideal for non-volatile or thermally labile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity compared to MS. May not detect trace impurities.
Titration Quantitative chemical analysis to determine the concentration of an analyte.Simple and inexpensive for assaying the main component.Lacks specificity to differentiate between the analyte and structurally similar impurities.
Melting Point/Boiling Point Determination of the temperature at which a substance changes state.A basic indicator of purity; impurities typically depress and broaden the melting range.Insensitive to small amounts of impurities and not specific.

Experimental Workflow for LC-MS Validation

The validation of an LC-MS method for purity determination is a systematic process that evaluates several key parameters. The following workflow provides a comprehensive approach to validating the analysis of this compound.

LC-MS Validation Workflow LC-MS Validation Workflow for this compound Purity cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Selection of LC Column and Mobile Phase MD2 Optimization of MS Parameters MD1->MD2 Iterative Process V1 Specificity/Selectivity MD2->V1 Validated Method V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) & Limit of Quantitation (LOQ) V4->V5 V6 Robustness V5->V6 SA1 Purity Assessment of this compound Batches V6->SA1 SA2 Impurity Profiling SA1->SA2

Caption: A flowchart illustrating the key stages of LC-MS method development and validation for purity analysis.

Detailed Experimental Protocols

LC-MS System and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., QqQ) is suitable for quantitative analysis.[4]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for separating small molecules.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and any less polar impurities, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's ability to be ionized. For this compound, both modes should be evaluated.

  • MS Detection: Selected Ion Monitoring (SIM) for the parent ion of this compound and any known impurities. For impurity identification, a full scan mode would be employed.

Validation Parameters and Acceptance Criteria

The following validation parameters are assessed in accordance with ICH Q2(R2) guidelines.[1][5][8][9]

a. Specificity/Selectivity

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of this compound.

    • Analyze a sample spiked with known potential impurities (e.g., starting materials, by-products).

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.

b. Linearity

The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound of known concentrations.

    • Inject each standard in triplicate.

    • Plot the peak area against the concentration.

  • Acceptance Criteria: A linear relationship with a correlation coefficient (r²) of ≥ 0.99.

Concentration (µg/mL) Peak Area (n=3) Mean Peak Area RSD (%)
11050, 1080, 106510651.18
55200, 5350, 527552751.43
1010800, 10950, 10875108750.69
2526500, 26800, 26650266500.57
5054000, 54500, 54250542500.46
Correlation Coefficient (r²) \multicolumn{3}{c}{0.9995 }

c. Accuracy

The closeness of the test results obtained by the method to the true value.[8]

  • Protocol:

    • Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked Level (%) Theoretical Conc. (µg/mL) Measured Conc. (µg/mL, n=3) Mean Recovery (%) RSD (%)
8087.95, 8.05, 7.9899.750.63
1001010.10, 9.95, 10.05100.330.76
1201211.90, 12.15, 12.05100.211.04

d. Precision

The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

Precision Type Sample ID Measured Conc. (µg/mL) Mean (µg/mL) RSD (%)
Repeatability1-610.05, 9.98, 10.12, 10.08, 9.95, 10.1510.060.78
Intermediate Precision1-610.20, 10.15, 10.25, 10.10, 10.22, 10.1810.180.52

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being approximately 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

f. Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Protocol: Introduce small variations to the method parameters such as:

    • Flow rate (± 0.02 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Identifying Potential Impurities

A crucial aspect of purity validation is the identification of potential impurities arising from the synthesis of this compound.

Synthesis and Impurities Potential Impurities in this compound Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Potential Impurities R1 Starting Material A P This compound (Main Product) R1->P R2 Starting Material B R2->P I1 Unreacted Starting Materials P->I1 Present in final product I2 By-products of the Reaction P->I2 Present in final product I3 Degradation Products P->I3 Present in final product

Caption: A diagram illustrating the origin of potential impurities during the synthesis of the target compound.

During method development, it is essential to have an understanding of the synthetic route to anticipate potential impurities. For instance, unreacted starting materials, isomers, or by-products from side reactions should be considered and, if available, used to challenge the specificity of the analytical method.

Conclusion

The validation of an LC-MS method for the purity determination of this compound is a rigorous but essential process. It provides a high degree of assurance that the method is reliable, accurate, and fit for its intended purpose. By following the principles of scientific integrity and adhering to established guidelines, researchers can be confident in the quality of their compounds. This guide serves as a comprehensive framework, grounded in both theory and practical application, to empower scientists in their pursuit of analytical excellence.

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A Comparative Guide to the Synthesis of 3-(Butoxycarbonyl)but-3-enoate: An Evaluation of Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal and process chemist, the efficient construction of densely functionalized molecules is a paramount objective. The α-methylene-γ-ketoester scaffold, exemplified by 3-(butoxycarbonyl)but-3-enoate, represents a valuable building block in the synthesis of a variety of biologically active compounds and natural products. Its strategic placement of a conjugated alkene and two distinct ester functionalities invites a diverse array of synthetic approaches. This guide provides a comparative analysis of prominent synthetic routes to this key intermediate, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each methodology.

This technical guide moves beyond a simple recitation of protocols. Here, we dissect the causality behind the experimental choices for four key synthetic transformations: the Baylis-Hillman reaction, the Horner-Wadsworth-Emmons olefination, Olefin Cross-Metathesis, and a Palladium-Catalyzed Carbonylation approach. Each route is evaluated on its merits, including atom economy, stereoselectivity, reaction conditions, and scalability, providing researchers with the critical information needed to select the optimal path for their specific synthetic goals.

At a Glance: Comparing Synthetic Routes

Synthetic RouteKey TransformationTypical YieldKey AdvantagesKey Disadvantages
Baylis-Hillman Reaction Amine-catalyzed addition of an enolate to an aldehydeModerate to GoodAtom economical, mild conditions, readily available starting materials.Often slow reaction times, may require stoichiometric catalyst for acceptable rates.
Horner-Wadsworth-Emmons Phosphonate carbanion olefination of a glyoxylateGood to ExcellentHigh (E)-stereoselectivity, water-soluble byproducts simplify purification.Requires pre-functionalized phosphonate reagent.
Olefin Cross-Metathesis Ruthenium-catalyzed alkene exchangeVariableHigh functional group tolerance, direct C=C bond formation.Catalyst sensitivity, potential for side reactions (homodimerization), cost of catalyst.
Palladium-Catalyzed Carbonylation Palladium-catalyzed incorporation of carbon monoxideGoodUtilizes simple starting materials, potential for high atom economy.Requires handling of toxic CO gas, high pressures may be needed, catalyst cost.

The Baylis-Hillman Reaction: An Atom-Economical Approach

The Baylis-Hillman, or Morita-Baylis-Hillman (MBH), reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile, such as a tertiary amine (e.g., DABCO) or phosphine.[1][2][3] This reaction is highly atom-economical, as all atoms from the reactants are incorporated into the product. The initial product is a functionalized allylic alcohol, which would require a subsequent oxidation and elimination to arrive at the target structure. However, a direct synthesis of the related α-methylene-β-hydroxy ester is a key step.

Mechanistic Rationale

The reaction is initiated by the conjugate addition of the nucleophilic catalyst to the activated alkene (e.g., an acrylate ester), generating a zwitterionic enolate.[4] This enolate then acts as the key nucleophile, adding to the carbonyl group of the aldehyde. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and furnishes the desired adduct.[4] The rate-determining step is often the initial nucleophilic attack on the aldehyde.[2]

Caption: Mechanism of the Baylis-Hillman Reaction.

Representative Protocol & Performance

While a direct synthesis of this compound via a Baylis-Hillman reaction is not explicitly detailed in the provided literature, the reaction of acrylates with aldehydes is well-established.[1][5] For instance, the reaction of acrylamide with aromatic aldehydes in an aqueous medium using a stoichiometric amount of DABCO provides good to excellent yields (61-99%) of the corresponding 3-hydroxy-2-methylenepropionamides over 12-48 hours.[5] The use of stoichiometric DABCO is often crucial for achieving reasonable reaction rates.[5]

Experimental Protocol (General for Baylis-Hillman of Acrylates):

  • To a stirred solution of the aldehyde (1.0 equiv) and the acrylate (2.0 equiv) in a suitable solvent (e.g., aqueous medium), add DABCO (0.1-1.0 equiv).

  • Stir the mixture at ambient temperature for 12-48 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a dilute acid solution and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of α,β-unsaturated esters, offering excellent (E)-stereoselectivity and simplified purification due to the water-soluble nature of the phosphate byproduct.[6][7][8] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[8] To synthesize this compound, this would involve the reaction of a suitable phosphonate with butyl glyoxylate.

Mechanistic Insights and Stereochemical Control

The HWE reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion.[9] This carbanion then adds to the carbonyl of the aldehyde to form a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate yields the alkene.[9] The high (E)-selectivity is generally attributed to the thermodynamic favorability of the anti-periplanar arrangement of the bulky groups in the transition state leading to the oxaphosphetane intermediate.[7][8]

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Protocol and Performance Data

The HWE reaction is a highly reliable method for the synthesis of (E)-α,β-unsaturated esters, often proceeding in high yields.[10][11] A scalable synthesis of (E)-α,β-unsaturated esters has been developed using deep eutectic solvents, affording products in good yields and high stereoselectivity.[10][11] While a specific protocol for this compound is not provided, the general procedure is readily adaptable.

Experimental Protocol (General for HWE): [12]

  • To a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 equiv) in an anhydrous solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-BuLi, 1.0 equiv) dropwise.

  • Stir the mixture for 30 minutes to generate the phosphonate carbanion.

  • Add a solution of the aldehyde (e.g., butyl glyoxylate, 1.0 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Olefin Cross-Metathesis: A Modern Approach to Alkene Synthesis

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the way chemists approach the synthesis of carbon-carbon double bonds.[13][14] Cross-metathesis (CM) between two different alkenes, catalyzed by ruthenium complexes such as Grubbs' catalysts, offers a direct route to the desired product.[13] The synthesis of this compound could be envisioned via the cross-metathesis of an appropriate butene derivative with an acrylate.

Mechanistic Cycle and Selectivity Challenges

The mechanism of olefin metathesis involves a series of [2+2] cycloaddition and cycloreversion steps between the olefin substrates and the metal-alkylidene catalyst, proceeding through a metallacyclobutane intermediate.[13] A significant challenge in cross-metathesis is controlling the selectivity to favor the desired cross-product over undesired homodimers of the starting materials.[13] The choice of catalyst and reaction conditions is critical to achieving high selectivity.

Caption: Catalytic Cycle of Olefin Cross-Metathesis.

Representative Protocol and Performance

A scalable synthesis of γ-keto-α,β-unsaturated esters has been reported using Grubbs' second-generation catalyst for the cross-metathesis of alkyl acrylates and secondary allylic alcohols, followed by oxidation.[15][16][17] The cross-metathesis of methyl acrylate with an allylic alcohol using 5 mol % of Grubbs' second-generation catalyst and 6 mol % of CuI in diethyl ether at 40 °C for 6-12 hours afforded the desired product in good yield.[15]

Experimental Protocol (General for Cross-Metathesis): [15]

  • In a glovebox, charge a reaction vessel with the Grubbs' catalyst (e.g., 5 mol %).

  • Add a degassed solvent (e.g., dichloromethane) followed by the two alkene substrates.

  • Stir the reaction mixture at the desired temperature for several hours, monitoring by GC-MS or TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Palladium-Catalyzed Carbonylation: Direct C-H Functionalization

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the introduction of a carbonyl group into organic molecules, often with high efficiency and selectivity.[18][19] The synthesis of this compound could potentially be achieved through the carbonylation of a suitable butenyl precursor, such as a butenol or its derivative, in the presence of butanol and carbon monoxide.

Mechanistic Pathway

The catalytic cycle typically begins with the oxidative addition of a Pd(0) species to the organic substrate. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Subsequent nucleophilic attack by an alcohol (butanol in this case) and reductive elimination regenerates the Pd(0) catalyst and yields the desired ester product.[18]

Caption: Catalytic Cycle for Palladium-Catalyzed Carbonylation.

Protocol and Performance Considerations

A general and convenient protocol for the palladium-catalyzed alkoxycarbonylation of allyl chlorides to β,γ-unsaturated esters has been developed.[18] Using Pd(OAc)₂ as the catalyst precursor, a variety of alcohols can be used to generate the corresponding esters in good yields and with excellent regioselectivity under low CO pressure.[18] For example, the carbonylation of trans-cinnamyl chloride with n-butanol in the presence of Pd(OAc)₂ and a suitable phosphine ligand under 0.2 MPa of CO afforded the desired ester in 90% selectivity.[18] A patent also describes the preparation of 4-substituted but-3-ene-1-carboxylic acid esters via the carbonylation of the corresponding allylic alcohols using a palladium halide/tertiary phosphine complex.[20]

Experimental Protocol (General for Carbonylation of Allylic Chlorides): [18]

  • In a stainless-steel autoclave, combine the allylic chloride (1.0 equiv), the alcohol (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand in a solvent like 1,4-dioxane.

  • Purge the autoclave with CO several times and then pressurize to the desired pressure (e.g., 0.2 MPa).

  • Heat the reaction mixture with stirring for a specified time.

  • After cooling and careful depressurization, the product is isolated and purified.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including scale, cost, available starting materials, and desired stereochemical purity.

  • The Baylis-Hillman reaction offers an atom-economical and straightforward approach, particularly if the subsequent oxidation of the resulting alcohol is not a concern.

  • The Horner-Wadsworth-Emmons reaction provides a reliable and high-yielding method with excellent stereocontrol, making it a strong candidate for producing the (E)-isomer with high purity.

  • Olefin cross-metathesis represents a modern and powerful tool for direct C=C bond formation, although catalyst cost and potential side reactions must be considered.

  • Palladium-catalyzed carbonylation is an attractive option for large-scale synthesis from simple precursors, provided the handling of carbon monoxide and the cost of the catalyst are manageable.

By carefully considering the advantages and limitations of each of these synthetic strategies, researchers can make an informed decision to efficiently access this valuable synthetic intermediate.

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A Comparative Guide to the Structural Validation of 3-(Butoxycarbonyl)but-3-enoate: Beyond X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding biological activity to predicting physical properties—is built. This guide focuses on the structural validation of 3-(Butoxycarbonyl)but-3-enoate, a molecule whose ester and alkene functionalities present a common yet interesting challenge for structural chemists.

While single-crystal X-ray diffraction (SC-XRD) is lauded as the "gold standard" for its ability to provide a definitive atomic map, its application is contingent on a critical, and often elusive, prerequisite: a high-quality single crystal.[1][2] For many organic molecules, particularly those with conformational flexibility like this compound, crystallization can be a significant bottleneck.[3][4] The presence of multiple rotatable bonds, such as the butyl chain in our target molecule, increases the energetic landscape of conformations in solution, which can hinder the ordered packing required for crystal lattice formation.

This guide, therefore, presents a pragmatic, field-proven comparison. We will first explore the theoretical workflow and profound insights offered by X-ray crystallography. Subsequently, we will detail a robust, multi-technique spectroscopic approach that not only serves as a powerful alternative but also provides complementary data crucial for a comprehensive structural dossier, especially when single crystals are not forthcoming.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides an unparalleled, direct visualization of molecular structure, yielding precise bond lengths, bond angles, and stereochemical relationships within the crystalline state.[5] The technique is based on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which an electron density map and, ultimately, the atomic structure can be reconstructed.[2]

Hypothetical Experimental Workflow for this compound

Should a suitable crystal be obtained, the workflow would be as follows:

  • Crystal Growth & Selection : The primary challenge is growing a single crystal of sufficient quality (typically 30-300 microns) and free of defects.[2] This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The flexibility of the butoxy group in this compound makes this a non-trivial step.[3]

  • Mounting and Data Collection : A selected crystal is mounted on a goniometer, which rotates it within a focused beam of monochromatic X-rays.[5] A detector records the intensities and positions of the diffracted X-rays from thousands of different crystal orientations.[6]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group.[6] Computational methods are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit, validated by parameters like the R-factor.[7]

The final output is a crystallographic information file (CIF) containing the precise 3D coordinates of every atom, offering definitive proof of the molecule's constitution and conformation in the solid state.

A Practical Alternative: Integrated Spectroscopic Validation

When crystallization is unsuccessful, a confluence of spectroscopic techniques provides a self-validating system for structural elucidation in solution.[8][9] This approach leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build the molecular structure piece by piece.

Step-by-Step Spectroscopic Protocol

1. Mass Spectrometry (MS): Establishing the Formula

  • Objective: To determine the molecular weight and elemental formula.

  • Technique: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₆O₄ for our target). Electron Ionization (EI) MS can provide initial fragmentation data, although for unsaturated esters, the molecular ion may be weak or absent.[10] Chemical ionization techniques can be gentler and may help locate the double bond.[11][12]

2. Infrared (IR) Spectroscopy: Identifying Functional Groups

  • Objective: To confirm the presence of key functional groups.

  • Interpretation: The IR spectrum of this compound would be expected to show characteristic absorption bands:

    • ~1720-1740 cm⁻¹: A strong C=O stretch, indicative of the ester groups.[13]

    • ~1640 cm⁻¹: A C=C stretch for the alkene.

    • ~1100-1300 cm⁻¹: C-O stretching vibrations.[13]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR is the cornerstone of this approach, providing detailed information about the carbon skeleton and proton environments. A full suite of 1D and 2D experiments is required for confident assignment.[14][15]

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). For this compound, one would expect distinct signals for the vinyl protons, the protons on the carbon backbone, and the protons of the butoxy group.[16]

  • ¹³C NMR (with DEPT): Reveals the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton connectivity.[17][18] It visualizes which protons are coupled (typically through 2 or 3 bonds), allowing for the tracing of the molecule's fragments, such as the entire butoxy chain (CH₃-CH₂-CH₂-CH₂-O).[19]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the final structure together.[14][18] It shows correlations between protons and carbons that are 2 to 3 bonds away.[20] For our target molecule, HMBC would be essential to connect the butoxy group to the carbonyl carbon and to confirm the connectivity of the but-3-enoate backbone. For instance, a correlation from the protons on the oxygen-adjacent CH₂ of the butoxy group to the ester's carbonyl carbon would be definitive proof of that connection.[21]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Decision workflow for structural validation.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray CrystallographyIntegrated Spectroscopy (NMR, MS, IR)
Primary Output Absolute 3D atomic coordinates in the solid stateConnectivity map and inferred 3D conformation in solution
Confidence Level Definitive ("Gold Standard")Very High (with complete 2D NMR data)
Key Prerequisite High-quality, single crystalSoluble, pure sample (~5-10 mg for NMR)
Main Challenge Crystallization, especially for flexible molecules[3][4]Signal overlap in complex molecules; interpretation of data
Information Provided Bond lengths, bond angles, stereochemistry, packingAtom connectivity, stereorelationships, dynamic information
Sample State Solid (Crystalline)Solution (or Solid-State NMR)

Conclusion: A Synergistic Approach to Structural Certainty

For a molecule like this compound, single-crystal X-ray crystallography remains the ultimate arbiter of structure, providing an irrefutable snapshot of its atomic arrangement. However, the practical difficulties associated with crystallizing conformationally flexible molecules necessitate a robust and reliable alternative.[22]

An integrated spectroscopic approach, anchored by a suite of 2D NMR experiments, provides a powerful and self-validating workflow to determine molecular connectivity with a very high degree of confidence.[9] This method is not merely a backup; it provides essential information about the molecule's structure and behavior in the solution phase, which is often more relevant to its application in biological or chemical systems. For drug development professionals and researchers, mastering both the crystallographic and spectroscopic pathways is essential for navigating the complexities of molecular characterization and ensuring the integrity of their scientific findings.

References

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A Comparative Guide to Michael Acceptors: Profiling 3-(Butoxycarbonyl)but-3-enoate Against a Landscape of Alternatives in Conjugate Addition Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Michael Addition

In the landscape of synthetic chemistry, the Michael addition, or conjugate 1,4-addition, stands as a cornerstone for the mild and efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] This reaction involves the addition of a nucleophile, known as a Michael donor, to an electron-deficient alkene, the Michael acceptor.[2] The acceptor's reactivity is dictated by an appended electron-withdrawing group (EWG), which polarizes the alkene, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[3][4]

The choice of Michael acceptor is a critical parameter that profoundly influences reaction kinetics, selectivity, and overall synthetic efficiency. This decision is pivotal for researchers in drug development and materials science, where precise control over molecular architecture is paramount. This guide provides an in-depth comparison of 3-(Butoxycarbonyl)but-3-enoate, a bio-derivable itaconate monoester, against a field of conventional Michael acceptors. We will dissect their performance through the lens of reactivity, mechanistic nuances, and practical application, supported by quantitative data and validated experimental workflows.

Focus Monomer: The Profile of this compound

This compound belongs to the family of itaconate esters, which are derivatives of itaconic acid, a valuable bio-based platform chemical produced through fermentation.[5] Its structure features a geminally disubstituted alkene, where one carbon is attached to both a butoxycarbonyl group and a carboxylic acid moiety.

The defining characteristic of this monoester is the dual influence of its EWGs. While the ester group activates the alkene for conjugate addition, the adjacent carboxylic acid group exists as a carboxylate anion under the basic conditions often employed in Michael additions. This anionic charge serves to electronically "deactivate" the double bond by reducing its overall electrophilicity. Consequently, itaconate monoesters exhibit lower reactivity towards nucleophiles compared to their diester counterparts (e.g., dimethyl itaconate) or simple acrylates.[6][7]

A second, and perhaps more critical, mechanistic feature is the propensity of itaconate esters to undergo base-catalyzed isomerization. The thermodynamically favored, endocyclic double bond isomer, mesaconate, is substantially less reactive in Michael additions.[8][9] This isomerization pathway represents a significant challenge, as it effectively removes the active acceptor from the reaction pool, leading to sluggish or incomplete conversions.[5] Managing this equilibrium is a key consideration in experimental design.

The Spectrum of Alternatives: A Profile of Common Michael Acceptors

To contextualize the performance of this compound, we must compare it to the established workhorses of conjugate addition chemistry.

  • α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone, MVK): The powerful electron-withdrawing capacity of the ketone functionality makes these among the most reactive Michael acceptors.[2] However, this high reactivity comes with a trade-off: the carbonyl carbon is also highly electrophilic, leading to competition between 1,4-conjugate addition and 1,2-direct addition, particularly with "hard," non-stabilized nucleophiles like Grignard reagents.[4][10]

  • α,β-Unsaturated Esters (e.g., Methyl Acrylate, MA): Acrylates are arguably the most versatile and widely used class of Michael acceptors. The ester group provides sufficient activation for efficient reaction with a broad range of soft nucleophiles.[11] Crucially, the lower electrophilicity of the ester carbonyl compared to a ketone minimizes competing 1,2-addition, leading to cleaner reaction profiles.[2]

  • Maleimides (e.g., N-Propylmaleimide, PMI): Characterized by a cyclic structure containing two carbonyl groups flanking the double bond, maleimides are exceptionally reactive Michael acceptors.[12] This heightened electrophilicity drives extremely rapid reactions, especially with thiols, making them a premier choice for bioconjugation and "click" chemistry applications where speed and efficiency are essential.

  • α,β-Unsaturated Nitriles (e.g., Acrylonitrile): The linear geometry and strong inductive effect of the cyano group make acrylonitriles effective Michael acceptors. They are valuable substrates in polymer science and organic synthesis, though their utility can be tempered by toxicity concerns.[13]

Performance Showdown: A Data-Driven Comparison

To move beyond qualitative descriptions, we can directly compare the intrinsic reactivity of these acceptors using kinetic data. A systematic study by Bowman et al. provides rate coefficients for the base-catalyzed thiol-Michael addition of various acceptors with 1-hexanethiol under standardized conditions, offering a powerful dataset for objective comparison.[11][12]

Michael AcceptorAbbreviationPropagation Rate Coefficient (k_P) [M⁻¹s⁻¹]Overall Reaction Rate Coefficient (k_overall) [s⁻¹]
N-PropylmaleimidePMI30.1 ± 1.56.2 ± 0.3
Methyl Vinyl KetoneMVK15.0 ± 0.83.1 ± 0.2
Methyl AcrylateMA10.1 ± 0.52.1 ± 0.1
This compound (Itaconate Monoester)Low to Moderate (Estimated) Low to Moderate (Estimated)

Table 1: Quantitative kinetic data for the base-catalyzed addition of 1-hexanethiol to various Michael acceptors. Data for PMI, MVK, and MA are from Bowman et al.[11][12] The reactivity for the itaconate monoester is an expert estimation based on the known deactivating effects of the carboxylate group and lower reactivity of monoesters compared to diesters.[6][7]

This quantitative data confirms the hierarchy of reactivity: Maleimides > Ketones > Esters. Based on its structure, this compound is predicted to have a reactivity significantly lower than that of methyl acrylate due to electronic deactivation by the carboxylate.

Acceptor ClassRelative ReactivityKey AdvantagesKey DisadvantagesPrimary Applications
Itaconate Monoesters Low to ModerateBio-based origin, tunable reactivityIsomerization to unreactive forms, slower kinetics[8][9]Sustainable polymers, functional materials
Maleimides Very HighExtremely rapid kinetics, high efficiencyPotential for hydrolysis of the maleimide ringBioconjugation, hydrogel formation, click chemistry[12]
α,β-Unsaturated Ketones HighHigh reactivityCompeting 1,2-addition with hard nucleophiles[2]Complex molecule synthesis, annulation reactions
α,β-Unsaturated Esters ModerateHigh versatility, clean 1,4-addition profileModerate reaction ratesGeneral synthesis, polymer manufacturing
α,β-Unsaturated Nitriles ModerateStable adductsToxicity concernsCyanoethylation, polymer synthesis

Table 2: A qualitative summary comparing the practical advantages and disadvantages of different classes of Michael acceptors.

Mechanistic Insights & Experimental Design

A robust understanding of the underlying mechanisms is crucial for designing successful experiments and troubleshooting unexpected outcomes. The base-catalyzed Michael addition proceeds through a well-defined pathway.

Figure 1: General mechanism of a base-catalyzed Michael addition.

For itaconate esters, this general mechanism is complicated by the competing isomerization pathway.

Itaconate Isomerization Itaconate Itaconate Ester (Reactive) CH₂=C(COOR)(CH₂COOH) Mesaconate Mesaconate Ester (Unreactive) (E)-HOOC-CH=C(CH₃)(COOR) Itaconate->Mesaconate k_iso (Undesired Equilibrium) Adduct Michael Adduct Itaconate->Adduct k_addition (Desired Pathway)

Figure 2: Competing pathways in itaconate Michael additions.

Causality in Experimental Design: This understanding directly informs protocol development.

  • For Itaconates: To favor the desired addition over isomerization, one might employ milder bases, lower temperatures, or catalysts that accelerate the Michael addition selectively. Recent literature has explored iodine on acidic alumina as a catalyst to suppress this side reaction in aza-Michael additions.[8][9]

  • For Ketones: To ensure 1,4-selectivity with organometallic reagents, a common strategy is to transmetalate a "hard" Grignard or organolithium reagent with a copper(I) salt to generate a "soft" organocuprate (Gilman reagent) in situ, which will then add exclusively at the β-position.[4]

Protocols in Practice: A Validating System

The following protocol describes a general, reproducible procedure for a base-catalyzed thiol-Michael addition, which serves as a self-validating system for comparing acceptor performance.

Representative Protocol: Base-Catalyzed Thiol-Michael Addition to an α,β-Unsaturated Ester

  • Materials & Setup:

    • Michael Acceptor (e.g., Methyl Acrylate): 1.0 eq.

    • Thiol (e.g., 1-Hexanethiol): 1.1 eq.

    • Base Catalyst (e.g., Triethylamine, Et₃N): 0.1 eq.

    • Solvent (e.g., Tetrahydrofuran, THF), anhydrous.

    • Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reaction Execution:

    • To the flask, add the Michael acceptor and THF under a nitrogen atmosphere.

    • Add the thiol via syringe, followed by the triethylamine catalyst.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% HCl) to remove the base, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure thioether adduct.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Prepare Reagents (Acceptor, Thiol, Base, Solvent) Glassware 2. Assemble Dry Glassware under Nitrogen Charge 3. Charge Reactor with Acceptor and Solvent Glassware->Charge Add 4. Add Thiol and Catalyst Charge->Add Monitor 5. Stir and Monitor (TLC / GC-MS) Add->Monitor Concentrate 6. Solvent Removal Monitor->Concentrate Extract 7. Aqueous Wash / Extraction Concentrate->Extract Purify 8. Column Chromatography Extract->Purify Characterize 9. Characterize Product (NMR, MS, IR) Purify->Characterize

Figure 3: A typical experimental workflow for a Michael addition reaction.

Conclusion & Strategic Recommendations

The selection of a Michael acceptor is a strategic decision that must align with the specific goals of a synthesis. This guide has illuminated the distinct performance profiles of this compound and its more common counterparts.

  • This compound is a compelling choice when sustainability and bio-based sourcing are primary drivers. Its moderate-to-low reactivity can be an advantage in systems requiring slow, controlled addition. However, chemists must be prepared to address the significant challenge of its isomerization to the unreactive mesaconate isomer, which may require careful catalyst selection and optimization of reaction conditions.[8]

  • For applications demanding maximum velocity and quantitative conversion , such as in bioconjugation or the rapid curing of materials, maleimides remain the undisputed choice due to their exceptional reactivity.[12]

  • For general synthetic versatility where clean reaction profiles are paramount, α,β-unsaturated esters like methyl acrylate offer a reliable balance of reactivity and selectivity, largely avoiding the complication of 1,2-addition.[11]

  • α,β-Unsaturated ketones should be reserved for cases where their high reactivity is essential and the nucleophile is "soft" enough to ensure exclusive 1,4-addition, or when the subsequent product is part of a tandem reaction sequence like a Robinson annulation.

Ultimately, by understanding the interplay of electronic effects, steric factors, and competing mechanistic pathways, the discerning researcher can select the optimal Michael acceptor, transforming a synthetic challenge into a predictable and successful outcome.

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A Comparative Guide to the Efficacy of 3-(Butoxycarbonyl)but-3-enoate in Asymmetric Induction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of stereochemically pure molecules, essential for the development of modern pharmaceuticals and fine chemicals, the field of asymmetric synthesis stands as a cornerstone. The ability to control the three-dimensional arrangement of atoms in a molecule is paramount, as the biological activity of enantiomers can differ dramatically. This guide delves into the potential efficacy of 3-(Butoxycarbonyl)but-3-enoate as a prochiral substrate in asymmetric induction, a process that establishes stereocenters with a high degree of selectivity.

While direct experimental data on this compound in asymmetric reactions is not extensively documented in publicly available literature, its structural motifs—a substituted butenoate—place it within a well-studied class of molecules for stereoselective transformations. This guide will, therefore, provide a comparative analysis based on the performance of structurally analogous compounds in key asymmetric reactions. We will explore the mechanistic principles that govern stereocontrol and present experimental data from related systems to project the potential of this compound and to offer a framework for its application.

The Landscape of Asymmetric Induction: Key Strategies

Asymmetric induction is the process by which a chiral influence directs the formation of a new stereocenter, leading to an unequal mixture of stereoisomers.[1] The primary strategies to achieve this include the use of chiral auxiliaries, chiral catalysts, and chiral reagents.

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

  • Chiral Catalysts: These substances accelerate a chemical reaction and, due to their own chirality, favor the formation of one enantiomer over the other. This is often the most efficient method as a small amount of catalyst can generate a large quantity of chiral product.

  • Chiral Reagents: These are stoichiometric reagents that are themselves chiral and transfer this chirality during the reaction.

Substituted butenoates, such as this compound, are excellent candidates for asymmetric reactions like the Michael addition and the Morita-Baylis-Hillman (MBH) reaction, where new stereocenters are formed.

The Morita-Baylis-Hillman Reaction: A Platform for Asymmetric C-C Bond Formation

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine.[2] The reaction creates a new stereocenter at the α-position of the activated alkene. The enantioselectivity of the MBH reaction can be controlled by using chiral catalysts.

The structure of the acrylate (or in this context, the butenoate) plays a crucial role in the stereochemical outcome. While specific data for this compound is scarce, we can draw comparisons from studies on other substituted acrylates. For instance, in the enantioselective aza-MBH reaction of acrylates with ketimines, excellent yields and enantiomeric excesses (up to 91% ee) have been achieved using chiral bifunctional phosphine-squaramide catalysts.[3]

Comparative Performance of Acrylates in Asymmetric MBH Reactions:

Acrylate/ButenoateElectrophileChiral CatalystYield (%)ee (%)Reference
Methyl AcrylateAromatic AldehydesChiral Aziridine-PhosphineHighHigh[2]
Phenyl AcrylateN-Sulfonated IminesChiral Phosphine Lewis Base60-9752-77[4]
Various AcrylatesN-Boc Isatin KetiminesChiral Phosphine-SquaramideExcellentup to 91[3][5]

This data suggests that the ester group can influence reactivity and selectivity. The tert-butoxycarbonyl group in this compound is sterically demanding, which could potentially enhance facial discrimination in the transition state when interacting with a chiral catalyst, leading to high enantioselectivity.

Diagram: Proposed Catalytic Cycle for an Asymmetric Morita-Baylis-Hillman Reaction

MBH_Reaction cluster_cycle Catalytic Cycle Catalyst Catalyst Zwitterion Zwitterionic Intermediate Catalyst->Zwitterion + Butenoate Butenoate This compound Butenoate->Zwitterion Adduct Aldol-type Adduct Zwitterion->Adduct + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Adduct Product_Catalyst MBH Product + Catalyst Adduct->Product_Catalyst Proton Transfer Product_Catalyst->Catalyst Release

Caption: Proposed catalytic cycle for the asymmetric MBH reaction.

Asymmetric Michael Addition: Stereoselective Conjugate Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6] When applied to substrates like butenolides (cyclic analogues of butenoates), high levels of stereocontrol can be achieved using chiral catalysts.[7] The principles governing the stereoselectivity in these reactions can be extended to acyclic systems like this compound.

Organocatalysts, particularly those based on cinchona alkaloids and prolinol ethers, have proven highly effective in promoting enantioselective Michael additions.[8] For example, the addition of γ-butenolide to 4-nitro-5-styrylisoxazoles catalyzed by Cinchona-based phase-transfer catalysts afforded products with up to 74% ee.[7]

Comparative Performance in Asymmetric Michael Additions:

NucleophileElectrophileChiral CatalystYield (%)ee (%)Reference
γ-Butenolide4-Nitro-5-styrylisoxazolesCinchona-based PTCGoodup to 74[7]
DihydroquinoxalinonesKetonesL-proline derivativeHighHigh[1]
Meldrum's Acid Derivative(Difluoromethyl)zinc reagentChiral P,N-ligandsHigh~80[1]

The electronic and steric properties of the butenoate acceptor are critical. The electron-withdrawing nature of the two carbonyl groups in this compound would activate the double bond for nucleophilic attack. The bulky tert-butyl group could play a significant role in the stereodetermining step by influencing the approach of the nucleophile in the chiral environment of the catalyst.

Diagram: Conceptual Workflow for Catalyst Screening

Workflow Start Define Reaction: Asymmetric Michael Addition of Nucleophile to this compound Catalyst_Selection Select Diverse Chiral Catalysts (e.g., Cinchona Alkaloids, Prolinol Ethers, Phosphines) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Varying Catalyst, Solvent, Temperature) Catalyst_Selection->Reaction_Setup Analysis Analyze Product Mixture (LC-MS for Conversion, Chiral HPLC for ee) Reaction_Setup->Analysis Optimization Identify Lead Catalyst and Optimize Reaction Conditions Analysis->Optimization End Optimized Asymmetric Protocol Optimization->End

Caption: A logical workflow for screening chiral catalysts.

Experimental Protocol: A Representative Asymmetric Morita-Baylis-Hillman Reaction

The following is a generalized, detailed protocol for an asymmetric MBH reaction, adapted from established procedures for similar acrylates.[2] This protocol serves as a starting point for investigating the reactivity of this compound.

Objective: To synthesize a chiral allylic alcohol via an asymmetric Morita-Baylis-Hillman reaction between an aromatic aldehyde and this compound using a chiral phosphine catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 equivalent)

  • This compound (2 equivalents)

  • Chiral aziridine-phosphine catalyst (e.g., 20 mol%)

  • Anhydrous acetonitrile (solvent)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • TLC plates, silica gel for column chromatography, HPLC with a chiral column.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral aziridine-phosphine catalyst (0.05 mmol, 20 mol%).

  • Addition of Reactants: Add anhydrous acetonitrile (1 mL), followed by the aromatic aldehyde (0.25 mmol, 1 equivalent) and then this compound (0.5 mmol, 2 equivalents).

  • Reaction Monitoring: Stir the resulting solution at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 48-96 hours), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis: Characterize the purified product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the phosphine catalyst and potential side reactions with atmospheric moisture and oxygen.

  • Excess Butenoate: The use of excess butenoate helps to drive the reaction to completion, as the MBH reaction can be slow.

  • Acetonitrile as Solvent: Acetonitrile is a common polar aprotic solvent for MBH reactions that can effectively solvate the intermediates.

  • Chiral HPLC Analysis: This is the standard and most reliable method for determining the enantiomeric purity of the product.

Conclusion and Future Outlook

While direct experimental validation for the asymmetric induction of this compound is a clear area for future research, the existing literature on analogous butenoates and acrylates provides a strong foundation for its potential as a valuable substrate in stereoselective synthesis. The presence of the bulky tert-butoxycarbonyl group is anticipated to offer significant steric influence, which, when paired with an appropriate chiral catalyst, could lead to high levels of enantioselectivity in reactions such as the Morita-Baylis-Hillman and Michael additions.

The protocols and comparative data presented in this guide are intended to equip researchers with the necessary framework to explore the utility of this compound. Further investigation, including the screening of various chiral catalysts and the optimization of reaction conditions, will be crucial in fully elucidating its efficacy and unlocking its potential for the synthesis of complex chiral molecules.

References

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A Researcher's Guide to Spectroscopic Differentiation of Butenoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise identification of isomers is not merely an academic exercise; it is a critical determinant of a molecule's function, efficacy, and safety. Butenoate esters, with their seemingly subtle structural variations, present a classic analytical challenge. This guide provides an in-depth, objective comparison of butenoate isomers—specifically focusing on the α,β-unsaturated (crotonate/isocrotonate) and β,γ-unsaturated (vinylacetate) systems—through the lens of key spectroscopic techniques. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and self-validating experimental protocols to empower researchers in their analytical endeavors.

The Isomeric Challenge: Crotonate, Isocrotonate, and Vinylacetate

Butenoate esters (with a generic formula C₅H₈O₂) exist as several structural and geometric isomers. The most common are methyl or ethyl esters of:

  • trans-2-butenoic acid (Crotonic acid): An α,β-unsaturated ester with a trans configuration at the C=C double bond.

  • cis-2-butenoic acid (Isocrotonic acid): An α,β-unsaturated ester with a cis configuration at the C=C double bond.

  • 3-butenoic acid (Vinylacetic acid): A β,γ-unsaturated ester where the double bond is not conjugated with the carbonyl group.

Distinguishing these isomers is paramount, as their electronic and steric differences dictate their reactivity and biological activity. Spectroscopic analysis provides a non-destructive and highly informative path to their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for distinguishing butenoate isomers, offering detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Connectivity and Stereochemistry

The key to differentiating butenoate isomers with ¹H NMR lies in the distinct chemical shifts and, most importantly, the spin-spin coupling constants (J-values) of the vinylic protons.

Causality Behind the Spectra:

  • Chemical Shift: The electron-withdrawing carbonyl group in the conjugated crotonate isomers deshields the β-proton (Hᵦ), shifting it significantly downfield compared to the α-proton (Hₐ). In the non-conjugated vinylacetate isomer, the protons are in a different electronic environment and exhibit a more complex splitting pattern without this pronounced deshielding effect.

  • Coupling Constants: The magnitude of the coupling constant between the two vinylic protons (³JHH) is dictated by the dihedral angle between them (the Karplus relationship). For the trans isomer (crotonate), this coupling is typically large (12-18 Hz), while for the cis isomer (isocrotonate), it is significantly smaller (6-12 Hz). This difference is the single most definitive feature for assigning cis/trans stereochemistry.

Comparative ¹H NMR Data (Methyl Esters in CDCl₃)

Isomer Proton Approx. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methyl Crotonate (trans) -OCH₃ ~3.7 Singlet (s) -
=CH-C=O ~5.8 Doublet of Quartets (dq) JHₐHᵦ ≈ 15.6, JHₐCH₃ ≈ 1.8
=CH-CH₃ ~7.0 Doublet of Quartets (dq) JHₐHᵦ ≈ 15.6, JHᵦCH₃ ≈ 6.9
-CH=CH-CH₃ ~1.9 Doublet of Doublets (dd) JHᵦCH₃ ≈ 6.9, JHₐCH₃ ≈ 1.8
Methyl Isocrotonate (cis) -OCH₃ ~3.7 Singlet (s) -
=CH-C=O ~5.8 Doublet of Quartets (dq) JHₐHᵦ ≈ 11.6, JHₐCH₃ ≈ 1.8
=CH-CH₃ ~6.2 Doublet of Quartets (dq) JHₐHᵦ ≈ 11.6, JHᵦCH₃ ≈ 7.2
-CH=CH-CH₃ ~2.1 Doublet of Doublets (dd) JHᵦCH₃ ≈ 7.2, JHₐCH₃ ≈ 1.8
Methyl 3-Butenoate -OCH₃ ~3.7 Singlet (s) -
-CH₂- ~3.1 Doublet (d) ~7.0
=CH₂ (trans to C-C) ~5.1 Multiplet (m) -
=CH₂ (cis to C-C) ~5.2 Multiplet (m) -

| | -CH= | ~5.9 | Multiplet (m) | - |

Note: Data is compiled from typical values and may vary slightly based on solvent and instrument frequency.[1][2][3][4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing direct information about the carbon framework. The chemical shift of each carbon is highly sensitive to its electronic environment.

Causality Behind the Spectra:

  • Carbonyl Carbon (C=O): The carbonyl carbon in the conjugated crotonate isomers is slightly shielded (appears more upfield) compared to a typical saturated ester. This is due to the resonance delocalization of electron density from the C=C double bond, which reduces the partial positive charge on the carbonyl carbon.

  • Vinylic Carbons (C=C): The chemical shifts of the vinylic carbons also differ significantly between isomers due to steric and electronic effects.

Comparative ¹³C NMR Data (Ethyl Esters in CDCl₃)

Isomer Approx. C=O Shift (δ, ppm) Approx. C=C Shifts (δ, ppm)
Ethyl Crotonate (trans) ~167 ~123, ~144
Ethyl Isocrotonate (cis) ~166 ~122, ~142

| Ethyl 3-Butenoate | ~172 | ~118, ~131 |

Note: Data is compiled from typical values.[5][6][7] The clear upfield shift of the carbonyl carbon in the conjugated isomers (~166-167 ppm) versus the non-conjugated isomer (~172 ppm) is a powerful diagnostic tool.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the butenoate isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate ¹H NMR signals and measure coupling constants.

Caption: Workflow for NMR-based isomer identification.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is excellent for rapidly identifying the functional groups present and can provide clear evidence of conjugation.

Causality Behind the Spectra:

  • C=O Stretch: The position of the carbonyl (C=O) stretching vibration is highly sensitive to its electronic environment. In the conjugated crotonate isomers, resonance delocalization weakens the C=O double bond, lowering its vibrational frequency. Therefore, α,β-unsaturated esters show a C=O stretch at a lower wavenumber (cm⁻¹) than their non-conjugated counterparts.[8][9]

  • C=C Stretch: The C=C stretching vibration also appears in the spectrum. This band is often stronger in the cis isomer than the trans isomer due to a greater change in the dipole moment during vibration.

  • C-H Out-of-Plane Bending: For the vinylic C-H bonds, the out-of-plane (OOP) bending vibration is stereochemically dependent. Trans isomers typically show a strong absorption band around 960-980 cm⁻¹, while cis isomers show a broader band around 675-730 cm⁻¹. This can be a highly reliable diagnostic feature.

Comparative IR Absorption Frequencies (cm⁻¹)

Isomer C=O Stretch C=C Stretch Vinylic C-H OOP Bend
Crotonate (trans) ~1715-1730 ~1655 ~960-980 (Strong)
Isocrotonate (cis) ~1715-1730 ~1645 ~675-730 (Broad)

| 3-Butenoate | ~1735-1750 | ~1640 | ~910 & ~990 |

Note: Data compiled from typical values.[10][11][12] The ~20 cm⁻¹ difference in the C=O stretching frequency is a key differentiator between conjugated and non-conjugated systems.

Experimental Protocol: IR Analysis
  • Sample Preparation: For liquid samples, place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

  • Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum.

  • Instrument Setup:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans for a high-quality spectrum.

  • Data Analysis: Identify the key absorption bands for the C=O, C=C, and C-H bending vibrations and compare them to reference values.

Caption: Workflow for IR-based isomer identification.

Mass Spectrometry (MS): Fragmentation as a Clue

While all butenoate isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺·), their fragmentation patterns under electron ionization (EI) can differ, providing structural clues.

Causality Behind the Spectra: The stability of the resulting fragment ions and neutral losses dictates the fragmentation pathways. Conjugated systems can stabilize radical cations differently than non-conjugated ones. Characteristic fragmentations for esters include α-cleavage and McLafferty rearrangements.[13][14]

  • McLafferty Rearrangement: This is a key fragmentation pathway for carbonyl compounds with an accessible γ-hydrogen. For ethyl 3-butenoate, a McLafferty rearrangement is possible, leading to a characteristic neutral loss. This pathway is not available to the crotonate isomers.

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. Loss of the alkoxy group (-OR) is a frequent fragmentation for esters.

Anticipated Key Fragments (m/z) for Methyl Esters (MW=100.12)

Isomer Molecular Ion [M]⁺· [M-OCH₃]⁺ Other Key Fragments
Methyl Crotonate 100 69 (crotonyl cation) 55, 41
Methyl Isocrotonate 100 69 55, 41 (Similar to trans)

| Methyl 3-Butenoate | 100 | 69 | 74 (McLafferty), 41 (allyl cation) |

Note: The fragmentation of cis/trans isomers is often very similar, making MS less reliable for their distinction compared to NMR. The presence of a significant peak at m/z 74 would be strong evidence for the 3-butenoate structure.[4][15][16]

UV-Vis Spectroscopy: The Signature of Conjugation

UV-Vis spectroscopy is a simple and rapid method for confirming the presence or absence of a conjugated π-electron system.

Causality Behind the Spectra: Molecules with conjugated systems, like the crotonate isomers, have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This allows them to absorb light at longer wavelengths (lower energy). The primary absorption of interest is the π → π* transition. Non-conjugated systems like 3-butenoate lack this extended conjugation, and their π → π* transition occurs at a much shorter, often inaccessible, wavelength (<200 nm).[17][18]

Comparative UV-Vis Absorption Data

Isomer Type π → π* Transition (λₘₐₓ)
α,β-Unsaturated (Crotonates) ~210-220 nm

| β,γ-Unsaturated (3-Butenoate) | < 200 nm |

This clear difference makes UV-Vis an excellent, albeit less structurally detailed, tool for distinguishing conjugated from non-conjugated butenoate isomers.

Conclusion: An Integrated Approach

No single technique tells the whole story. A robust and irrefutable identification of butenoate isomers is best achieved through an integrated spectroscopic approach.

  • Start with IR: Quickly determine if the ester is α,β-unsaturated (C=O at ~1720 cm⁻¹) or not (C=O at ~1740 cm⁻¹).

  • Confirm with UV-Vis: A λₘₐₓ above 200 nm confirms conjugation.

  • Utilize ¹H NMR: This is the definitive technique. Measure the vinylic coupling constants to unambiguously assign cis or trans stereochemistry.

  • Support with ¹³C NMR and MS: Use ¹³C NMR to confirm the carbon skeleton and MS to corroborate the molecular weight and identify key structural motifs through fragmentation.

By understanding the fundamental principles behind how molecular structure influences spectroscopic output, researchers can confidently navigate the analytical challenges posed by isomerism, ensuring the integrity and accuracy of their scientific findings.

References

  • ResearchGate. ¹H and ¹³C NMR spectra of liquid ethyl crotonate in CDCl3 on a 500 MHz... Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • AZoM. An Introduction to NMR on Ethyl Crotonate Molecules. Available at: [Link]

  • Magritek. Ethyl crotonate. Available at: [Link]

  • Magritek. Ethyl crotonate | Magritek. Available at: [Link]

  • Chegg.com. Solved Analyze the 'H NMR spectrum of methyl crotonate. Use | Chegg.com. Available at: [Link]

  • bartleby. Analyze the ¹H NMR spectrum of methyl crotonate. Use the integrations, splitting patterns, and chemical shifts to assign the protons for the structure. Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • PubChem - NIH. Methyl Crotonate. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of butanone. Available at: [Link]

  • Michigan State University Chemistry. Infrared Spectroscopy. Available at: [Link]

  • NIST WebBook. 2-Butenoic acid, methyl ester. Available at: [Link]

  • PubChem - NIH. Methyl 3-butenoate. Available at: [Link]

  • Canadian Center of Science and Education. Analysis of Butyl Butyrate Mass Spectrum. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of butanal. Available at: [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

  • Crash Course. Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Stereochemistry of 3-(Butoxycarbonyl)but-3-enoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise determination of stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, pharmacological properties, and patentability. The reactions of prochiral substrates like 3-(Butoxycarbonyl)but-3-enoate can lead to a variety of stereoisomeric products. Unambiguously assigning the relative and absolute configuration of these products is paramount. This guide provides an in-depth comparison of the most powerful analytical techniques for this purpose, grounded in practical insights and experimental data.

The Synthetic Context: Common Stereoselective Reactions

This compound is a versatile Michael acceptor and dienophile. Two of its most common stereocenter-forming reactions are the Michael addition and the Diels-Alder reaction. Understanding the expected stereochemical outcomes of these reactions is the first step in planning an effective analytical strategy.

The Michael reaction, or conjugate addition, of a nucleophile to this compound will generate at least one new stereocenter.[1][2] The facial selectivity of the attack on the double bond determines the absolute configuration of the product. When the nucleophile itself is chiral, or when a chiral catalyst is employed, diastereomeric products can be formed.[3][4]

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent stereocontrol.[5] As a [4+2] cycloaddition, it is a stereospecific process where the stereochemistry of the dienophile is retained in the product.[1]

A Multi-pronged Approach to Stereochemical Elucidation

No single technique can universally provide all the necessary stereochemical information. A robust confirmation of stereochemistry relies on a combination of methods. The three pillars of stereochemical analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Caption: Relationship between common NMR experiments.

II. Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration

When a single crystal of a compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry. [6]This technique is particularly powerful when a new stereocenter is created and the absolute configuration needs to be definitively established.

Causality Behind Experimental Choices

The diffraction pattern of X-rays by the electron cloud of a molecule in a crystalline lattice allows for the precise determination of atomic positions. For chiral molecules crystallizing in non-centrosymmetric space groups, the anomalous dispersion of X-rays can be used to determine the absolute configuration. [5]

Experimental Protocol: Obtaining a Crystal Structure
  • Crystallization: The most crucial and often challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent, and the solution is slowly evaporated, or a less soluble anti-solvent is slowly diffused into the solution. A variety of conditions (solvents, temperature, concentration) should be screened.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure. The Flack parameter is a key indicator of the correctness of the absolute configuration assignment.

III. Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Separation and Quantification

Chiral HPLC is an indispensable technique for separating enantiomers and determining the enantiomeric excess (ee) of a reaction. [7]It is also useful for separating diastereomers.

Causality Behind Experimental Choices

Chiral separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are broadly applicable for the separation of a wide range of chiral compounds. [7]

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening:

    • Select a set of chiral columns with different selectivities (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).

    • Prepare a solution of the racemic or stereoisomeric mixture in a suitable solvent.

    • Screen the columns using a standard mobile phase, typically a mixture of hexane and isopropanol for normal-phase chromatography.

  • Mobile Phase Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition.

    • Vary the ratio of hexane to isopropanol (or other alcohol modifiers like ethanol) to fine-tune the retention and resolution.

    • Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) can improve peak shape and resolution.

  • Method Validation:

    • Once optimal conditions are found, validate the method for linearity, precision, and accuracy.

    • The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

G cluster_0 Method Development cluster_1 Analysis A Select Chiral Columns B Screen with Standard Mobile Phase A->B C Identify Promising Column B->C D Optimize Mobile Phase C->D E Validate Method D->E F Inject Sample E->F G Integrate Peaks F->G H Calculate ee G->H

Caption: Chiral HPLC workflow.

Comparison of Techniques

TechniqueInformation ProvidedProsCons
NMR Spectroscopy Connectivity, Relative StereochemistryRelatively fast, non-destructive, provides detailed structural information.Does not directly provide absolute stereochemistry, can be difficult to interpret for complex molecules.
X-ray Crystallography Connectivity, Relative and Absolute StereochemistryUnambiguous 3D structure determination. [6]Requires a suitable single crystal, which can be difficult to obtain.
Chiral HPLC Separation of enantiomers, Diastereomer separation, Enantiomeric excess (ee)Highly sensitive, accurate quantification of stereoisomers. [7]Does not provide structural information, method development can be time-consuming.

Conclusion

Confirming the stereochemistry of reaction products from this compound requires a synergistic approach. NMR spectroscopy serves as the initial and indispensable tool for determining the relative stereochemistry. For the definitive assignment of absolute configuration, single-crystal X-ray crystallography is the ultimate arbiter, provided that suitable crystals can be grown. Finally, chiral HPLC is essential for the separation and quantification of enantiomers, allowing for the accurate determination of enantiomeric excess. By judiciously applying these techniques, researchers can have full confidence in the stereochemical integrity of their synthesized molecules, a cornerstone of modern chemical and pharmaceutical research.

References

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • IOSR Journal of Pharmacy and Biological Sciences. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Denmark, S. E. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign.
  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Illustrating the Utility of X-ray Crystallography for Structure Elucidation through a Tandem Aldol Condensation/Diels–Alder Reaction Sequence. Retrieved from [Link]

  • ResearchGate. (2020). The Vinylogous Michael Addition of 3‐Alkylidene‐2‐oxindoles to β,γ‐Unsaturated α‐Keto Esters by Bifunctional Cinchona Alkaloids. Retrieved from [Link]

  • PubMed. (2014). Asymmetric oxy-Michael addition to γ-hydroxy-α,β-unsaturated carbonyls using formaldehyde as an oxygen-centered nucleophile. Retrieved from [Link]

  • ResearchGate. (2012). X-ray structures of 17 (left) and 20 (right) showing thermal ellipsoids.... Retrieved from [Link]

  • Google Patents. (1986). US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
  • ResearchGate. (2014). Relative and Absolute Structure Assignments of Alkenes Using Crystalline Osmate Derivatives for X-ray Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chromium photocatalysis: accessing structural complements to Diels–Alder adducts with electron-deficient dienophiles. Retrieved from [Link]

  • Longdom Publishing. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Butoxycarbonyl)but-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of laboratory chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and a fundamental component of a robust safety culture. For researchers and drug development professionals, the proper disposal of reactive chemical intermediates like 3-(Butoxycarbonyl)but-3-enoate is paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Profile and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation: Many acrylate esters can cause skin irritation, allergic skin reactions (sensitization), and serious eye damage.[1]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[1][2]

  • Flammability: As an organic ester, it should be treated as a potentially combustible or flammable liquid.[1][3]

  • Environmental Hazards: Like many organic chemicals, improper release can be harmful to aquatic life.[4]

The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) mandates that all personnel handling such chemicals are trained on their specific hazards and the protective measures required.[5][6] Always consult the supplier-specific Safety Data Sheet (SDS) as the primary source of information.

Core Principles of Regulated Waste Management

The disposal of any laboratory chemical is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8] This framework establishes a "cradle-to-grave" management system for hazardous waste.[8]

Key tenets include:

  • Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[8][9]

  • Prohibition of Sewer Disposal: Hazardous chemicals must not be disposed of down the drain or in regular trash.[7][10]

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[11][12] For example, acids should be kept separate from bases, and oxidizing agents from organic compounds.[11]

  • Use of Licensed Disposal Services: Final disposal must be handled by a licensed hazardous waste contractor.[12]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for managing waste this compound from the point of generation to its final collection.

Step 1: Immediate Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling the waste chemical[13]:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves in accordance with applicable laws.[2]

  • Eye Protection: Safety goggles or a face shield.[2]

  • Body Protection: A laboratory coat to prevent skin contact.[13]

All handling of the waste should occur in a well-ventilated area, preferably inside a certified chemical fume hood.[13]

Step 2: Waste Collection and Containerization

Proper containment is the first step in the disposal process.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with organic esters. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, screw-top cap.[7][11]

  • Headspace: Do not fill the container completely. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[11]

  • Labeling: The moment waste is first added, the container must be labeled. The label must include[11]:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (no formulas or abbreviations)

    • A clear indication of the associated hazards (e.g., "Flammable," "Irritant")

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[9][11]

  • Designate the SAA: This area must be at or near the point of generation and under the control of the laboratory personnel. A designated section of a fume hood or a secondary containment tray on a benchtop is common.[11]

  • Segregate Waste: Store the waste container for this compound with compatible organic solvent waste. Ensure it is physically separated from incompatible waste streams, such as strong acids, bases, and oxidizers.[11]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[12]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[11][14]

Step 4: Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[13]

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[13]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to contain and soak up the liquid.[13][15]

  • Collect and Dispose: Carefully collect the contaminated absorbent material and place it into a designated hazardous waste container. All cleanup materials must be treated as hazardous waste.[13][15]

Step 5: Arranging for Final Disposal
  • Monitor Accumulation: Do not exceed the SAA volume limits (typically 55 gallons of total hazardous waste or 1 quart of acutely toxic waste).[9]

  • Schedule Pickup: Once the waste container is full, or within one year of the accumulation start date, contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][15]

  • Documentation: Ensure all required documentation, such as waste profiles or manifests, is completed as directed by your EHS department.[16][17]

Data Summary and Visual Workflow

For quick reference, the key operational parameters and safety data are summarized below.

ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on potential flammability, irritant properties, and environmental hazards of acrylate esters.[1][4]
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin/eye contact and chemical exposure.[2][13]
Waste Container Labeled, sealed HDPE or GlassEnsures chemical compatibility and prevents leaks or vapor release.[7][11]
Storage Location Designated Satellite Accumulation Area (SAA)Complies with EPA regulations for temporary storage of hazardous waste at the point of generation.[9][11]
Disposal Method Collection by licensed hazardous waste vendorProhibited from drain or solid waste disposal; ensures regulatory compliance and environmental safety.[7][12]
Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

G Workflow for this compound Disposal start Waste Generation: Unused or Contaminated This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal container Step 2: Select & Label Compatible Waste Container (HDPE, Glass) ppe->container transfer Transfer Waste into Labeled Container container->transfer store Step 3: Store in Designated SAA with Secondary Containment transfer->store segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) store->segregate is_full Is Container Full or Nearing 1-Year Limit? store->is_full continue_use Continue Accumulation (Keep Container Closed) is_full->continue_use No schedule_pickup Step 5: Contact EHS to Schedule Waste Pickup is_full->schedule_pickup Yes continue_use->is_full end Waste Collected by Licensed Contractor schedule_pickup->end

Caption: A flowchart outlining the procedural steps for the safe collection, storage, and disposal of this compound waste.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website.[7]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website.[11]

  • BenchChem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. Retrieved from BenchChem website.[12]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from OSHA.com.[14]

  • NailKnowledge. (n.d.). Safe and Responsible Disposal of Acrylic Liquid. Retrieved from NailKnowledge website.[10]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS website.[16]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from Petrochemicals Europe website.[4]

  • Centers for Disease Control and Prevention. (2022, April 28). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from CDC website.[5]

  • DuraLabel. (n.d.). OSHA Rules for Hazardous Chemicals. Retrieved from DuraLabel website.[18]

  • BenchChem. (n.d.). Navigating the Safe Disposal of Dodecyl Acrylate: A Procedural Guide. Retrieved from BenchChem website.[13]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from UPenn EHRS website.[9]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. Retrieved from NCBI Bookshelf.[19]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from OSHA website.[6]

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from EPA website.[8]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA website.[17]

  • Sigma-Aldrich. (2023, December 5). Safety Data Sheet. Retrieved from Sigma-Aldrich website.[1]

  • Thermo Fisher Scientific. (2010, October 22). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.[3]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from Angene Chemical website.[2]

  • BenchChem. (n.d.). Proper Disposal of 3-Butenoic Acid: A Guide for Laboratory Professionals. Retrieved from BenchChem website.[15]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Butoxycarbonyl)but-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 3-(Butoxycarbonyl)but-3-enoate. My approach moves beyond a simple checklist, focusing on the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.

Understanding the Compound: An Inferred Hazard Assessment

Based on data from structurally similar chemicals, we can anticipate the following hazards:

  • Skin Irritation: Analogs such as 3-(ethoxycarbonyl)but-3-enoic acid and 3-(((tert-butoxy)carbonyl)amino)butanoic acid are known to cause skin irritation.[1][2] But-3-enoic acid, a related precursor, is classified as a substance that causes severe skin burns.[3]

  • Eye Damage/Irritation: These same analogs are documented to cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation, a common characteristic of volatile acrylate and methacrylate monomers.[1][2][4]

  • Allergic Sensitization: Acrylates and methacrylates are recognized as potent allergens, and skin contact can lead to allergic contact dermatitis.[4][5]

This informed assessment dictates a cautious approach, mandating robust personal protective equipment to mitigate these anticipated risks.

Core Protective Measures: Your Essential Armor

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the essential equipment for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Acrylate monomers can readily penetrate latex and vinyl gloves.[5] Nitrile provides superior chemical resistance. For prolonged tasks (>30-60 mins) or direct immersion risk, consider double-gloving.[5][6]
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against splashes and irritating vapors that can cause serious eye damage.[7]
Body Protection Flame-Resistant Laboratory CoatA lab coat is the primary barrier against accidental spills on the skin or clothing. Ensure it is fully buttoned with sleeves rolled down.
Respiratory Use in a Certified Chemical Fume HoodEngineering controls are the first line of defense.[4] All handling of this compound should occur within a fume hood to prevent inhalation of potentially irritating vapors.[4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, repeatable workflow is critical for safety. This protocol is designed to be a self-validating system, minimizing risk at every stage.

Preparation & Gowning

  • Verify Fume Hood Function: Before beginning, confirm the chemical fume hood has a valid certification and is drawing air correctly.

  • Assemble All Materials: Place the chemical container, glassware, pipettes, and waste containers inside the fume hood before opening the primary chemical bottle. This minimizes movement in and out of the controlled workspace.

  • Don PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don the appropriate nitrile gloves, ensuring they overlap the cuffs of your lab coat.[8]

Handling & Dispensing

  • Grounding: If transferring large quantities, ground and bond the container and receiving equipment to prevent static discharge, as some related compounds are flammable.

  • Careful Dispensing: Open the container slowly. Use a pipette or a similar tool to transfer the liquid, avoiding splashing.

  • Immediate Cleanup: If a small drop is spilled inside the fume hood, clean it immediately with an appropriate absorbent material.

  • Secure Container: Tightly close the this compound container as soon as the desired amount has been dispensed.

Post-Handling & De-Gowning

  • Initial Decontamination: Wipe down the exterior of all containers and equipment within the fume hood before removing them.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container.[8]

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[9][10]

  • Final PPE Removal: Remove your goggles and lab coat.

Emergency & Disposal Plans

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][12] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal Plan

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent pads, must be treated as hazardous waste.

  • Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[8] Do not pour this chemical down the drain.

Visualizing the Workflow

This diagram illustrates the logical flow of operations, emphasizing the cyclical nature of preparation, safe handling, and proper post-use procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal & Decontamination Prep1 Verify Fume Hood Function Prep2 Assemble Materials in Hood Prep1->Prep2 Prep3 Don Full PPE (Coat, Goggles, Gloves) Prep2->Prep3 Handle1 Open Container & Dispense Chemical Prep3->Handle1 Begin Work Handle2 Perform Experiment Handle1->Handle2 Handle3 Secure Container & Clean Workspace Handle2->Handle3 Disp1 Segregate Chemical Waste (Liquid & Solid) Handle3->Disp1 End Work Disp2 Properly Remove Gloves Disp1->Disp2 Disp3 Wash Hands Thoroughly Disp2->Disp3 Disp3->Prep1 For Next Operation

Caption: Workflow for Safely Handling this compound.

References

  • Acrylic Plastic Safety Tips To Know . (2024). A&C Plastics. [Link]

  • Acrylates in the Dental Office – Hazards and Hand Protection . Hourglass International, Inc. [Link]

  • Safe transport of acrylic monomers . (2020). YouTube. [Link]

  • Methacrylate Monomers Safe use of gloves . Methacrylate Producers Association. [Link]

  • Methacrylates and Skilled Trade | Discover Essential Safety Tips . Methacrylate Producers Association. [Link]

  • 3-(Ethoxycarbonyl)but-3-enoic acid . PubChem. [Link]

  • Safety Data Sheet . (2021). Angene Chemical. [Link]

  • Safety Data Sheet . (2024). Angene Chemical. [Link]

  • 3-(((Tert-butoxy)carbonyl)amino)butanoic acid . PubChem. [Link]

  • 3-Butenoic acid . PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.